DL-threo-Ritalinic Acid-d10 (Major)
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-JCUBGIMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858378 | |
| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330180-60-3 | |
| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to DL-threo-Ritalinic Acid-d10: Exact Mass, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the isotopically labeled internal standard, DL-threo-Ritalinic Acid-d10. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights into its application, ensuring a thorough understanding for researchers in analytical chemistry, pharmacology, and forensic toxicology.
Definitive Identification and Exact Mass
DL-threo-Ritalinic Acid-d10 is the deuterated analog of DL-threo-ritalinic acid, the primary and inactive metabolite of methylphenidate.[1][2] Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] The stable isotope-labeled form is essential for accurate quantification of the parent drug's metabolite in biological matrices.[4][5]
Molecular Formula: C₁₃H₇D₁₀NO₂[6][7][8]
CAS Number: 1330180-60-3[6][9]
Exact Monoisotopic Mass Calculation
For high-resolution mass spectrometry, the exact monoisotopic mass is a critical parameter. This is calculated using the masses of the most abundant isotopes of each element. The molecular formula for DL-threo-Ritalinic Acid-d10 is C₁₃H₇D₁₀NO₂.
The calculation is as follows:
-
Carbon (¹²C): 13 x 12.00000000000 u = 156.00000000000 u[10][11]
-
Hydrogen (¹H): 7 x 1.0078250322 u = 7.0547752254 u[12]
Calculated Exact Monoisotopic Mass: 229.1887 Da
This calculated value is fundamental for the accurate calibration and data interpretation in high-resolution mass spectrometry-based assays.
Physicochemical Properties
The physical and chemical characteristics of DL-threo-Ritalinic Acid-d10 are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 229.34 g/mol | [6][7][8] |
| Appearance | White to Off-White Solid | [9] |
| Solubility | Soluble in DMSO, Methanol (Slightly), Water (Slightly) | [9] |
| Storage Conditions | -20°C, Hygroscopic | [9] |
| Isotopic Purity | d10 = 68.01% (example lot) | [9] |
Metabolic Pathway and Significance in Analysis
DL-threo-Ritalinic acid is the major urinary metabolite of methylphenidate.[2] The metabolic conversion occurs through the hydrolysis of the methyl ester group of methylphenidate. Understanding this pathway is crucial for interpreting pharmacokinetic data and for monitoring patient compliance with methylphenidate treatment.[13]
Caption: Metabolic conversion of Methylphenidate to its primary metabolite, DL-threo-Ritalinic Acid.
Application as an Internal Standard in LC-MS/MS Analysis
The primary application of DL-threo-Ritalinic Acid-d10 is as an internal standard for the quantitative analysis of ritalinic acid in biological samples, such as plasma, urine, and oral fluid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][13] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the results.[4]
Experimental Workflow for Ritalinic Acid Quantification
The following diagram illustrates a typical workflow for the analysis of ritalinic acid in a biological matrix using DL-threo-Ritalinic Acid-d10 as an internal standard.
Sources
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- 2. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
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- 6. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
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- 14. Nitrogen-14 isotope | N | CID 175670884 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of DL-threo-Ritalinic Acid-d10
This guide provides a comprehensive technical overview of DL-threo-Ritalinic Acid-d10, a crucial internal standard for the bioanalysis of methylphenidate and its primary metabolite, ritalinic acid. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and application of this stable isotope-labeled compound, emphasizing the scientific rationale behind its design and use.
Introduction: The Quintessential Internal Standard
In the realm of quantitative bioanalysis by mass spectrometry, the accuracy and precision of measurements are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating analytical variability.[1][2] DL-threo-Ritalinic Acid-d10 serves as an exemplary SIL-IS for the quantification of DL-threo-ritalinic acid, the major and inactive metabolite of the widely prescribed central nervous system stimulant, methylphenidate.[3][4]
The incorporation of ten deuterium atoms provides a significant mass shift from the unlabeled analyte, ensuring no isotopic overlap and allowing for its distinct detection by a mass spectrometer.[5] This high level of deuteration also minimizes the potential for back-exchange of deuterium for hydrogen, ensuring the isotopic stability of the standard throughout sample preparation and analysis.[6] Its chemical structure is virtually identical to the analyte, meaning it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer source, thereby correcting for matrix effects, variations in sample recovery, and instrumental drift.[1][7]
Synthesis of DL-threo-Ritalinic Acid-d10
The most direct and efficient synthesis of DL-threo-Ritalinic Acid-d10 involves the hydrolysis of a readily available deuterated precursor, DL-threo-Methylphenidate-d10. This approach leverages the well-established ester hydrolysis reaction, which is both high-yielding and straightforward to perform.[8][9]
Synthetic Rationale
The choice of DL-threo-Methylphenidate-d10 as the starting material is strategic. The deuterium labels on the piperidine ring and the methoxy group of the ester are stable under the hydrolytic conditions. The hydrolysis reaction specifically cleaves the methyl ester to yield the corresponding carboxylic acid without affecting the core structure or the isotopic labels.
Caption: Synthetic pathway for DL-threo-Ritalinic Acid-d10.
Experimental Protocol: Hydrolysis of DL-threo-Methylphenidate-d10
Materials:
-
DL-threo-Methylphenidate-d10 hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-threo-Methylphenidate-d10 hydrochloride in a 1:1 mixture of methanol and deionized water.
-
Hydrolysis: Add a 1.5 molar excess of sodium hydroxide to the solution. Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Neutralization and Extraction: Upon completion, carefully adjust the pH of the reaction mixture to approximately 6.5-7.0 with 1M HCl.[8] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude DL-threo-Ritalinic Acid-d10.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.
Characterization of DL-threo-Ritalinic Acid-d10
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized DL-threo-Ritalinic Acid-d10. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium incorporation.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of DL-threo-Ritalinic Acid-d10 is expected to show a significant reduction or complete absence of signals corresponding to the protons on the piperidine ring and the methine proton adjacent to the phenyl ring, as these have been replaced by deuterium. The signals for the aromatic protons of the phenyl ring should remain. The absence of a methyl singlet from the ester group of the starting material confirms the completion of hydrolysis.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons directly bonded to deuterium will exhibit characteristic triplet splitting due to C-D coupling and will have a lower intensity compared to protonated carbons.
Table 1: Expected NMR Spectral Data for DL-threo-Ritalinic Acid-d10 (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.30 - 7.50 | m | Aromatic protons (Phenyl) |
| Absent | - | Piperidine and methine protons |
| Present | m | Aromatic carbons (Phenyl) |
| Present (triplets) | t | Deuterated piperidine and methine carbons |
| Present | s | Carboxylic acid carbon |
Note: Predicted chemical shifts are based on data for the non-deuterated analogue and general principles of NMR spectroscopy for deuterated compounds.[10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) provides structural information and confirms the identity of the compound.
-
Full Scan MS: The protonated molecule [M+H]⁺ of DL-threo-Ritalinic Acid-d10 is expected at m/z 230.1, which is 10 mass units higher than the non-deuterated ritalinic acid (m/z 220.1).
-
MS/MS Fragmentation: The fragmentation pattern in an MS/MS experiment is a key identifier. For ritalinic acid, a characteristic fragment is the piperidine ring at m/z 84. In the case of DL-threo-Ritalinic Acid-d10, this fragment is expected to shift to m/z 93 due to the nine deuterium atoms on the piperidine ring.
Caption: Expected MS/MS fragmentation of DL-threo-Ritalinic Acid-d10.
Isotopic Purity and Enrichment
The isotopic purity and enrichment of the synthesized standard are critical for its use in quantitative analysis.[6] This is typically determined by high-resolution mass spectrometry. By analyzing the isotopic cluster of the molecular ion, the percentage of the d10 species relative to other isotopic species (d0 to d9) can be calculated. An isotopic enrichment of >98% is generally considered acceptable for use as an internal standard.
Application in Quantitative Bioanalysis
DL-threo-Ritalinic Acid-d10 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ritalinic acid in biological matrices such as plasma, urine, and oral fluid.[3][11]
UPLC-MS/MS Methodological Workflow
A typical workflow for the analysis of ritalinic acid using DL-threo-Ritalinic Acid-d10 as an internal standard is as follows:
Caption: Bioanalytical workflow for ritalinic acid quantification.
Representative Chromatographic Conditions
Table 2: Example UPLC-MS/MS Parameters for Ritalinic Acid Analysis
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 or PFP, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for separation of ritalinic acid from matrix components |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ritalinic Acid: e.g., 220.1 > 84.1Ritalinic Acid-d10: e.g., 230.1 > 93.1 |
Note: These are representative conditions and should be optimized for the specific instrumentation and application.[12][13][14]
Conclusion
DL-threo-Ritalinic Acid-d10 is an indispensable tool for the accurate and precise quantification of ritalinic acid in biological samples. Its synthesis via hydrolysis of a deuterated precursor is a robust and efficient method. Thorough characterization by NMR and mass spectrometry confirms its identity, purity, and isotopic enrichment, ensuring its suitability as an internal standard. The use of DL-threo-Ritalinic Acid-d10 in LC-MS/MS assays exemplifies the best practices in modern bioanalysis, enabling reliable data for pharmacokinetic, clinical, and forensic studies involving methylphenidate.
References
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Hegstad, S., et al. (2018). Sample preparation and UPLC-MS/MS conditions. ResearchGate. [Link]
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Ojemaye, M. O., & Petrik, J. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary information. The Royal Society of Chemistry. [Link]
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Quick Company. (n.d.). A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Quick Company. [Link]
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Sun, Z., et al. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469-76. [Link]
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Ramsey, J., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 20-6. [Link]
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Human Metabolome Database. (2021). Showing metabocard for Ritalinic acid (HMDB0042008). Human Metabolome Database. [Link]
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Shin, H. S., et al. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International, 292, 193-198. [Link]
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Klünemann, M., et al. (2020). pH-dependent spontaneous hydrolysis rather than gut bacterial metabolism reduces levels of the ADHD treatment, Methylphenidate. bioRxiv. [Link]
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De Cazan, X. L., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. [Link]
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Klünemann, M., et al. (2020). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 13(10), 319. [Link]
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Markowitz, J. S., et al. (2017). Isopropylphenidate: An Ester Homolog of Methylphenidate with Sustained and Selective Dopaminergic Activity and Reduced Drug Interaction Liability. Journal of Child and Adolescent Psychopharmacology, 27(5), 439-447. [Link]
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Thomsen, R., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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ResearchGate. (n.d.). (c) Piperidine, MW, 3–9 min, (d) Acetic acid, 2–5 h. ResearchGate. [Link]
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-
National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
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Utah Tech University. (n.d.). Analyzing NMR Spectra. Utah Tech University. [Link]
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A Technical Guide to the Isotopic Purity of DL-threo-Ritalinic Acid-d10
Abstract
This technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on the critical nature of isotopic purity for the deuterated internal standard, DL-threo-Ritalinic Acid-d10. As the major metabolite of the widely prescribed psychostimulant methylphenidate, accurate quantification of ritalinic acid is paramount in pharmacokinetic, clinical, and forensic studies.[1] This document details the significance of high isotopic purity in quantitative mass spectrometry, outlines the primary analytical methodologies for its assessment, provides a step-by-step protocol for determination via High-Resolution Mass Spectrometry (HRMS), and discusses data interpretation and regulatory considerations.
Introduction: The Role of Deuterated Standards in Bioanalysis
Methylphenidate (MPH) is extensively metabolized in the liver via carboxylesterase 1 (CES1) to its inactive form, ritalinic acid (RA).[1] Quantitative analysis of RA in biological matrices like plasma and urine is essential for understanding the pharmacokinetics of the parent drug. Stable Isotope Labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[2] DL-threo-Ritalinic Acid-d10 is the ideal internal standard for RA quantification; being chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects, but is differentiated by its higher mass.[2][3]
The accuracy of this entire analytical paradigm hinges on one critical quality attribute: the isotopic purity of the SIL internal standard. Low isotopic purity can introduce significant measurement errors, compromising the integrity of study data.
Foundational Concepts: Defining Isotopic Purity
It is a common misconception that a "d10" compound consists of 100% molecules with exactly ten deuterium atoms. The reality of chemical synthesis means a final product is a mixture of isotopologues —molecules that differ only in their isotopic composition.[4]
-
Isotopic Enrichment (%): Refers to the probability of finding a deuterium atom at any given labeled position. For example, 99.5% D enrichment means a 0.5% chance of finding a hydrogen atom at that site.[4]
-
Isotopic Purity / Species Abundance (%): This is the most critical parameter for an internal standard. It represents the percentage of molecules in the entire population that contain the desired number of deuterium atoms (e.g., the percentage of d10 species in the material).[4]
Low isotopic purity, specifically the presence of d0 to d9 species, can lead to "crosstalk," where the internal standard contributes to the signal of the analyte, leading to inaccurate quantification. For regulated bioanalysis, isotopic purity of ≥98% is a common requirement.[3]
Analytical Methodologies for Purity Assessment
While Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structural integrity and the specific positions of deuterium labels, High-Resolution Mass Spectrometry (HRMS) is the primary technique for quantifying the distribution of isotopologues.[4][5]
Why HRMS is Essential: Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers provide the necessary mass resolution to separate the isotopic peaks of the d0 through d10 species, which are very close in mass-to-charge ratio (m/z).[6][7] This high resolution minimizes the overlap between adjacent isotopic signals, allowing for accurate integration and quantification of each species.[7] Standard quadrupole instruments may lack the resolution to perform this characterization accurately.[6]
Experimental Protocol: Isotopic Purity Determination of DL-threo-Ritalinic Acid-d10 via LC-HRMS
This protocol provides a robust method for assessing the isotopic purity of a supplied lot of DL-threo-Ritalinic Acid-d10.
4.1. Objective
To quantitatively determine the percentage of d10 species and other isotopologues (d0-d9) in a reference standard of DL-threo-Ritalinic Acid-d10 using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
4.2. Materials & Instrumentation
-
Reference Standard: DL-threo-Ritalinic Acid-d10 (e.g., from LGC Standards or MedChemExpress).[8][9]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Instrumentation: An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
4.3. Workflow Diagram
Caption: Workflow for Isotopic Purity Assessment.
4.4. Step-by-Step Procedure
-
Standard Preparation:
-
Prepare a stock solution of DL-threo-Ritalinic Acid-d10 at a concentration of 1 mg/mL in methanol.
-
Perform a serial dilution to create a working solution of approximately 1 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-HRMS Method Parameters:
-
Chromatography: The goal is to achieve a sharp, symmetric peak for the analyte. A full chiral separation is not necessary for this specific test but may be performed on a suitable column like an Astec Chirobiotic V2.[10]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Isocratic or gradient elution with Methanol and Water (with 0.1% Formic Acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full Scan (or Profile Mode).
-
Mass Range: m/z 200-250 (to cover the unlabeled and labeled species).
-
Resolution: Set to >30,000 FWHM to ensure baseline separation of isotopic peaks.
-
Key Insight (Expertise): ESI in positive mode is chosen because the piperidine nitrogen in the ritalinic acid structure is readily protonated, leading to a strong [M+H]⁺ signal. High resolution is non-negotiable for this analysis.[6][7]
-
-
-
Data Acquisition:
-
Inject the working solution and acquire the full scan data. Ensure the peak intensity is sufficient for detecting minor isotopic species but not so high as to cause detector saturation.
-
Data Analysis and Interpretation
5.1. Data Extraction
-
From the total ion chromatogram (TIC), identify the peak corresponding to ritalinic acid.
-
Generate a mass spectrum by averaging the scans across this chromatographic peak.
-
Zoom in on the isotopic cluster around the expected m/z for the protonated molecule.
5.2. Quantitative Data & Calculation
The molecular formula for unlabeled ritalinic acid is C₁₃H₁₇NO₂.[1] The monoisotopic mass is 219.1259 g/mol . The fully deuterated (d10) version, C₁₃H₇D₁₀NO₂, has a monoisotopic mass of 229.1886 g/mol .[11]
Table 1: Expected [M+H]⁺ Ions for Ritalinic Acid Isotopologues
| Isotopologue | Formula | Exact Mass (m/z) of [M+H]⁺ |
| d0 (Unlabeled) | C₁₃H₁₈NO₂⁺ | 220.1332 |
| d1 | C₁₃H₁₇D₁NO₂⁺ | 221.1395 |
| ... | ... | ... |
| d9 | C₁₃H₉D₉NO₂⁺ | 229.1918 |
| d10 (Target) | C₁₃H₈D₁₀NO₂⁺ | 230.1981 |
Note: These masses are theoretical and may vary slightly based on instrument calibration.
5.3. Purity Calculation
The isotopic purity is calculated by summing the ion intensities of all relevant isotopologue peaks and determining the relative percentage of the target d10 species.[5][12]
Formula: Isotopic Purity (%) = [Intensity(d10) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d10))] * 100
Example Data Interpretation: Let's assume the following integrated peak areas are obtained from the mass spectrum:
-
Intensity (d8) = 5,000
-
Intensity (d9) = 45,000
-
Intensity (d10) = 4,950,000
Total Intensity = 5,000 + 45,000 + 4,950,000 = 5,000,000 Isotopic Purity of d10 = (4,950,000 / 5,000,000) * 100 = 99.0%
5.4. Acceptance Criteria & Trustworthiness
For use in regulated bioanalytical studies, the internal standard must meet stringent criteria. According to FDA guidance, the sponsor must ensure the suitability of the internal standard, which includes demonstrating a lack of interference with the analyte.[13][14] A high isotopic purity (typically >98% or >99%) is crucial to prevent the IS from contributing significantly to the analyte signal.[3] The Certificate of Analysis (CoA) for the reference standard should always be reviewed, but independent verification is a best practice for ensuring data integrity.
Caption: Isotopic Crosstalk from Impurities.
Conclusion: Upholding Scientific Integrity
The characterization of isotopic purity is a foundational requirement for any quantitative bioanalytical method employing stable isotope-labeled internal standards.[4] For DL-threo-Ritalinic Acid-d10, a purity of >99% is desirable to ensure the highest level of accuracy and precision in the quantification of its unlabeled analogue. By employing high-resolution mass spectrometry and adhering to a systematic protocol, laboratories can verify the quality of their standards, comply with regulatory expectations, and produce reliable, high-integrity data in their research and development endeavors.[13][15]
References
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Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]
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Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. National Institutes of Health (NIH). Available at: [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Available at: [Link]
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. Available at: [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]
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USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]
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Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. Available at: [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. PubMed. Available at: [Link]
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Ritalinic acid. Wikipedia. Available at: [Link]
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Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. Available at: [Link]
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Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. Available at: [Link]
- Low-Temperature Synthesis of Methylphenidate Hydrochloride. Google Patents.
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An In-Depth Technical Guide to DL-threo-Ritalinic Acid-d10: Properties and Applications
Introduction: The Quintessential Internal Standard for Methylphenidate Metabolism
DL-threo-Ritalinic Acid-d10 is the deuterated analogue of DL-threo-Ritalinic Acid, the primary and pharmacologically inactive metabolite of the widely prescribed central nervous system stimulant, methylphenidate (Ritalin®).[1][2] The parent drug, methylphenidate, is extensively metabolized in the liver via de-esterification, a reaction catalyzed by carboxylesterase 1 (CES1), to yield ritalinic acid.[1] Consequently, in toxicological screenings and pharmacokinetic studies, ritalinic acid is the principal target analyte, as its concentration in biological matrices like urine can be significantly higher and detectable for longer periods than the parent compound.[3]
This guide provides a comprehensive overview of the chemical and physical properties of DL-threo-Ritalinic Acid-d10, establishing its critical role as an internal standard in quantitative bioanalysis. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in mass spectrometry-based quantification.[1] By being chemically identical to the analyte, DL-threo-Ritalinic Acid-d10 co-elutes during chromatography and experiences similar extraction recovery and ionization effects, thereby correcting for variability in sample preparation and analysis.[1] Its distinct, heavier mass allows for clear differentiation by the mass spectrometer, ensuring accurate and precise quantification of the target analyte.
Section 1: Core Chemical and Physical Properties
The suitability of DL-threo-Ritalinic Acid-d10 as an internal standard is grounded in its well-defined physicochemical properties. These characteristics ensure its performance is predictable and consistent across various analytical platforms.
Identification and Structure
-
Chemical Name: (αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid-d10
-
Synonyms: DL-threo-Ritalinic Acid-d10
-
Appearance: White to Off-White Solid[4]
The structure consists of a phenyl group and a piperidine ring attached to an acetic acid moiety, with ten hydrogen atoms strategically replaced by deuterium.
Physicochemical Data Summary
A summary of the key quantitative properties of DL-threo-Ritalinic Acid-d10 is presented in Table 1. This data is essential for the preparation of stock solutions, understanding storage requirements, and confirming product identity.
| Property | Value | Source(s) |
| Molecular Weight | 229.34 g/mol | [4][5][8][9] |
| Chemical Purity (HPLC) | 99.92% (at 200 nm) | [4] |
| Solubility | Slightly soluble in Acidic Methanol and Water | [4] |
| Long-Term Storage | -20°C, Hygroscopic | [4][8] |
| Shipping Condition | Ambient Temperature | [4] |
Expert Insight: The hygroscopic nature of this compound necessitates careful handling. Vials should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the integrity of the weighed standard. Storage in a desiccator after opening is recommended.
Isotopic Purity: The Cornerstone of a Reliable Standard
The isotopic purity of a deuterated standard is paramount for accurate quantification. It ensures a distinct mass signal with minimal interference from the unlabeled analyte. The mass distribution for a representative batch of DL-threo-Ritalinic Acid-d10 is detailed in Table 2, based on its Certificate of Analysis.[4]
| Isotopic Species | Normalized Intensity (%) |
| d10 | 68.01% |
| d9 | 27.25% |
| d8 | 4.61% |
| d7 | 0.11% |
| d0 - d6 | <0.01% |
Expert Insight: The high enrichment of the d10 and d9 species provides a strong, distinct signal for the internal standard. The negligible presence of the unlabeled (d0) species is critical, as it prevents artificial inflation of the analyte signal, a crucial requirement for a self-validating protocol. The presence of d8 and d9 isotopologues is common in highly deuterated compounds and does not typically interfere with quantification as long as the primary (d10) ion is used for measurement.
Section 2: Synthesis and Structural Confirmation
Synthesis Pathway Overview
While the precise, proprietary methods for the deuteration of DL-threo-Ritalinic Acid are not publicly disclosed, the synthesis of the parent compound is well-documented. A common pathway involves the hydrolysis of the methyl ester of methylphenidate.[1] A plausible synthetic route for the deuterated standard would involve the hydrolysis of a deuterated methylphenidate precursor.
The synthesis of the non-deuterated racemic mixture generally follows these steps:
-
Coupling of 2-chloropyridine with benzyl cyanide to form α-pyrid-2-yl-phenylacetonitrile.
-
Hydration of the nitrile to yield α-pyrid-2-ylphenylacetamide.
-
Catalytic hydrogenation of the pyridine ring to a piperidine ring, yielding α-piperid-2-ylphenylacetamide.
-
Hydrolysis of the amide and epimerization to produce the desired dl-threo-ritalinic acid.[8]
The deuteration would likely be achieved by using deuterated reagents during the synthesis of the methylphenidate precursor or through hydrogen-deuterium exchange reactions on the final molecule or its precursors.
Structural Confirmation
The identity and structural integrity of DL-threo-Ritalinic Acid-d10 are confirmed using standard analytical techniques. According to its Certificate of Analysis, the structure is verified by:[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and the positions of the deuterium labels.
-
Mass Spectrometry (MS): Verifies the molecular weight and isotopic distribution.[4]
-
Elemental Analysis: Confirms the elemental composition of the compound.[4]
Section 3: Application in Quantitative Bioanalysis
The primary application of DL-threo-Ritalinic Acid-d10 is as an internal standard for the quantification of ritalinic acid in biological matrices, most commonly urine and blood, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Rationale for a Deuterated Standard
Using a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods. The causality behind this choice is rooted in the ability of the SIL standard to mimic the analyte's behavior throughout the analytical process:
-
Extraction Efficiency: It compensates for analyte loss during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) because its chemical properties are virtually identical to the analyte.
-
Matrix Effects: In electrospray ionization (ESI), co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte. The SIL standard experiences the same effect, allowing the ratio of analyte to standard to remain constant, thus ensuring accuracy.
-
Chromatographic Co-elution: The standard ideally co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same point in time. While significant deuterium substitution can sometimes cause a slight shift in retention time (an "isotopic effect"), this is generally minimal and manageable.[10][11]
The logical relationship ensuring analytical accuracy is visualized in the workflow below.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Experimental Protocol: Quantification in Urine
This section outlines a typical "dilute-and-shoot" LC-MS/MS protocol for the quantification of ritalinic acid in urine, a common application in clinical and forensic toxicology.[12][13]
1. Materials and Reagents:
-
DL-threo-Ritalinic Acid-d10 (Internal Standard Stock)
-
Ritalinic Acid (Analyte Calibration Stock)
-
Methanol, Acetonitrile (LC-MS Grade)
-
Formic Acid
-
Ammonium Formate
-
Deionized Water
-
Drug-free urine for calibration standards and quality controls.
2. Preparation of Working Solutions:
-
Prepare a series of calibration standards by spiking drug-free urine with ritalinic acid to cover the desired concentration range (e.g., 100 ng/mL to 10,000 ng/mL).[12]
-
Prepare a working internal standard solution of DL-threo-Ritalinic Acid-d10 (e.g., 1000 ng/mL in a suitable solvent).[12]
3. Sample Preparation Protocol:
-
To a 30 µL aliquot of urine sample (calibrator, control, or unknown), add 30 µL of the 1000 ng/mL internal standard solution.[12]
-
Add 120 µL of an enzyme solution (e.g., β-glucuronidase) if hydrolysis of conjugated metabolites is required, and incubate at 60°C for 60 minutes.[12]
-
If hydrolysis is not needed, dilute the sample with a suitable buffer or mobile phase.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for injection.
Expert Insight: The "dilute-and-shoot" method is chosen for its speed and simplicity, which is ideal for high-throughput screening. The dilution step is critical for minimizing matrix effects. Spiking the internal standard at the very beginning of the process ensures it accounts for variability in every subsequent step.
4. LC-MS/MS Instrumental Conditions:
-
LC System: UFLC or UHPLC system.
-
Column: A reverse-phase column such as a Phenyl-Hexyl column is effective.[12]
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[12]
-
Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in 75:25 methanol:acetonitrile.[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Injection Volume: 15 µL.[12]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Mass Spectrometry Transitions:
The MRM transitions are specific precursor-to-product ion fragmentations that provide high selectivity for the compounds of interest.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ritalinic Acid | 220.1 | 84.0 / 56.1 |
| DL-threo-Ritalinic Acid-d10 | 230.2 | 93.1 |
(Source: Agilent Application Note)
The diagram below illustrates the logic of MRM for selective detection.
Caption: Multiple Reaction Monitoring (MRM) workflow in a triple quadrupole MS.
Section 4: Stability and Handling Considerations
The integrity of an analytical standard is crucial for generating reliable data.
-
Storage: The compound is specified for long-term storage at -20°C and is noted to be hygroscopic.[4][8] It is essential to keep the container tightly sealed and protected from moisture.
-
Solution Stability: While specific stability data for DL-threo-Ritalinic Acid-d10 in solution is not widely published, general practice for deuterated standards involves preparing fresh working solutions regularly and storing stock solutions at -20°C or below. For its non-deuterated counterpart, studies have shown stability in blood for up to one week at 4°C and for 5 months at -20°C.[13]
-
Label Stability: The deuterium labels on DL-threo-Ritalinic Acid-d10 are placed on carbon atoms that are not readily exchangeable under typical analytical conditions. It is important to avoid placing deuterium labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups where exchange with protons from the solvent can occur.
Conclusion
DL-threo-Ritalinic Acid-d10 is an indispensable tool for researchers in clinical chemistry, forensic toxicology, and pharmaceutical drug development. Its well-characterized chemical properties, high isotopic and chemical purity, and direct relevance to the metabolism of methylphenidate make it the ideal internal standard for quantitative analysis. By incorporating this standard into LC-MS/MS workflows, scientists can achieve the high degree of accuracy, precision, and reliability required to ensure data integrity and meet stringent regulatory standards. This guide has detailed the fundamental properties and practical application of this compound, providing a framework for its effective use in the laboratory.
References
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Enders, J. R., & McIntire, G. L. (2017). Ritalinic acid in urine: Impact of age and dose. Journal of Analytical Toxicology, 41(7), 604–608. Available at: [Link]
-
Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (15). Sport und Buch Strauß. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 16, 2026, from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved January 16, 2026, from [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved January 16, 2026, from [Link]
-
Childress, A. R., et al. (2019). Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review. Therapeutic Advances in Psychopharmacology, 9. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Request PDF. Available at: [Link]
-
Pharmaffiliates. (n.d.). DL-threo-Ritalinic Acid-d10. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.
-
Wikipedia. (n.d.). Ritalinic acid. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Request PDF. Available at: [Link]
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An In-Depth Technical Guide to the Metabolic Pathway of Methylphenidate to Ritalinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylphenidate (MPH) is a first-line psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its clinical efficacy and duration of action are critically dictated by its rapid and extensive metabolism. This guide provides a detailed examination of the primary metabolic pathway of MPH: the hydrolytic conversion to its pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA). We will explore the enzymatic machinery, pharmacokinetic profile, methodologies for in vitro assessment, and the clinical implications of variability in this crucial biotransformation pathway.
Introduction: The Central Role of Metabolism in Methylphenidate Pharmacokinetics
Methylphenidate is a central nervous system stimulant that functions primarily by blocking the reuptake of dopamine and norepinephrine, thereby increasing their extracellular concentrations in the brain.[1][2] While its therapeutic action is potent, the clinical utility of MPH is shaped by its pharmacokinetic profile, which is characterized by rapid elimination. This rapid clearance is not due to renal excretion of the parent drug but rather to an efficient and extensive metabolic conversion.
The principal metabolic event is the de-esterification of MPH to ritalinic acid.[3][4] This biotransformation accounts for the vast majority (approximately 60-86%) of an administered MPH dose and renders the molecule pharmacologically inactive.[3] Understanding this pathway is therefore paramount for drug development professionals aiming to modulate MPH's duration of action, for researchers investigating inter-individual variability in drug response, and for clinicians optimizing dosing strategies.
The Core Metabolic Transformation: A Singular, Efficient Pathway
The conversion of methylphenidate to ritalinic acid is a chemically straightforward but enzymatically specific process.
The Hydrolytic Reaction
The core reaction involves the hydrolysis of the methyl ester moiety of methylphenidate to a carboxylic acid, yielding ritalinic acid. This single enzymatic step is the primary route of MPH detoxification and clearance. While minor oxidative pathways exist, producing metabolites like 6-oxo-methylphenidate and p-hydroxy-methylphenidate, these account for a very small fraction of the total dose.[1][5]
The Key Enzyme: Carboxylesterase 1 (CES1)
The enzymatic workhorse responsible for this rapid hydrolysis is human carboxylesterase 1 (CES1) , also known as CES1A1.[1][5][6]
-
Location and Abundance : CES1 is a highly abundant enzyme, predominantly expressed in the liver, which is the primary site of MPH metabolism.[1][7] Its high concentration in the liver contributes to the pronounced first-pass metabolism of orally administered MPH.[3]
-
Enzymatic Specificity : While other carboxylesterases exist (e.g., CES2), methylphenidate is metabolized almost exclusively by CES1.[1][6]
-
Stereoselectivity : Most MPH formulations are a racemic mixture of d-threo and l-threo enantiomers. The d-enantiomer is the pharmacologically active component.[2][6] CES1 exhibits significant stereoselectivity, preferentially hydrolyzing the l-enantiomer at a much faster rate than the d-enantiomer.[1][6][8] This results in higher and more sustained plasma concentrations of the active d-MPH compared to l-MPH.[1]
Visualization of the Metabolic Pathway
The direct, one-step conversion of Methylphenidate to Ritalinic Acid is catalyzed by the CES1 enzyme.
Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.
Pharmacokinetic Profile
The efficiency of the CES1-mediated hydrolysis profoundly influences the pharmacokinetic parameters of methylphenidate. After oral administration, 78-97% of the dose is excreted in the urine as metabolites within 48-96 hours, with ritalinic acid being the major component.[3] Less than 2% of the dose is excreted as unchanged MPH.[1]
| Parameter | Methylphenidate (d-MPH) | Ritalinic Acid (d-RA) | Reference |
| Primary Role | Active Drug | Inactive Metabolite | [1][9] |
| Half-life (t½) | ~2-3.5 hours | ~3-4 hours | [2][3][8] |
| Time to Peak (Oral) | ~1-2 hours | ~4 hours | [2][9] |
| Bioavailability (Oral) | Low (~22% for d-MPH) | - | [3] |
| Plasma Concentration | Significantly lower | ~25-fold higher than d-MPH | [10][11][12] |
| Urinary Excretion | < 1% of dose | 60-86% of dose | [3] |
Experimental Protocol: In Vitro Assessment of MPH Metabolism
To study the metabolic stability of methylphenidate or to screen for potential inhibitors of its metabolism, an in vitro assay using human liver microsomes (HLMs) is the industry standard. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CES1.[13][14]
Objective
To determine the rate of methylphenidate depletion and ritalinic acid formation in the presence of human liver microsomes.
Materials
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Methylphenidate (Substrate)
-
Ritalinic Acid (Metabolite Standard)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., MPH-d9, RA-d10)[15]
-
Acetonitrile (ACN) (for reaction termination)
-
Incubator/Shaking Water Bath (37°C)
-
LC-MS/MS System
Step-by-Step Methodology
-
Preparation of Reagents :
-
Thaw HLMs on ice. Dilute to a final working concentration (e.g., 0.5 mg/mL protein) in ice-cold phosphate buffer.[13][16]
-
Prepare a stock solution of methylphenidate in a suitable solvent (e.g., DMSO) and dilute it in buffer to the desired starting concentration (e.g., 1-10 µM).[16]
-
Prepare the reaction termination solution: Acetonitrile containing the internal standard at a fixed concentration.
-
-
Incubation :
-
Pre-warm the HLM solution and the methylphenidate solution separately at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by mixing the HLM solution with the methylphenidate solution. This is Time 0.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.[13]
-
Immediately add the aliquot to a tube or well containing the cold acetonitrile/IS termination solution. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing :
-
Vortex the terminated samples thoroughly.
-
Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the analyte (MPH), metabolite (RA), and IS, to a new plate or vials for analysis.
-
-
Analytical Quantification :
-
Data Analysis :
-
Plot the natural logarithm of the remaining methylphenidate concentration versus time.
-
Calculate the metabolic half-life (t½) and the intrinsic clearance (CLint) from the slope of the linear portion of the plot.
-
Experimental Workflow Visualization
Sources
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The Central Role of Carboxylesterase 1 in the Biotransformation of Methylphenidate to Ritalinic Acid: A Technical Guide
Abstract
Methylphenidate (MPH), a cornerstone in the management of Attention-Deficit/Hyperactivity Disorder (ADHD), undergoes extensive metabolism to its primary inactive metabolite, ritalinic acid (RA). This biotransformation is almost exclusively catalyzed by the human carboxylesterase 1 (CES1), an enzyme predominantly expressed in the liver. The efficiency of this hydrolytic process dictates the pharmacokinetic profile of MPH, influencing its therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the pivotal role of CES1 in ritalinic acid formation. We will delve into the enzymatic kinetics, the significant impact of CES1 genetic polymorphisms on MPH metabolism, and detail established experimental protocols for the in vitro and in vivo assessment of this critical metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the factors governing methylphenidate disposition.
Introduction: Methylphenidate and its Metabolic Fate
Methylphenidate is a psychostimulant that primarily functions by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system.[1] Most formulations of MPH are administered as a racemic mixture of d-threo- and l-threo-enantiomers.[2] The pharmacological activity is primarily attributed to the d-isomer.[2] Following oral administration, methylphenidate is subject to extensive first-pass metabolism, with the liver being the primary site of this biotransformation.[3] The major metabolic pathway is the hydrolysis of the ester moiety to form the pharmacologically inactive metabolite, ritalinic acid.[4][5] This process is so efficient that 60-80% of an administered dose can be recovered as ritalinic acid in the urine within 48 hours.[1] The enzyme responsible for this critical metabolic step is human carboxylesterase 1 (CES1).[1][6]
Carboxylesterase 1 (CES1): The Key Player
Human carboxylesterase 1 (CES1) is a serine hydrolase that plays a crucial role in the metabolism of a wide array of xenobiotics, including numerous therapeutic drugs.[7] It is highly expressed in the liver and is responsible for the hydrolysis of ester-, thioester-, and amide-containing compounds.[5][7] In the context of methylphenidate metabolism, CES1 is the principal enzyme catalyzing its conversion to ritalinic acid.[2][6] While another major carboxylesterase, CES2, exists, it exhibits no catalytic activity towards methylphenidate.[2][3]
Stereoselective Hydrolysis
A key feature of CES1-mediated methylphenidate metabolism is its stereoselectivity. CES1 demonstrates a significantly higher catalytic efficiency for the l-enantiomer of methylphenidate compared to the pharmacologically active d-enantiomer.[2][3][8] The catalytic efficiency (kcat/Km) of CES1A1 for l-methylphenidate is approximately 6-7 times greater than that for d-methylphenidate.[3][8] This preferential hydrolysis of the l-isomer leads to a higher plasma concentration of the active d-isomer.[1][6]
The Biochemical Pathway: From Methylphenidate to Ritalinic Acid
The conversion of methylphenidate to ritalinic acid is a straightforward hydrolysis reaction catalyzed by CES1. The enzyme cleaves the methyl ester group of methylphenidate, resulting in the formation of a carboxylic acid (ritalinic acid) and methanol.
Caption: Workflow for in vitro analysis of ritalinic acid formation.
In Vivo Pharmacokinetic Studies
In vivo studies in human subjects are essential to understand the clinical relevance of CES1 activity on methylphenidate disposition.
Protocol: Human Pharmacokinetic Study of Methylphenidate and Ritalinic Acid
This protocol provides a general framework for a clinical study to assess the pharmacokinetics of methylphenidate and ritalinic acid.
Study Design:
-
A single-dose, open-label study in healthy volunteers. [8][9]* Subjects receive a single oral dose of methylphenidate (e.g., 20 mg). [9] Procedure:
-
Subject Recruitment and Screening: Recruit healthy volunteers and perform a thorough medical screening.
-
Dosing: Administer a single oral dose of methylphenidate to fasted subjects.
-
Blood Sampling: Collect venous blood samples at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). [9]4. Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of methylphenidate and ritalinic acid in plasma samples using a validated LC-MS/MS method. [10][11]6. Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life) for both methylphenidate and ritalinic acid.
Self-Validation and Controls:
-
Genotyping: Genotype all subjects for known functional variants of the CES1 gene to correlate pharmacokinetic parameters with genetic profiles.
-
Baseline Measurements: Obtain pre-dose blood samples to establish baseline levels.
-
Validated Bioanalytical Method: Ensure the LC-MS/MS method is fully validated for accuracy, precision, linearity, and selectivity according to regulatory guidelines. [10][12]
Quantitative Data Summary
The following table summarizes key kinetic parameters for the CES1A1-mediated hydrolysis of methylphenidate enantiomers.
| Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) | kcat/Km (mM⁻¹ min⁻¹) | Reference |
| d-methylphenidate | - | - | 1.3 - 2.1 | [2][3] |
| l-methylphenidate | - | - | 7.7 | [2][3] |
Note: Specific Km and Vmax values can vary depending on the experimental conditions and enzyme source.
Conclusion
Carboxylesterase 1 is the definitive enzyme responsible for the metabolic inactivation of methylphenidate to ritalinic acid. The stereoselective nature of this hydrolysis, favoring the l-enantiomer, significantly influences the pharmacokinetic profile of the therapeutically active d-enantiomer. The extensive genetic polymorphism in the CES1 gene is a major contributor to the interindividual variability observed in methylphenidate response. A thorough understanding of the interplay between CES1 function, genetics, and methylphenidate metabolism is crucial for optimizing therapeutic strategies and advancing towards personalized medicine in the treatment of ADHD. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this critical metabolic pathway.
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Pharmacokinetics of ritalinic acid in different species
An In-Depth Technical Guide to the Pharmacokinetics of Ritalinic Acid Across Species
Authored by: Gemini, Senior Application Scientist
Abstract
Ritalinic acid (RA) is the principal and pharmacologically inactive metabolite of methylphenidate (MPH), the primary pharmaceutical agent used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). A comprehensive understanding of the pharmacokinetic profile of ritalinic acid is paramount for drug development professionals, researchers, and clinicians for interpreting preclinical data, predicting human dose-response relationships, and monitoring patient adherence. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of ritalinic acid across various species, highlighting key interspecies differences and the underlying biochemical mechanisms. We will delve into the causality behind experimental choices, present validated bioanalytical protocols, and offer a comparative analysis to ground our understanding in field-proven insights.
The Genesis of Ritalinic Acid: Metabolic Conversion of Methylphenidate
Methylphenidate, a piperidine derivative, undergoes extensive and rapid metabolism following administration. The primary metabolic pathway is the de-esterification of MPH to α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid.[1] This biotransformation renders the compound pharmacologically inactive.[2][3]
The Key Enzyme: Carboxylesterase 1 (CES1)
The hydrolysis of methylphenidate is almost exclusively mediated by the enzyme Carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][4] CES1 exhibits significant stereoselectivity; it preferentially hydrolyzes the l-threo-enantiomer of methylphenidate (l-MPH) much more rapidly than the pharmacologically active d-threo-enantiomer (d-MPH).[4][5] This stereoselective metabolism is the reason why, after administration of a racemic mixture, the d-MPH isomer is the primary form found in plasma.[1] While other minor metabolic pathways for MPH exist, such as microsomal oxidation and aromatic hydroxylation, the conversion to ritalinic acid is by far the most dominant route, accounting for the vast majority of an administered dose.[1][4]
Caption: Metabolic pathway of Methylphenidate to Ritalinic Acid.
Pharmacokinetics of Ritalinic Acid in Humans
In humans, the pharmacokinetic profile of ritalinic acid is characterized by its rapid formation and efficient elimination.
-
Formation and Absorption: As a metabolite, ritalinic acid is not absorbed but rather formed following the absorption of its parent drug, methylphenidate. MPH undergoes pronounced presystemic metabolism (first-pass effect) in the liver, leading to substantial formation of ritalinic acid before the parent drug reaches systemic circulation.[2][6] This is evidenced by the low absolute oral bioavailability of d-methylphenidate (22±8%) and l-methylphenidate (5±3%) in children.[6]
-
Distribution: Following its formation, ritalinic acid is distributed throughout the body. Plasma protein binding for the parent drug, methylphenidate, is low (10-33%), and while specific data for ritalinic acid is limited, it is expected to exhibit similarly low binding.[2][6] A critical observation is that plasma concentrations of ritalinic acid are significantly higher than those of methylphenidate, often by a factor of 50 to 100.[7][8] This high metabolite-to-parent ratio underscores the extensive and rapid nature of the metabolic conversion.
-
Metabolism: Ritalinic acid is largely considered the terminal metabolite of the primary pathway.[3] Minor metabolites of MPH can be further metabolized to corresponding ritalinic acid derivatives, such as p-hydroxy-ritalinic acid, but these represent a very small fraction of the overall dose.[1]
-
Excretion: The elimination of ritalinic acid is rapid and occurs predominantly via the kidneys.[6] Following an oral dose of methylphenidate, approximately 60-86% is recovered in the urine as ritalinic acid within 48 to 96 hours.[6][9] Less than 1% of the dose is excreted as unchanged MPH.[6] The elimination half-life of ritalinic acid is approximately 3 to 4 hours.[6][9]
-
Sources of Variability: Significant interindividual variability in MPH and RA plasma concentrations has been observed. A key contributor is genetic polymorphism in the CES1 gene. For instance, variants like G143E (rs71647871) can lead to decreased enzyme activity, resulting in higher exposure to the parent drug (MPH) and a lower metabolic ratio of RA to MPH.[10][11]
Comparative Pharmacokinetics in Preclinical Species
Extrapolating pharmacokinetic data from preclinical species to humans requires a nuanced understanding of interspecies metabolic differences.
Non-Human Primates (e.g., Rhesus Monkeys)
The metabolic profile of methylphenidate in rhesus monkeys closely resembles that in humans.
-
Metabolism: Hydrolysis to ritalinic acid is the major metabolic pathway.[12]
-
Bioavailability: Similar to humans, the absolute bioavailability of MPH in monkeys is low (approximately 22%), indicating substantial first-pass metabolism to ritalinic acid.[7][8]
-
Modeling: Physiologically based pharmacokinetic (PBPK) models have been successfully developed to describe the disposition of MPH and RA in both juvenile and adult rhesus monkeys, providing a valuable tool for interspecies extrapolation.[13][14] These models suggest that juvenile monkeys may metabolize MPH even more rapidly than their adult counterparts and humans.[13]
Rodents (Rats)
The rat model presents notable differences compared to primates.
-
Metabolism: In contrast to the dominance of hydrolysis in humans, both microsomal oxidation and hydrolysis are significant metabolic pathways for methylphenidate in rats.[12] This is a critical distinction for researchers using rat models to predict human metabolism.
-
Bioavailability: The absolute bioavailability of MPH in rats is low (~19%), consistent with extensive presystemic elimination, though the contribution of different pathways differs from humans.[7][8]
-
Utility: Despite metabolic differences, the rat model is frequently used for initial pharmacokinetic screening and toxicological studies, with methods established for quantifying MPH and RA in rat plasma.[15][16][17]
Other Species (Dogs)
In dogs, the metabolic landscape for methylphenidate is more similar to that of rodents than primates. Both microsomal oxidation and hydrolysis play important roles in its biotransformation.[12]
Data Summary: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters across species to facilitate direct comparison.
| Parameter | Human | Non-Human Primate (Monkey) | Rodent (Rat) |
| Primary Metabolic Pathway(s) | Hydrolysis to RA (Dominant)[1] | Hydrolysis to RA (Dominant)[12] | Hydrolysis & Oxidation[12] |
| Parent (MPH) Bioavailability | ~22% (d-MPH)[6] | ~22%[7][8] | ~19%[7][8] |
| % Dose Excreted as RA in Urine | 60-86%[6] | Major Metabolite[12] | Data not specified, but RA is a known metabolite[16] |
| Half-Life of Ritalinic Acid (T½) | ~3-4 hours[6][9] | Not specified, but clearance is rapid[13] | Not specified, but clearance is rapid[16] |
| Plasma RA vs. MPH Ratio | ~50-100x higher[7][8] | High (Implied by low MPH bioavailability) | High (Implied by low MPH bioavailability) |
Bioanalytical Methodologies for Ritalinic Acid Quantification
Accurate quantification of ritalinic acid in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Due to its polar nature and the complexity of matrices like plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Rationale for LC-MS/MS
The choice of LC-MS/MS is driven by its superior selectivity and sensitivity .
-
Selectivity: Tandem mass spectrometry allows for the specific detection of ritalinic acid and its stable isotope-labeled internal standard, even in the presence of endogenous matrix components and other metabolites, by monitoring specific precursor-to-product ion transitions.
-
Sensitivity: This technique can achieve low limits of quantification (LOQ), often in the low ng/mL range, which is necessary for accurately defining the pharmacokinetic profile.[18][19]
Caption: Generalized workflow for bioanalysis of Ritalinic Acid.
Experimental Protocol: LC-MS/MS Quantification in Urine
This protocol provides a representative, self-validating workflow for the determination of ritalinic acid in urine.
-
Standard and Sample Preparation:
-
Prepare a stock solution of ritalinic acid and a deuterated internal standard (e.g., ritalinic acid-d10) in methanol.
-
Create a series of calibration standards by spiking drug-free urine with known concentrations of ritalinic acid (e.g., 5-5000 µg/L).[19]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Pre-treatment (Dilute-and-Shoot):
-
Rationale: For urine, where concentrations are high, a simple dilution is often sufficient, minimizing sample manipulation and potential for error.[19]
-
To 50 µL of urine sample, calibrator, or QC, add 50 µL of the internal standard working solution.
-
Add 900 µL of a suitable aqueous buffer (e.g., 0.02% ammonium formate).
-
Vortex to mix thoroughly.
-
-
Chromatographic Separation:
-
Rationale: Chromatographic separation is crucial to resolve the analyte from matrix components that could cause ion suppression in the mass spectrometer.
-
Column: PFP (Pentafluorophenyl) propyl column or a similar reversed-phase column.[19]
-
Mobile Phase A: 0.02% Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from high aqueous to high organic content to elute ritalinic acid.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Rationale: Provides the specificity and sensitivity for quantification.
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Ritalinic Acid: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.
-
Ritalinic Acid-d10 (IS): Monitor the corresponding transition for the internal standard.
-
-
-
Quantification and Validation:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.
-
Use a weighted (e.g., 1/x) linear or quadratic regression to fit the curve.
-
Determine the concentration of ritalinic acid in the unknown samples and QCs from the calibration curve.
-
The protocol must be validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.
-
Conclusion and Future Directions
The pharmacokinetics of ritalinic acid are defined by its rapid formation from methylphenidate via CES1-mediated hydrolysis and its subsequent efficient renal excretion. While the metabolic pathway is conserved across humans and non-human primates, significant differences exist in rodent models, where oxidative pathways play a larger role. These species differences are a critical consideration in the preclinical development of methylphenidate analogues and in the interpretation of toxicology data.
Future research should continue to explore the quantitative impact of CES1 genetic variants on ritalinic acid formation across diverse populations to refine personalized medicine approaches for ADHD treatment. Furthermore, developing more sophisticated PBPK models that incorporate species-specific enzyme kinetics and physiological parameters will enhance our ability to accurately extrapolate preclinical findings to the human clinical setting.
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Methylphenidate Pathway, Pharmacokinetics. ClinPGx. [Link][1]
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Stage, C., et al. (2019). The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects. Clinical and Translational Science, 12(3), 273-280. [Link][21]
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Sun, Z., et al. (2004). Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469-476. [Link][5]
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How Ritalin (Methylphenidate) is Absorbed in the Body. Evidence Summary. [Link][22]
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Zhu, H. J., et al. (2021). Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism. Clinical Pharmacology & Therapeutics, 110(6), 1336-1343. [Link][23]
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Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. ResearchGate. [Link][24]
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Bishop, J. R., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. [Link][18]
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Methylphenidate and Metabolite, Random, Urine. Mayo Clinic Laboratories. [Link][9]
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Ritalinic Acid: A Comprehensive Technical Guide to its Discovery, Metabolism, and Pivotal Role as a Biomarker
This guide provides an in-depth exploration of ritalinic acid, the primary metabolite of the widely prescribed psychostimulant methylphenidate. Intended for researchers, clinicians, and professionals in drug development and forensic science, this document delineates the scientific journey from the discovery of ritalinic acid to its current standing as a critical biomarker. We will traverse its metabolic pathway, delve into the intricacies of its analytical detection, and illuminate its significance in therapeutic drug monitoring and forensic toxicology.
The Genesis of a Biomarker: Discovery and Metabolic Fate of Methylphenidate
The story of ritalinic acid is intrinsically linked to that of methylphenidate, a cornerstone in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Understanding the metabolic conversion of the active drug to its inactive metabolite is fundamental to appreciating the utility of ritalinic acid as a biomarker.
The Metabolic Conversion Cascade
Methylphenidate is primarily metabolized in the liver through a de-esterification process, yielding α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid.[1][3][4][5] This biotransformation is catalyzed by the carboxylesterase 1 (CES1) enzyme.[1][2][3][5] It is crucial to note that this metabolic pathway is the principal route of elimination, accounting for the conversion of the majority of an administered dose of methylphenidate.[6]
The metabolism is stereoselective, with a preference for the hydrolysis of the l-threo-enantiomer of methylphenidate over the more pharmacologically active d-threo-enantiomer.[2][3][7] This enzymatic preference results in higher plasma concentrations of d-methylphenidate.[2][3] Ritalinic acid itself is considered pharmacologically inactive.[4][8][9]
Metabolic Pathway of Methylphenidate to Ritalinic Acid
Caption: Metabolic conversion of methylphenidate.
Pharmacokinetic Profile
Following oral administration, methylphenidate is rapidly absorbed and extensively metabolized. The half-life of methylphenidate is relatively short, approximately 2 to 4 hours.[9] In contrast, its metabolite, ritalinic acid, has a slightly longer half-life of about 3 to 4 hours.[6][9] A significant portion, between 60% and 86% of the administered methylphenidate dose, is excreted in the urine as ritalinic acid within 48 to 96 hours.[6][10][11] Less than 1% of the parent drug is excreted unchanged in the urine.[6][10][11] This high urinary concentration of the metabolite relative to the parent drug is a key reason for its utility as a biomarker.
| Parameter | Methylphenidate | Ritalinic Acid | Reference |
| Half-life | 2-4 hours | 3-4 hours | [6][9] |
| Urinary Excretion | <1% (unchanged) | 60-86% of dose | [6][10][11] |
Table 1: Pharmacokinetic comparison of Methylphenidate and Ritalinic Acid.
Analytical Methodologies for the Detection and Quantification of Ritalinic Acid
The accurate detection and quantification of ritalinic acid in biological matrices are paramount for its application in clinical and forensic settings. The choice of analytical technique is dictated by the required sensitivity, specificity, and the nature of the biological sample.
Preferred Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of ritalinic acid.[2][12][13] Its superiority over other methods, such as gas chromatography-mass spectrometry (GC-MS) and immunoassays, lies in its high sensitivity, specificity, and the ability to directly analyze aqueous samples with minimal derivatization.[12][13]
Causality behind the choice of LC-MS/MS:
-
High Sensitivity: LC-MS/MS can detect ritalinic acid at very low concentrations (picogram to nanogram per milliliter range), which is crucial for detecting low doses or monitoring use over an extended period.[7][14]
-
High Specificity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides a high degree of certainty in the identification of the analyte, minimizing the risk of false positives from interfering substances in the complex biological matrix.[5]
-
Versatility: The technique can be applied to various biological matrices, including urine, blood, plasma, oral fluid, and hair.[1][14][15]
Experimental Protocol: Quantification of Ritalinic Acid in Urine by LC-MS/MS
This protocol provides a generalized, yet robust, workflow for the analysis of ritalinic acid in urine. It is essential to validate this method in-house to ensure it meets the specific requirements of the laboratory.
Step 1: Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a commonly employed technique to isolate ritalinic acid from the urine matrix and remove potential interferences.[3][11][16][17]
-
Internal Standard Addition: To a 1 mL urine sample, add a known concentration of a deuterated internal standard (e.g., ritalinic acid-d10). This is critical for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.[1][5]
-
Sample Pre-treatment: Adjust the pH of the urine sample to an acidic pH (e.g., pH 5-6) using a buffer.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by the equilibration buffer.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove unretained interferences.
-
Elution: Elute the ritalinic acid and internal standard from the cartridge using a stronger, basic organic solvent (e.g., methanol with ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Step 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or a PFP (pentafluorophenyl) column is typically used for the separation of ritalinic acid.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[2]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both ritalinic acid and its deuterated internal standard.
-
Analytical Workflow for Ritalinic Acid Detection
Caption: A typical workflow for ritalinic acid analysis.
The Significance of Ritalinic Acid as a Biomarker
The detection and quantification of ritalinic acid have profound implications in both clinical and forensic contexts. Its presence and concentration provide valuable insights into an individual's exposure to methylphenidate.
Clinical Applications: Therapeutic Drug Monitoring and Compliance
In a clinical setting, monitoring ritalinic acid levels in urine is a reliable method to assess patient compliance with prescribed methylphenidate treatment.[9][18]
-
Confirmation of Adherence: The presence of ritalinic acid in urine confirms that the patient has recently ingested the medication.
-
Challenges in Interpretation: While its presence confirms use, the urinary concentration of ritalinic acid can be influenced by several factors, including the dosage, time of last dose, individual metabolic rate, and hydration status.[18] Therefore, interpreting a single quantitative result requires careful consideration of the clinical context.
-
Ritalinic Acid to Methylphenidate Ratio: In some cases, the ratio of ritalinic acid to the parent drug in urine can provide additional information. A high ratio is consistent with the expected metabolism following prescribed use, while a very low ratio might suggest recent administration, potentially through a non-oral route.[18]
| Application | Significance of Ritalinic Acid Detection |
| Therapeutic Drug Monitoring | Confirms patient adherence to methylphenidate therapy. |
| Compliance Verification | Provides an objective measure of medication use. |
Table 2: Clinical significance of ritalinic acid.
Forensic Toxicology: Detecting Illicit Use and Abuse
In the realm of forensic toxicology, the analysis of ritalinic acid is crucial for identifying the illicit use or abuse of methylphenidate.[15][19][20]
-
Biomarker of Exposure: As the major metabolite, ritalinic acid is a sensitive and specific marker of methylphenidate exposure, even when the parent drug is no longer detectable.
-
Workplace Drug Testing: It is included in drug testing panels to detect non-prescribed use of methylphenidate.[20]
-
Post-mortem Investigations: In post-mortem toxicology, the presence and concentration of ritalinic acid in various biological samples can help in determining the role of methylphenidate in a cause of death.[19]
-
Alternative Matrices: For retrospective analysis, hair analysis for ritalinic acid can provide a longer window of detection, spanning weeks to months.[7][14]
| Forensic Context | Role of Ritalinic Acid Analysis |
| Substance Abuse Investigations | Identifies non-prescribed or illicit use of methylphenidate.[20] |
| Workplace Drug Testing | Screens for unauthorized stimulant use. |
| Post-mortem Toxicology | Helps in determining the contribution of methylphenidate to a fatality.[19] |
Table 3: Forensic significance of ritalinic acid.
Conclusion and Future Perspectives
Ritalinic acid has firmly established its position as an indispensable biomarker for monitoring methylphenidate use. Its discovery and the subsequent elucidation of its metabolic pathway have provided the scientific community with a reliable tool for both therapeutic and forensic applications. The continued refinement of analytical techniques, particularly LC-MS/MS, has enabled highly sensitive and specific detection in a variety of biological matrices.
Future research will likely focus on further understanding the inter-individual variability in methylphenidate metabolism, potentially influenced by genetic polymorphisms in the CES1 enzyme.[21] This could lead to more personalized approaches in therapeutic drug monitoring. Additionally, the development of rapid, point-of-care testing methods for ritalinic acid could further enhance its utility in clinical settings. As the use of methylphenidate continues, the importance of ritalinic acid as a key biomarker will undoubtedly endure.
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Methylphenidate Pathway, Pharmacokinetics. ClinPGx. [Link]
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Methylphenidate and Its Impact on Redox Balance and Behavior. MDPI. [Link]
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PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC - PubMed Central. [Link]
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Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. ResearchGate. [Link]
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Ritalinic acid – Knowledge and References. Taylor & Francis. [Link]
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Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. PubMed. [Link]
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Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. PubMed. [Link]
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Methylphenidate/Ritalinic Acid (RTU) Forensic Kit: An Essential Tool for Forensic Toxicology. CUSABIO. (2024-12-03). [Link]
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Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. [Link]
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Mutation Related To ADHD Drug Metabolism Discovered. ScienceDaily. (2008-06-15). [Link]
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MPHNU - Overview: Methylphenidate and Metabolite, Random, Urine. Mayo Clinic Laboratories. [Link]
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Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. ResearchGate. [Link]
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Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. National Library of Medicine. [Link]
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Test Definition: MPHNU. Mayo Clinic Laboratories. [Link]
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Screening and confirmation of ritalinic acid in urine by LC-MS. Ghent University. [Link]
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Plasma and brain concentrations of oral therapeutic doses of methylphenidate and their impact on brain monoamine content in mice. PubMed Central. [Link]
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Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]
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LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human. ResearchGate. [Link]
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Methylphenidate, Urine. The Ohio State Wexner Medical Center Labs Test Catalog. [Link]
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Easy Ways: Test for Methylphenidate in Urine. cmu.edu.jm. (2025-03-20). [Link]
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Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. [Link]
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Ritalinic acid in urine: Impact of age and dose. PMC - NIH. [Link]
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Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
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Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid. Oxford Academic. (2012-07-24). [Link]
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Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. ResearchGate. [Link]
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Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. PubMed. [Link]
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LABORATORY REPORT Referral Testing Methylphenidate and Metabolite, Urine. NMS Labs. (2023-09-18). [Link]
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Test Definition: MPHNU. Mayo Clinic Laboratories. [Link]
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Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. PubMed. [Link]
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Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma. ResearchGate. [Link]
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Solid-phase micro-extraction of drugs from biological matrices. PubMed. [Link]
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Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. PubMed Central. [Link]
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(PDF) Extraction of Drug from the Biological Matrix: A Review. ResearchGate. (2015-07-21). [Link]
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(PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. ResearchGate. [Link]
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Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ritalinic Acid in Biological Matrices Using DL-threo-Ritalinic Acid-d10
Abstract
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of ritalinic acid in biological matrices. Ritalinic acid is the primary and inactive metabolite of methylphenidate, a widely prescribed pharmaceutical for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Accurate quantification of ritalinic acid is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1][3] The method employs a stable isotope-labeled internal standard, DL-threo-Ritalinic Acid-d10, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[4][5][6] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Introduction
Methylphenidate is metabolized in the liver by the carboxylesterase 1 (CES1) enzyme through de-esterification to form ritalinic acid.[1] This metabolite accounts for approximately 60-86% of the administered dose excreted in urine, making it a reliable biomarker for assessing methylphenidate exposure and compliance.[1] Unlike its parent compound, ritalinic acid is pharmacologically inactive and does not inhibit the dopamine transporter.[1]
The accurate measurement of ritalinic acid is essential in various scientific disciplines. In clinical research, it aids in understanding the pharmacokinetics of methylphenidate and how factors such as genetic variations in the CES1 gene can influence its metabolism.[1] In forensic toxicology, the detection of ritalinic acid in biological samples can confirm prior use of methylphenidate.[3][7]
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[8] The use of a stable isotope-labeled internal standard, such as DL-threo-Ritalinic Acid-d10, is a critical component of a robust LC-MS/MS method.[4][5] This internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing for effective correction of any analyte loss during sample preparation and ionization variability in the mass spectrometer.
This application note presents a validated LC-MS/MS method optimized for the reliable quantification of ritalinic acid, providing a detailed protocol that can be readily implemented in a laboratory setting.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (analytical grade)
-
Zinc Sulfate (analytical grade)
-
-
Biological Matrix:
-
Human Plasma (or other relevant biological fluid)
-
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good chromatographic separation.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ritalinic acid and DL-threo-Ritalinic Acid-d10 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of ritalinic acid by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the DL-threo-Ritalinic Acid-d10 stock solution with a 50:50 methanol/water mixture.
Method Protocol
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting ritalinic acid from plasma and other biological fluids.[8]
Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL DL-threo-Ritalinic Acid-d10 internal standard working solution to each tube (final concentration of 10 ng/mL).
-
Add 200 µL of cold acetonitrile containing 1% formic acid. The cold solvent and acid aid in efficient protein precipitation.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Diagram: Sample Preparation Workflow
Caption: A streamlined protein precipitation workflow for sample preparation.
LC-MS/MS Analysis
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of ritalinic acid.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Rationale for Chromatographic Choices: A C18 column provides excellent retention and separation for polar compounds like ritalinic acid. The gradient elution with an acidic mobile phase ensures good peak shape and efficient ionization in positive ESI mode.
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Rationale for MS Conditions: Positive ESI mode is effective for the ionization of ritalinic acid, which contains a basic piperidine ring that is readily protonated. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Ritalinic Acid | 220.1 | 84.1 | 25 | 50 |
| DL-threo-Ritalinic Acid-d10 | 230.2 | 93.1 | 28 | 50 |
Explanation of MRM Transitions: The precursor ion for ritalinic acid corresponds to its protonated molecule [M+H]+. The product ion at m/z 84.1 results from the fragmentation of the piperidine ring, providing a specific and stable fragment for quantification. For the deuterated internal standard, the mass shift of +10 Da is observed in both the precursor and a characteristic product ion.[10]
Diagram: Analyte and Internal Standard Structures
Caption: Chemical structures of Ritalinic Acid and its deuterated internal standard.
Data Analysis and Method Validation
Quantification
Quantification is performed by calculating the peak area ratio of the analyte (ritalinic acid) to the internal standard (DL-threo-Ritalinic Acid-d10). A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used to fit the data.
Method Validation
A comprehensive method validation should be performed according to established guidelines (e.g., FDA or EMA bioanalytical method validation guidance). Key validation parameters include:
-
Linearity: The method should be linear over a clinically relevant concentration range. For example, a range of 1 to 1000 ng/mL in plasma is often suitable.[8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple quality control (QC) concentrations (low, medium, and high). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).
-
Selectivity and Specificity: The method should be free from interferences from endogenous matrix components and other potentially co-administered drugs.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated. The use of a stable isotope-labeled internal standard significantly mitigates matrix effects.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of ritalinic acid in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be established.
Table 4: Representative Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 12% |
| Accuracy | 90-110% |
| Extraction Recovery | > 85% |
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of ritalinic acid in biological matrices. The simple and efficient protein precipitation sample preparation, coupled with the specificity of tandem mass spectrometry and the accuracy afforded by the use of a deuterated internal standard, makes this method well-suited for high-throughput analysis in clinical and research settings. This detailed protocol serves as a valuable resource for laboratories involved in the analysis of methylphenidate and its metabolites.
References
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Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. PubMed. Available at: [Link]
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Ritalinic acid. Grokipedia. Available at: [Link]
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HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]
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2-Piperidineacetic acid, alpha-phenyl- | C13H17NO2 | CID 86863. PubChem. Available at: [Link]
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Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. PubMed. Available at: [Link]
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Liquid-chromatographic analysis for methylphenidate (Ritalin) in serum. ResearchGate. Available at: [Link]
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Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
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Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. PubMed. Available at: [Link]
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D-erythro-Ritalinic Acid | C13H17NO2 | CID 11053160. PubChem. Available at: [Link]
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A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum. PubMed. Available at: [Link]
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Screening and confirmation of ritalinic acid in urine by LC-MS. ResearchGate. Available at: [Link]
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Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
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Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. PubMed. Available at: [Link]
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(±)-threo-Ritalinic acid-D10 HCl. Cerilliant. Available at: [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
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CAS No : 1330180-60-3| Chemical Name : DL-threo-Ritalinic Acid-d10. Pharmaffiliates. Available at: [Link]
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Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. PubMed. Available at: [Link]
-
Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. PubMed. Available at: [Link]
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Application Note: Robust Sample Preparation Strategies for the Quantification of Ritalinic Acid in Human Urine
Abstract
This document provides a comprehensive technical guide for the preparation of urine samples for the quantitative analysis of ritalinic acid (RA), the primary metabolite of methylphenidate (Ritalin®). As the main urinary biomarker, accurate measurement of RA is critical for clinical compliance monitoring, forensic toxicology, and sports doping control.[1][2] This guide details three field-proven methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a rapid "Dilute-and-Shoot" approach. The causality behind experimental choices is explained, emphasizing chemical principles to ensure robust, reproducible, and self-validating protocols suitable for modern high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction: The Importance of Ritalinic Acid Analysis
Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3][4] Following administration, MPH is extensively and rapidly metabolized, primarily through de-esterification, to its inactive metabolite, ritalinic acid.[5][6] While less than 1% of the parent drug is excreted unchanged, ritalinic acid accounts for up to 86% of the dose recovered in urine.[1][5] Consequently, RA is the preferred and most reliable target analyte for assessing MPH use, offering a significantly longer detection window than the parent compound.[2][7]
The complex nature of urine presents a significant analytical challenge due to the presence of endogenous interferences like salts, urea, and pigments. Effective sample preparation is therefore a non-negotiable prerequisite to minimize matrix effects, enhance analytical sensitivity, and ensure the accuracy and longevity of the analytical instrumentation.[8]
Pre-Analytical Considerations: Ensuring Sample Integrity
The integrity of the analytical result begins with proper sample handling.
-
Collection: A random urine specimen collected in a clean, plastic container is sufficient. No chemical preservatives are required.[7]
-
Storage: For short-term storage (up to 7 days), samples should be refrigerated at 4°C. For long-term storage, samples must be frozen at -20°C or lower to ensure analyte stability.[9] One study noted that RA concentrations increased by 53% after 24 hours at 25°C, highlighting the importance of proper storage.[9]
-
Internal Standard Addition: The cornerstone of accurate bioanalytical quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[10][11] A deuterated analog, such as ritalinic acid-d10, should be added to all samples, calibrators, and quality controls at the very beginning of the preparation process.[4] This is critical because the SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-extracts and experiences the same degree of matrix-induced ion suppression or enhancement, thereby providing reliable correction for variations in recovery and instrument response.[3][10][11]
Core Sample Preparation Methodologies
The choice of sample preparation technique is a balance between the desired level of cleanup, throughput requirements, and available resources. We present three common workflows, from the most thorough to the most rapid.
Method 1: Solid-Phase Extraction (SPE)
SPE is a highly effective technique that provides excellent sample cleanup by partitioning the analyte onto a solid sorbent while matrix components are washed away. For ritalinic acid, a reverse-phase mechanism is commonly employed.[12][13]
Causality and Principle: This protocol utilizes a C18 (octadecyl) reverse-phase sorbent. Ritalinic acid, being a moderately polar molecule, is retained on the nonpolar C18 stationary phase under aqueous conditions. Polar interferences like salts and urea are not retained and are washed away. A less polar organic solvent is then used to disrupt the hydrophobic interaction and elute the analyte of interest.
Detailed SPE Protocol
-
Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 x g for 5 minutes. Transfer 500 µL of the supernatant to a clean tube.
-
Internal Standard Spiking: Add a known concentration of ritalinic acid-d10 internal standard (e.g., 50 µL of a 1000 ng/mL solution). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove residual polar interferences. Follow with 1 mL of 5% methanol in water to remove weakly retained impurities.
-
Elution: Elute the ritalinic acid from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable mobile phase (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[4]
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Causality and Principle: Ritalinic acid is an amphoteric compound, containing both a basic secondary amine and an acidic carboxylic acid group. Its charge state, and thus its solubility, is highly dependent on pH. By adjusting the pH of the urine sample to approximately 5.2, the carboxylic acid group is partially protonated while the amine group is protonated, creating a zwitterionic character that allows for efficient extraction into a moderately polar organic solvent like ethyl acetate.[1] Endogenous polar compounds like urea and salts remain in the aqueous phase.
Detailed LLE Protocol
-
Sample Pre-treatment: To 2 mL of urine in a glass tube, add 50 µL of the internal standard solution (ritalinic acid-d10).
-
pH Adjustment: Add 1 mL of a sodium acetate buffer (e.g., 1 M, pH 5.2) and vortex to mix.[1]
-
Extraction: Add 4 mL of ethyl acetate. Cap the tube and mix vigorously by vortexing or mechanical rolling for 20 minutes to ensure thorough extraction.[1]
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the aqueous layer.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of a suitable mobile phase for LC-MS/MS analysis.[1]
Method 3: "Dilute-and-Shoot"
For high-throughput screening environments where the sensitivity and selectivity of the LC-MS/MS system are sufficient, a simple dilution protocol can be employed. This method offers the fastest turnaround time but provides the least sample cleanup.
Causality and Principle: This approach relies on significant dilution of the urine matrix to reduce the concentration of interfering substances to a level where they do not cause significant matrix effects.[14] The high selectivity of tandem mass spectrometry (using Multiple Reaction Monitoring, MRM) is essential for this method's success, as it can isolate the analyte signal from a "dirty" background.[15]
Detailed Dilute-and-Shoot Protocol
-
Sample Pre-treatment: Centrifuge 1 mL of urine at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Dilution: In an autosampler vial or 96-well plate, combine 10 µL of the urine supernatant with 990 µL of the dilution solvent (e.g., water or mobile phase containing the internal standard). This represents a 1:100 dilution.[14][15]
-
Mixing: Vortex the vial or shake the plate thoroughly.
-
Analysis: Inject the diluted sample directly into the LC-MS/MS system.
Method Performance Comparison
The selection of an appropriate method depends on the specific analytical requirements. The table below summarizes the key characteristics and performance metrics of each protocol.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | "Dilute-and-Shoot" |
| Principle | Chromatographic partitioning | Differential solubility | Matrix effect reduction by dilution |
| Sample Cleanup | Excellent | Good | Minimal |
| Throughput | Moderate (can be automated) | Moderate (can be automated) | Very High |
| Analyte Conc. | High (due to evaporation) | High (due to evaporation) | Low (due to dilution) |
| Solvent Usage | Moderate | High | Minimal |
| Cost per Sample | Moderate to High | Low to Moderate | Very Low |
| Typical Recovery | >75%[16] | >79%[9] | N/A (corrected by IS) |
| Typical LOQ | ~5 µg/L (ng/mL)[3] | ~500 nM (~110 ng/mL)[15] | ~100 µg/L (ng/mL)[3] |
| Best For | Low-level quantification; methods requiring utmost cleanliness. | Robust, general-purpose analysis. | High-volume screening; clinical compliance. |
Note: LOQ (Limit of Quantitation) values are highly instrument-dependent and are provided for general comparison.
Conclusion and Recommendations
The successful analysis of ritalinic acid in urine hinges on a well-designed and consistently executed sample preparation strategy.
-
For high-sensitivity forensic applications or research , Solid-Phase Extraction (SPE) is recommended due to its superior cleanup, which minimizes matrix effects and leads to lower limits of detection.
-
For routine clinical and toxicology labs , Liquid-Liquid Extraction (LLE) offers a robust and cost-effective balance between sample cleanup and throughput.
-
For high-volume clinical compliance screening , a "Dilute-and-Shoot" method is the most efficient approach, provided the LC-MS/MS system has adequate sensitivity and selectivity to overcome the minimal sample cleanup.
Regardless of the method chosen, the use of a stable isotope-labeled internal standard like ritalinic acid-d10 is mandatory for achieving the accuracy and precision required for definitive, defensible results.[4][10] Each laboratory must perform a thorough method validation to establish its own performance characteristics, including linearity, accuracy, precision, and matrix effects, in accordance with relevant regulatory guidelines.[17]
References
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Deventer, K., Van Eenoo, P., & Delbeke, F.T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. [Link]
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CMU (2025). Easy Ways: Test for Methylphenidate in Urine. cmu.edu.jm. [Link]
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Paterson, S., Moore, G., Florkowski, C., & George, P. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 20-26. [Link]
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Steuer, A. E., & Poetzsch, M. (2015). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Institutes of Health. [Link]
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Enders, J. R., & McIntire, G. L. (2017). Ritalinic acid in urine: Impact of age and dose. Practical Laboratory Medicine, 8, 48-55. [Link]
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ResearchGate. (2025). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry | Request PDF. ResearchGate. [Link]
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Mayo Clinic Laboratories. (n.d.). Methylphenidate and Metabolite, Random, Urine. Test Catalog. [Link]
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Middleberg, R. A., & Hclasses, L. M. (2003). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Journal of analytical toxicology, 27(8), 603–606. [Link]
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Gotelli, G. R., & O'Dell, R. (1984). Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. Journal of analytical toxicology, 8(2), 61–62. [Link]
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Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 14(8), 619–623. [Link]
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NMS Labs. (2023). LABORATORY REPORT Referral Testing Methylphenidate and Metabolite, Urine. NMS Labs. [Link]
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ResearchGate. (2025). Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods | Request PDF. ResearchGate. [Link]
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Jacob, P., 3rd, & Shulgin, A. T. (1986). A thin layer chromatographic method for high volume screening of urine for methylphenidate abuse. Journal of analytical toxicology, 10(3), 116–119. [Link]
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U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. [Link]
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ResearchGate. (2025). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. ResearchGate. [Link]
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ResearchGate. (2017). Validation summary for ritalinic acid. ResearchGate. [Link]
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Mulet, C. T., Arroyo-Moro, L. E., Leon, L. A., Gnagy, E., & DeCaprio, A. P. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 331–338. [Link]
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Maddadi, S., Qomi, M., & Rajabi, M. (2017). Extraction, Preconcentration and Determination of Methylphenidate in Urine Sample using Solvent Bar Microextraction in Combination with HPLC-UV: Optimization by Experimental Design. ResearchGate. [Link]
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Oxford Academic. (1984). Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Journal of Analytical Toxicology. [Link]
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The Recovery Village. (2021). How Long Does Ritalin Stay In Your System? | Ritalin Half-Life. The Recovery Village. [Link]
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Maddadi, S., Qomi, M., & Rajabi, M. (2017). Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction in combination with HPLC-UV: Optimization by experimental design. Journal of Liquid Chromatography & Related Technologies, 40(15), 804-811. [Link]
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ResearchGate. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. ResearchGate. [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. aptochem.com. [Link]
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California Behavioral Health. (2024). How Long Does Ritalin Stay in Your System?-4 Key Factors. calbh.com. [Link]
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Rahman, S., & Ramli, M. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian journal of clinical biochemistry : IJCB, 30(2), 216–221. [Link]
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Bjørk, M. K., Nielsen, M. K., Markussen, A., Klinke, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(4), 257–264. [Link]
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Application Note: Robust Quantification of Ritalinic Acid in Human Plasma Using Mixed-Mode Solid-Phase Extraction
Abstract
This application note presents a detailed and robust protocol for the solid-phase extraction (SPE) of ritalinic acid, the primary metabolite of methylphenidate, from human plasma. Due to its zwitterionic nature, ritalinic acid presents unique challenges for efficient extraction from complex biological matrices. This protocol leverages a mixed-mode cation exchange SPE strategy, which combines reversed-phase and ion-exchange mechanisms to achieve high recovery and excellent sample cleanup. The resulting eluate is suitable for sensitive and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making this method ideal for therapeutic drug monitoring, pharmacokinetic studies, and clinical and forensic toxicology.
Introduction: The Importance of Ritalinic Acid Monitoring
Methylphenidate (marketed as Ritalin®, Concerta®, etc.) is a first-line therapeutic agent for the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2][3] Following administration, methylphenidate is extensively metabolized, primarily through de-esterification by carboxylesterase 1 (CES1), to its pharmacologically inactive metabolite, ritalinic acid.[4][5] In fact, 60-86% of a methylphenidate dose is excreted in the urine as ritalinic acid, while less than 1% is excreted as the unchanged parent drug.[3][6] Consequently, ritalinic acid is a critical biomarker for assessing compliance with methylphenidate treatment and is a key analyte in pharmacokinetic and toxicological studies.[1][5]
The accurate quantification of ritalinic acid in plasma is essential for understanding the metabolic profile of methylphenidate. However, the inherent complexity of plasma necessitates a thorough sample preparation step to remove proteins, phospholipids, and other endogenous interferences that can compromise the sensitivity and accuracy of subsequent LC-MS/MS analysis.
The Challenge of Extracting a Zwitterion
Ritalinic acid is a zwitterionic molecule, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (the secondary amine of the piperidine ring). This dual nature complicates its extraction. The charge of the molecule is highly dependent on the pH of the surrounding solution.
-
pKa (Strongest Acidic): ~3.73 (carboxylic acid group)
-
pKa (Strongest Basic): ~10.08 (piperidine amine group)
At physiological pH (~7.4), the carboxylic acid group is deprotonated (negatively charged), and the amine group is protonated (positively charged), resulting in a net neutral charge. To achieve effective retention on an SPE sorbent, the pH of the sample must be carefully adjusted to ensure the analyte carries a specific charge.
Principle of Mixed-Mode Cation Exchange SPE
This protocol employs a mixed-mode solid-phase extraction (SPE) approach, which offers superior selectivity and cleanup compared to single-mechanism techniques like reversed-phase or simple ion exchange.[7] The chosen sorbent contains both hydrophobic (e.g., C8) and strong cation exchange (e.g., sulfonic acid) functional groups.[8][9]
This dual functionality allows for a two-pronged retention strategy:
-
Ion Exchange: By acidifying the plasma sample, the carboxylic acid group of ritalinic acid is protonated (neutral), while the piperidine nitrogen remains protonated (positively charged). This positive charge facilitates strong binding to the negatively charged sulfonic acid groups on the SPE sorbent.[9]
-
Reversed-Phase: The phenyl and piperidine rings of ritalinic acid provide hydrophobic character, allowing for secondary retention via van der Waals forces with the C8 chains of the sorbent.
This dual retention mechanism is highly effective. The strong ion-exchange interaction firmly retains the analyte, permitting rigorous washing steps with organic solvents to remove hydrophobic interferences without premature elution of ritalinic acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Human Plasma (K2-EDTA) | Biological | Reputable Supplier |
| Ritalinic Acid Reference Standard | ≥98% Purity | Cerilliant, Sigma, etc. |
| Ritalinic Acid-d5 (Internal Standard) | ≥98% Purity | Cerilliant, Toronto Research Chemicals, etc. |
| Methanol | HPLC Grade | Fisher Scientific, etc. |
| Acetonitrile | HPLC Grade | Fisher Scientific, etc. |
| Formic Acid | ≥98% Purity | Sigma-Aldrich, etc. |
| Ammonium Hydroxide | ACS Grade | Sigma-Aldrich, etc. |
| Water | Type 1 Ultrapure | Millipore Milli-Q or equivalent |
| Mixed-Mode Cation Exchange SPE Cartridges | e.g., 30 mg / 1 mL | Phenomenex, Agilent, Waters, etc. |
Solution Preparation
-
Sample Pre-treatment Solution: 2% Formic Acid in Water (v/v)
-
SPE Equilibration Buffer: 2% Formic Acid in Water (v/v)
-
Wash Solution 1: 2% Formic Acid in Water (v/v)
-
Wash Solution 2: 100% Methanol
-
Elution Buffer: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.
SPE Workflow
The following diagram illustrates the step-by-step procedure for the solid-phase extraction of ritalinic acid from plasma.
Caption: Step-by-step workflow for the extraction of ritalinic acid.
Detailed Protocol Steps
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spike with an appropriate amount of deuterated internal standard (e.g., ritalinic acid-d5) to account for matrix effects and extraction variability.
-
Add 200 µL of the Sample Pre-treatment Solution (2% formic acid).
-
Vortex for 10 seconds to mix and precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning & Equilibration:
-
Place the mixed-mode cation exchange SPE cartridges on a vacuum manifold.
-
Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of Type 1 water. Do not allow the sorbent to dry.
-
Equilibrate the sorbent by passing 1 mL of the SPE Equilibration Buffer (2% formic acid).
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (Step 1) onto the equilibrated SPE cartridge.
-
Apply a slow, steady vacuum to pull the sample through the sorbent at a rate of approximately 1-2 mL/minute.
-
-
Wash Steps:
-
Wash 1 (Aqueous Wash): Pass 1 mL of Wash Solution 1 (2% formic acid) through the cartridge to remove polar, non-retained matrix components.
-
Wash 2 (Organic Wash): Pass 1 mL of Wash Solution 2 (100% methanol) through the cartridge. This is a critical step to remove hydrophobic interferences like phospholipids that are retained by the C8 mechanism. The ritalinic acid remains bound due to the strong cation exchange interaction.
-
Dry the sorbent bed thoroughly under high vacuum for 2-5 minutes to remove any residual wash solvents.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of the Elution Buffer (5% ammonium hydroxide in methanol) to the cartridge. The ammonia neutralizes the charge on the piperidine amine, disrupting the ion-exchange retention mechanism and allowing the analyte to be eluted.
-
Allow the solvent to soak for 30-60 seconds before applying a gentle vacuum to slowly pull the eluate into the collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Expected Results
This protocol is designed to provide high analyte recovery and a clean extract, minimizing matrix effects.
| Parameter | Expected Performance |
| Analyte Recovery | > 85% |
| Process Efficiency | > 80% (IS-corrected) |
| Matrix Effects | < 15% (IS-corrected) |
| Precision (RSD) | < 10% |
Note: Performance characteristics should be validated in your laboratory according to established guidelines.[10]
Causality and Justification of Protocol Steps
The success of this protocol is rooted in the deliberate manipulation of pH to control the ionization state of ritalinic acid, as illustrated below.
Caption: Control of ritalinic acid retention and elution via pH adjustment.
-
Acidification (Loading/Washing): The addition of 2% formic acid (pH ~2.2) ensures the carboxylic acid group (pKa ~3.73) is fully protonated and neutral, while the piperidine amine (pKa ~10.08) is fully protonated and positively charged. This state maximizes the ionic interaction with the sorbent.[9][11]
-
Organic Wash (Methanol): A 100% organic wash is possible only because the primary retention mechanism is the strong ionic bond. This step is crucial for removing endogenous lipids that would otherwise cause significant ion suppression in the MS source.
-
Basification (Elution): The elution solvent containing 5% ammonium hydroxide has a high pH (~11-12). This deprotonates the piperidine amine, neutralizing its positive charge and breaking the ionic bond with the sorbent. The analyte is then readily eluted from the cartridge.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the extraction of ritalinic acid from human plasma. By leveraging the principles of mixed-mode solid-phase extraction, this method achieves the high recovery and sample cleanliness required for accurate and precise bioanalysis. The detailed, step-by-step instructions and explanations of the underlying chemical principles make this protocol a valuable tool for any laboratory engaged in the monitoring of methylphenidate metabolism.
References
-
Human Metabolome Database. (2012). Ritalinic acid (HMDB0042008). HMDB. [Link]
-
Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-9. [Link]
-
Quest Diagnostics. (n.d.). Drug Monitoring, Methylphenidate Metabolite, Quantitative, Urine. [Link]
-
Quest Diagnostics. (n.d.). Methylphenidate Metabolites Quantitative Urine. [Link]
-
Biotage. (n.d.). Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. [Link]
-
LookChem. (n.d.). Cas 113-45-1, Ritalin. [Link]
-
ResearchGate. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. [Link]_
-
Thomsen, R., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560-8. [Link]
-
Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-25. [Link]
-
National Center for Biotechnology Information. (n.d.). Methylphenidate. PubChem. [Link]
-
Hawach Scientific. (n.d.). Mixed Mode Octyl(C8)/SCX SPE Cartridge. [Link]
-
Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. [Link]
-
Semantic Scholar. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. [Link]
-
ResearchGate. (2000). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. [Link]
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]
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Bishop, J. R., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(5), 528-537. [Link]
-
Mayo Clinic Laboratories. (n.d.). Methylphenidate and Metabolite, Random, Urine. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Piperidineacetic acid, alpha-phenyl-. PubChem. [Link]
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ResearchGate. (2000). Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry. [Link]
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Sci-Hub. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry—A method applied on clinical and forensic investigations. [Link]
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Lewis, Z. R., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Analytical Toxicology, 36(1), 47-52. [Link]
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Grokipedia. (n.d.). Ritalinic acid. [Link]
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Biotage. (2023). When should I choose a mixed-mode SPE?[Link]
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Van Eenoo, P., et al. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent Advances In Doping Analysis (15). [Link]
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ResearchGate. (2009). Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: A Validated Micro-QuEChERS Protocol for the Quantification of Ritalinic Acid in Oral Fluid by LC-MS/MS
Abstract
This application note details a robust, efficient, and validated Micro-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and quantification of ritalinic acid, the primary metabolite of methylphenidate, from human oral fluid. The protocol is optimized for small sample volumes, making it ideal for clinical and forensic settings where sample availability may be limited. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for therapeutic drug monitoring and toxicological screening. This guide provides a step-by-step protocol, validation data, and expert insights into the critical parameters of the workflow, adhering to international bioanalytical method validation guidelines.
Introduction: The Rationale for Ritalinic Acid Monitoring in Oral Fluid
Methylphenidate (MPH) is a widely prescribed stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Monitoring patient compliance and studying its pharmacokinetics are crucial for effective therapy. Ritalinic acid (RA) is the main metabolite of MPH.[1][2] While MPH concentrations are higher in oral fluid compared to plasma, RA concentrations are significantly lower, presenting an analytical challenge.[3][4] However, the non-invasive, simple, and repeatable nature of oral fluid collection makes it an advantageous matrix, especially for pediatric patients.[1][4]
Traditional sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be time-consuming, solvent-intensive, and complex.[5][6] The QuEChERS methodology, originally developed for pesticide residue analysis, has been adapted for various bioanalytical applications due to its simplicity and efficiency. This application note focuses on a miniaturized "Micro-QuEChERS" approach, which is particularly suited for the low volumes typical of oral fluid samples and offers benefits such as reduced solvent and reagent consumption.[7] This method provides a streamlined workflow for the effective cleanup of complex biological matrices prior to sensitive LC-MS/MS analysis.
Principle of the Micro-QuEChERS Method
The Micro-QuEChERS protocol is a two-step process involving:
-
Partitioning: An initial extraction with an organic solvent (acetonitrile) facilitated by salting out. This step effectively separates the analyte of interest from the bulk of the aqueous oral fluid sample and precipitates proteins.
-
Dispersive Solid-Phase Extraction (d-SPE): A cleanup step where the supernatant from the first step is mixed with a combination of sorbents. These sorbents are chosen to remove specific matrix interferences (e.g., lipids, pigments, and other endogenous components) while leaving the target analyte (ritalinic acid) in the solution.
This approach minimizes matrix effects, which are a common challenge in bioanalysis, thereby improving the accuracy and precision of the subsequent LC-MS/MS quantification.[1]
Experimental Protocol
This protocol is designed for oral fluid samples collected using a dedicated device, such as the Quantisal™ collection device, which often includes a stabilizing buffer.[1][7]
Materials and Reagents
-
Solvents: HPLC-grade or MS-grade Acetonitrile (ACN), Methanol (MeOH), and water. Formic acid (FA).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18.
-
Standards: Ritalinic Acid analytical standard, Ritalinic Acid-d₁₀ (or other suitable deuterated analog) as Internal Standard (IS).
-
Microcentrifuge Tubes: 2 mL and 1.5 mL polypropylene tubes.
-
Equipment: Calibrated pipettes, vortex mixer, microcentrifuge capable of ≥10,000 x g.
Sample and Standard Preparation
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of Ritalinic Acid-d₁₀ in 50:50 MeOH:water at a concentration of 100 ng/mL.
-
Calibration Standards & Quality Controls (QCs): Prepare stock solutions of ritalinic acid in methanol. Serially dilute the stock solution to create calibration standards and quality control samples at low, medium, and high concentrations, spanning the expected clinical range (e.g., 0.5 to 50 ng/mL).[7] These should be prepared by spiking the standard solutions into blank oral fluid (verified to be drug-free).
Micro-QuEChERS Extraction Workflow
The entire workflow is visualized in the diagram below.
Caption: Micro-QuEChERS workflow for ritalinic acid extraction.
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 200 µL of the oral fluid sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution to each tube.
-
Protein Precipitation & Extraction: Add 400 µL of acetonitrile to each tube. This high concentration of organic solvent causes proteins to precipitate.
-
Salting-Out: Add a pre-weighed salt mixture (e.g., 50 mg MgSO₄ and 10 mg NaCl). The magnesium sulfate absorbs excess water, while the salt mixture enhances the partitioning of ritalinic acid into the acetonitrile layer.
-
Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes for 5 minutes at 10,000 x g. This will form a solid pellet of precipitated proteins and salts at the bottom, with the acetonitrile supernatant containing the analyte on top.
-
d-SPE Cleanup: Transfer 200 µL of the upper acetonitrile layer into a new 1.5 mL microcentrifuge tube containing the d-SPE sorbent mixture (e.g., 25 mg PSA and 25 mg C18).
-
Rationale for Sorbent Choice: PSA effectively removes organic acids and other polar interferences. C18 removes non-polar interferences like lipids.
-
-
Vortexing for Cleanup: Vortex the d-SPE tubes for 30 seconds to ensure the sorbents interact with the extract.
-
Final Centrifugation: Centrifuge for 2 minutes at 10,000 x g to pellet the d-SPE sorbents.
-
Final Sample Preparation: Carefully transfer the cleaned supernatant to an autosampler vial for analysis. Depending on the sensitivity required, this extract can be injected directly or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 or a HILIC column can be used. HILIC columns are often effective for polar compounds like ritalinic acid.[8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for ritalinic acid and its deuterated internal standard must be optimized.
| Parameter | Example Condition | Rationale |
| LC Column | Phenyl-Hexyl, 2.6 µm, 50x4.6 mm[9] | Provides good retention and peak shape for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for gradient elution. |
| Flow Rate | 0.5 mL/min | Typical flow rate for analytical LC. |
| Injection Volume | 5-10 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | ESI Positive | Ritalinic acid contains a basic nitrogen atom that is readily protonated. |
| MRM Transitions | Instrument Dependent (Optimize) | Provides high selectivity and sensitivity for quantification. |
Method Validation
The described method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the Academy Standards Board (ASB) for Forensic Toxicology.[7][10][11] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) | Findings/Significance |
| Linearity & Range | Correlation coefficient (r²) > 0.99 | A linear range of 0.5-50 ng/mL is typically achievable and clinically relevant.[7] |
| Accuracy & Precision | Bias within ±15% (±20% at LLOQ), CV ≤15% (≤20% at LLOQ) | Intra- and inter-day precision should meet these criteria to ensure reproducibility.[1][7] |
| Limit of Quantification (LLOQ) | S/N ratio ≥ 10, with acceptable accuracy and precision | LLOQ of 0.5 ng/mL is often reported and sufficient for therapeutic monitoring.[1][7] |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte in blank matrices. | The Micro-QuEChERS cleanup is critical for ensuring selectivity. |
| Matrix Effect | Assessed by comparing analyte response in post-extraction spiked samples vs. neat solutions. Should be consistent and compensated for by the IS. | Oral fluid is a complex matrix; a deuterated internal standard is essential to compensate for any ion suppression or enhancement.[1][8] |
| Recovery | Should be consistent and reproducible across the concentration range. | The efficiency of the extraction process. The Micro-QuEChERS method aims for adequate, not necessarily complete, recovery that is highly reproducible. |
| Stability | Analyte stability in oral fluid under various storage conditions (freeze-thaw, short-term, long-term). | Essential for ensuring sample integrity from collection to analysis. MPH and RA have shown stability at -20°C.[8] |
Discussion and Expert Insights
-
Causality of Reagent Choice: The use of acetonitrile is deliberate; it serves as a universal solvent for a wide range of analytes and is highly effective at precipitating proteins. The combination of MgSO₄ and NaCl is crucial for inducing phase separation and driving the polar ritalinic acid into the organic layer.
-
Self-Validating System: The protocol's trustworthiness is established by the concurrent analysis of calibration standards and QCs with every batch of unknown samples. The performance of the QCs (which must fall within the pre-defined accuracy and precision limits) validates the results of the unknown samples within that run. The internal standard corrects for variability in extraction efficiency and matrix effects on an injection-by-injection basis.
-
Troubleshooting: If low recovery is observed, ensure vigorous vortexing at the extraction and d-SPE steps. If significant matrix effects persist, consider using alternative or additional d-SPE sorbents. The ratio of sample to acetonitrile can also be optimized.
-
Environmental Friendliness: A key advantage of the Micro-QuEChERS approach is the significant reduction in solvent and reagent usage compared to traditional methods, making it a greener analytical choice.[7]
Conclusion
The Micro-QuEChERS method coupled with LC-MS/MS analysis provides a highly effective and efficient platform for the quantification of ritalinic acid in oral fluid. Its simplicity, speed, and minimal solvent consumption make it an attractive alternative to more complex sample preparation techniques. The method demonstrates excellent performance characteristics that meet the stringent requirements for bioanalytical method validation, making it suitable for both routine clinical monitoring and forensic toxicological analysis.
References
-
Josefsson, M., & Rydberg, M. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-9. Available at: [Link]
-
Mulet, C. T., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. Available at: [Link]
-
Rodrigues, L. C., et al. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1205, 123330. Available at: [Link]
-
Chinaglia, K. O., et al. (2022). Development of Analytical Method for the Determination of Methylphenidate, the Analog Ethylphenidate and Their Metabolite Ritalinic Acid in Oral Fluid Samples by Micro-Quechers and Liquid Chromatography−Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Marchei, E., et al. (2009). Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 443-9. Available at: [Link]
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Ramsey, J., et al. (2010). Determination of methylphenidate and its metabolite Ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
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Schlösser, R., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. Journal of Analytical Toxicology, 44(8), 849-858. Available at: [Link]
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Steuer, A. E., et al. (2016). A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(16), 4355-4369. Available at: [Link]
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Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-25. Available at: [Link]
-
Marchei, E., et al. (2008). Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma. Therapeutic Drug Monitoring, 30(6), 730-736. Available at: [Link]
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Langman, L. J., et al. (2013). Ritalinic acid in urine: Impact of age and dose. Journal of Analytical Toxicology, 37(7), 422-7. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. Available at: [Link]
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Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]
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Mulet, C. T., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). OUCI. Available at: [Link]
-
Shah, V. P. (2002). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
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Koster, R. A., et al. (2013). Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 925, 81-5. Available at: [Link]
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- 3. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Definitive Role of DL-threo-Ritalinic Acid-d10 in Forensic Toxicology
Preamble: The Analytical Imperative in Methylphenidate Monitoring
Methylphenidate (MPH), a central nervous system stimulant, is a first-line therapy for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its increasing prescription rates and potential for non-medical use or abuse necessitate robust and reliable analytical methods in forensic toxicology.[3][4] Following administration, MPH is rapidly and extensively metabolized, primarily through de-esterification by carboxylesterase 1 (CES1), to its pharmacologically inactive major metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[1][2][5][6][7] The detection and quantification of MPH and RA in biological specimens are crucial for assessing compliance, investigating drug-facilitated crimes, and in postmortem toxicology.
Quantitative analysis via mass spectrometry is the gold standard in this field. Its accuracy, however, is critically dependent on the ability to correct for inevitable variations during the analytical process, such as sample loss during extraction, instrument drift, and matrix-induced ion suppression or enhancement.[8][9] This is the indispensable role of the internal standard (IS). An ideal IS should be a chemical doppelgänger of the analyte, experiencing the same physical and chemical challenges throughout the workflow.[10] Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, represent the pinnacle of internal standard technology.[8][9][10]
This document provides a detailed technical guide on the application of DL-threo-Ritalinic Acid-d10 as an internal standard for the high-confidence quantification of ritalinic acid in forensic toxicology laboratories using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Rationale: Why DL-threo-Ritalinic Acid-d10 is the Superior Choice
The selection of an internal standard is a foundational decision in method development. DL-threo-Ritalinic Acid-d10 is considered the "perfect" internal standard for ritalinic acid quantification for several key reasons grounded in analytical chemistry.[10][11][12]
-
Physicochemical Mimicry : By replacing ten hydrogen atoms with deuterium, the resulting molecule is chemically identical to the native analyte in terms of polarity, acidity, and structure. This ensures that it co-elutes chromatographically with the unlabeled ritalinic acid and behaves identically during sample extraction, derivatization (if any), and ionization.[9][10] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, preserving the analytical ratio.
-
Correction for Matrix Effects : Biological matrices (blood, urine, oral fluid) are notoriously complex and can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate results.[8][13][14] Because the deuterated standard has the same ionization efficiency as the analyte and elutes at the same time, it experiences the exact same degree of ion suppression or enhancement.[9][12] By calculating the ratio of the analyte signal to the IS signal, these matrix effects are effectively nullified.[13][14]
-
Mass Differentiation : Despite its chemical similarity, the ten-dalton mass difference makes DL-threo-Ritalinic Acid-d10 easily distinguishable from the native analyte by the mass spectrometer. This mass shift allows for simultaneous detection without signal overlap, a prerequisite for accurate quantification.[12]
Metabolic Pathway of Methylphenidate
Caption: Primary metabolic conversion of Methylphenidate to Ritalinic Acid.
Physicochemical Properties
| Property | Value |
| Chemical Name | (αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid-d10 |
| Molecular Formula | C₁₃H₇D₁₀NO₂ |
| Molecular Weight | 229.34 g/mol [15][16] |
| CAS Number | 1330180-60-3[16][17] |
| Appearance | Off-White Solid[16] |
| Storage | -20°C, Hygroscopic[15][16] |
Protocol: Quantitative Analysis of Ritalinic Acid in Urine by LC-MS/MS
This protocol describes a validated "dilute-and-shoot" method for the robust quantification of ritalinic acid in human urine, a common and efficient approach for this analyte.[13][18]
Scope and Principle
This method is intended for the definitive quantification of ritalinic acid in human urine specimens for forensic toxicology casework. The principle is based on stable isotope dilution liquid chromatography-tandem mass spectrometry. Urine samples are fortified with a known concentration of DL-threo-Ritalinic Acid-d10, diluted, and directly injected into the LC-MS/MS system. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Reference Standards:
-
Solvents and Chemicals:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (≥99%, LC-MS Grade)
-
Ammonium Formate (≥99%, LC-MS Grade)
-
Deionized Water (≥18.2 MΩ·cm)
-
-
Supplies:
-
Calibrated pipettes and sterile tips
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials with inserts and caps
-
Certified drug-free human urine for calibrators and controls.
-
Preparation of Standards and Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve CRMs of Ritalinic Acid and DL-threo-Ritalinic Acid-d10 in methanol to prepare individual 1 mg/mL stocks. Store at -20°C.
-
Working Standard Solution (e.g., 10 µg/mL): Prepare a working standard solution of Ritalinic Acid by diluting the primary stock in 50:50 Methanol:Water.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare the IS spiking solution of DL-threo-Ritalinic Acid-d10 by diluting its primary stock in 50:50 Methanol:Water.
-
Calibration Standards and Quality Controls (QCs): Prepare calibrators and QCs by spiking appropriate volumes of the working standard solution into blank urine. A typical calibration range for urine is 10-2,500 ng/mL.[13][21]
| Sample Type | Concentration (ng/mL) |
| Calibrator 1 | 10 |
| Calibrator 2 | 50 |
| Calibrator 3 | 100 |
| Calibrator 4 | 250 |
| Calibrator 5 | 500 |
| Calibrator 6 | 1000 |
| Calibrator 7 | 2500 |
| Low QC | 30 |
| Mid QC | 300 |
| High QC | 2000 |
Sample Preparation Workflow
-
Aliquot: Pipette 50 µL of each urine sample (calibrator, QC, or unknown) into a labeled 1.5 mL microcentrifuge tube.
-
Fortify: Add 25 µL of the Internal Standard Spiking Solution (1 µg/mL) to every tube.
-
Dilute: Add 425 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Mix & Centrifuge: Vortex each tube for 10 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer: Carefully transfer the supernatant into a labeled autosampler vial for analysis.
Instrumental Parameters
The following are typical starting parameters. The method must be optimized and validated on the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 or PFP Propyl Column (e.g., 100 x 2.1 mm, 2.6 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Tandem Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization, Positive (ESI+) | | Ion Source Temp. | 500°C | | Capillary Voltage | 3.5 kV | | MRM Transitions | Analyte | Precursor Ion (Q1) | Product Ion (Q3) | | | Ritalinic Acid | 220.1 | 84.1 (Quantifier), 105.1 (Qualifier) | | | DL-threo-Ritalinic Acid-d10 | 230.1 | 94.1 (Quantifier) |
Note: MRM transitions and collision energies must be empirically optimized.
Overall Analytical Workflow
Caption: A comprehensive overview of the sample analysis lifecycle.
Method Validation: Ensuring Trustworthiness and Authority
A forensic toxicology method is not fit for purpose until it has been rigorously validated.[22][23][24] Validation demonstrates that the protocol is reliable, reproducible, and suitable for its intended use.[25][26] All validation experiments must follow established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or the United Nations Office on Drugs and Crime (UNODC).[22][25][27][28]
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Linearity & Range | Establish the concentration range over which the method is accurate. | Calibration curve with R² ≥ 0.99; calibrators back-calculated to be within ±15% of target (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of results to the true value and the degree of scatter between measurements. | Replicate analysis of QC samples (n≥5) over multiple days. Accuracy (Bias) within ±15%; Precision (CV%) ≤ 15%.[3][29][30] |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately and precisely quantified. | Signal-to-noise ratio ≥ 10:1; Accuracy and precision within ±20%.[3][18] |
| Selectivity/Specificity | Ensure the method can differentiate the analyte from interferences. | Analysis of blank matrix from multiple sources; analysis of commonly encountered drugs and metabolites. No interfering peaks at the analyte's retention time. |
| Matrix Effect | Assess the impact of the biological matrix on ionization. | Post-extraction spike analysis. Ion suppression/enhancement should be consistent and compensated for by the IS.[13] |
| Carryover | Ensure no residual analyte from a high-concentration sample affects the subsequent blank or low-concentration sample. | Analysis of a blank sample immediately following the highest calibrator. Response in the blank should be below the LOD.[25] |
| Stability | Evaluate analyte stability under various storage and processing conditions. | Freeze-thaw stability, bench-top stability, and processed sample stability. Analyte concentration should remain within ±15% of the initial value. |
Conclusion
The use of DL-threo-Ritalinic Acid-d10 is fundamental to the development of robust, reliable, and defensible quantitative methods for ritalinic acid in forensic toxicology. Its properties as a stable isotope-labeled internal standard allow for the effective correction of analytical variability, ensuring the highest degree of accuracy and precision in reported results. The protocols and validation standards outlined herein provide a framework for laboratories to implement a method that meets the stringent requirements of the scientific and legal communities.
References
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Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. (2018). Forensic Science International. Available at: [Link]
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Methylphenidate Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
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Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. National Library of Medicine. Available at: [Link]
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Ritalinic acid. Wikipedia. Available at: [Link]
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Methylphenidate. StatPearls - NCBI Bookshelf. Available at: [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available at: [Link]
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The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
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Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. National Library of Medicine. Available at: [Link]
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Ritalinic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. U.S. Food and Drug Administration. Available at: [Link]
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Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). National Library of Medicine. Available at: [Link]
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Validation of methods for testing drugs of abuse. OAR@UM. Available at: [Link]
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Deuterated Internal Standard: Significance and symbolism. Spandidos Publications. Available at: [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Acme Testing. Available at: [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment. United Nations Office on Drugs and Crime. Available at: [Link]
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Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. Available at: [Link]
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Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]
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Method validation and application of a liquid chromatography-tandem mass spectrometry method for drugs of abuse testing in exhaled breath. National Library of Medicine. Available at: [Link]
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Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. Available at: [Link]
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Validation of Analytical Methods. Office of Justice Programs. Available at: [Link]
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DL-threo-Ritalinic Acid-d10 (Major). FINETECH INDUSTRY LIMITED. Available at: [Link]
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ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. Available at: [Link]
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CAS No : 1330180-60-3| Chemical Name : DL-threo-Ritalinic Acid-d10. Pharmaffiliates. Available at: [Link]
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Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
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Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. National Library of Medicine. Available at: [Link]
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Application Note: Quantification of Ritalinic Acid in Pediatric Pharmacokinetic Studies using LC-MS/MS
Introduction
Methylphenidate (MPH) is a first-line therapeutic agent for the management of Attention-Deficit/Hyperactivity Disorder (ADHD), a common neurodevelopmental disorder in children and adolescents. Following administration, MPH is extensively metabolized to its primary, pharmacologically inactive metabolite, ritalinic acid (RA). The concentration of ritalinic acid in plasma is significantly higher than that of the parent drug, making it a reliable biomarker for assessing compliance and for pharmacokinetic (PK) studies.[1][2] Given the unique physiological characteristics of the pediatric population, which can influence drug metabolism and disposition, robust and sensitive bioanalytical methods are imperative for accurate pharmacokinetic profiling.[3][4][5]
This application note provides a detailed protocol for the quantification of ritalinic acid in small-volume pediatric plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is optimized for high sensitivity, specificity, and throughput, and is validated according to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]
Methodology
Materials and Reagents
-
Ritalinic acid certified reference standard
-
Ritalinic acid-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
The limited sample volume often encountered in pediatric studies necessitates a sample preparation method that is both efficient and minimizes analyte loss. Protein precipitation is a rapid and effective technique for this purpose.[10]
Protocol: Protein Precipitation
-
Allow all samples and reagents to thaw to room temperature.
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (ritalinic acid-d4, 1 µg/mL).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial with a low-volume insert.
-
Inject 5 µL onto the LC-MS/MS system.
Sources
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Application of DL-threo-Ritalinic Acid-d10 in the Therapeutic Drug Monitoring of ADHD Treatment
Application Note & Protocols
Introduction: The Critical Role of Therapeutic Drug Monitoring in ADHD Management
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder affecting a significant percentage of children and adults globally. Methylphenidate (MPH), commonly known by brand names such as Ritalin® and Concerta®, is a first-line psychostimulant medication for managing ADHD symptoms.[1] MPH functions primarily by blocking the reuptake of dopamine and norepinephrine in the central nervous system.[2] The clinical response to MPH exhibits considerable inter-individual variability, making therapeutic drug monitoring (TDM) a valuable tool for optimizing dosage, ensuring compliance, and minimizing adverse effects.[3]
MPH is rapidly metabolized in the body to its primary, inactive metabolite, ritalinic acid (RA).[2][4] This biotransformation is primarily mediated by the enzyme carboxylesterase 1 (CES1).[2] Due to the short half-life of MPH (approximately 2.5 hours), direct measurement of the parent drug can be challenging and may not accurately reflect overall exposure.[4] In contrast, ritalinic acid has a longer half-life and its concentration in biological fluids, such as plasma and urine, provides a more stable and reliable indicator of MPH intake and metabolism. Therefore, the accurate quantification of ritalinic acid is paramount in TDM for ADHD patients undergoing treatment with methylphenidate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DL-threo-Ritalinic Acid-d10 as an internal standard for the precise and accurate quantification of ritalinic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Indispensable Role of an Internal Standard: Why DL-threo-Ritalinic Acid-d10?
In quantitative bioanalysis, especially with a highly sensitive technique like LC-MS/MS, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. An ideal IS should be chemically and physically similar to the analyte of interest but distinguishable by the mass spectrometer. DL-threo-Ritalinic Acid-d10 is a stable isotope-labeled (SIL) analog of ritalinic acid, making it the gold standard for this application.
The key advantages of using DL-threo-Ritalinic Acid-d10 as an internal standard include:
-
Similar Physicochemical Properties: It co-elutes with the endogenous ritalinic acid during chromatography and exhibits similar extraction recovery and ionization efficiency. This ensures that any sample loss or variation during the analytical process affects both the analyte and the IS proportionally.
-
Mass Discrimination: The deuterium labeling results in a mass shift of 10 Daltons (d10) compared to the unlabeled ritalinic acid. This mass difference allows for their simultaneous detection and quantification by the mass spectrometer without isobaric interference.
-
Minimization of Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As the SIL-IS is affected by matrix effects in the same way as the analyte, its inclusion allows for reliable correction, ensuring the accuracy and precision of the results.[5]
The use of a stable isotope-labeled internal standard like DL-threo-Ritalinic Acid-d10 is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation to ensure the reliability of pharmacokinetic and TDM data.[6][7][8]
Metabolic Pathway of Methylphenidate
The primary metabolic pathway of methylphenidate involves the de-esterification to ritalinic acid. This process is crucial for the clearance of the drug from the body.
Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.
Analytical Workflow for Ritalinic Acid Quantification
A robust and reliable analytical workflow is essential for the accurate determination of ritalinic acid concentrations in biological samples for TDM. The following diagram outlines the key steps involved in a typical LC-MS/MS based workflow.
Sources
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Application Note: High-Throughput Screening of Methylphenidate Metabolism Using a Validated LC-MS/MS Method
Abstract
This document provides a comprehensive guide to a high-throughput screening (HTS) workflow for quantifying the primary metabolite of methylphenidate (MPH), ritalinic acid (RA), in biological matrices. Methylphenidate is a widely prescribed central nervous system stimulant primarily metabolized by carboxylesterase 1 (CES1).[1][2][3] Monitoring its metabolism is crucial for drug-drug interaction studies, metabolic stability assays, and toxicological assessments. This application note details a robust, scalable, and validated protocol using automated liquid handling and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the rapid analysis of samples in a 96-well format, conforming to the principles outlined in regulatory guidance.[4][5][6]
Introduction: The Scientific Imperative for HTS in Metabolite Analysis
High-throughput screening (HTS) has become an indispensable engine in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify promising new drug candidates.[7][8][9][10] A critical component of early-stage drug development is the characterization of a compound's metabolic profile. Assays that can quickly and accurately quantify metabolite formation are essential for several key applications:
-
Metabolic Stability Screening: Determining the rate at which a compound is metabolized by liver enzymes (e.g., in microsomes or hepatocytes) helps predict its in vivo half-life.
-
Enzyme Inhibition Screening: Identifying compounds that inhibit specific metabolic pathways is crucial for predicting and avoiding adverse drug-drug interactions.[11][12] For methylphenidate, screening for inhibitors of carboxylesterase 1 (CES1) is of primary importance.[3]
-
Toxicology Screening: High-throughput assays can be used to assess the formation of potentially toxic metabolites from a parent drug or to evaluate the metabolic effects of new chemical entities on cellular models.[13]
Methylphenidate (MPH) presents a clear case study. It is predominantly (approximately 80%) metabolized via de-esterification to its pharmacologically inactive metabolite, ritalinic acid (RA).[2][14][15] This reaction is almost exclusively catalyzed by CES1 in the liver.[1][3] Therefore, a robust HTS assay for RA formation serves as a direct proxy for CES1 activity on MPH.
This guide provides the scientific rationale and a step-by-step protocol for such an assay, designed for seamless integration into automated drug discovery workflows.[16][17][18][19]
The Metabolic Pathway of Methylphenidate
The biotransformation of methylphenidate is well-characterized. The primary and most significant pathway involves the hydrolysis of the methyl ester group to a carboxylic acid, yielding ritalinic acid.
Caption: Major metabolic pathway of Methylphenidate via CES1.
While minor oxidative metabolites like 6-oxo-MPH and p-hydroxy-MPH exist, their formation is significantly less prevalent.[1][2] Consequently, quantifying the MPH-to-RA conversion provides a reliable and direct measure of its primary metabolic clearance route.
High-Throughput Screening Workflow: A Validated System
Our proposed workflow is designed for efficiency and scalability, moving from in vitro incubation to final data analysis in a 96-well plate format. This approach minimizes manual intervention, reduces the chance of error, and ensures high reproducibility.[17][20]
Caption: Automated 96-well plate workflow for metabolite screening.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step instructions for each phase of the workflow.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol determines the rate of ritalinic acid formation when methylphenidate is incubated with a metabolically active system, such as human liver microsomes (HLMs).
Materials:
-
Human Liver Microsomes (HLM), pooled
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Methylphenidate (Substrate)
-
Ritalinic Acid (Analytical Standard)
-
Ritalinic Acid-d10 (Internal Standard, IS)
-
Acetonitrile, LC-MS grade
-
96-well incubation and collection plates
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a master mix of HLM in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).
-
Prepare a stock solution of Methylphenidate (e.g., 1 mM in DMSO) and dilute in buffer to a working concentration (e.g., 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: Acetonitrile containing the internal standard (e.g., 100 ng/mL Ritalinic Acid-d10).
-
-
Automated Plate Dispensing (using a liquid handler):
-
Dispense 50 µL of the HLM master mix into each well of a 96-well incubation plate.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Add 25 µL of the NADPH regenerating system to initiate the reaction.
-
Add 25 µL of the methylphenidate working solution to start the incubation. The final volume is 100 µL. Causality Note: Initiating the reaction with the substrate after the enzyme and cofactors have reached thermal equilibrium ensures consistent and reproducible enzyme kinetics.
-
-
Incubation and Quenching:
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes for time course experiments).
-
To terminate the reaction at each time point, add 200 µL of the cold acetonitrile quenching solution containing the internal standard. Trustworthiness Note: The "crash" with a high volume of organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and simultaneously initiating the sample cleanup process (protein precipitation).[21][22]
-
-
Sample Cleanup:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Using an automated liquid handler, carefully transfer 150 µL of the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.[23]
-
Protocol 2: LC-MS/MS Quantification
The quantification of ritalinic acid is achieved using a sensitive and specific LC-MS/MS method. This technology is the gold standard for bioanalysis due to its high selectivity and ability to detect low-concentration analytes in complex biological matrices.[24][25][26]
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | High-performance liquid chromatography (HPLC) or UHPLC system | UHPLC systems offer faster run times and better peak resolution, which is ideal for high-throughput environments. |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like ritalinic acid from the more non-polar parent drug and other matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better ionization (protonation) of the analytes in positive electrospray mode, enhancing MS signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent that provides good elution strength and is compatible with MS detection. |
| Gradient | 5% B to 95% B over 2 minutes, hold for 0.5 min, return to 5% B and equilibrate for 0.5 min. Total Run Time: 3 min | A rapid gradient ensures fast elution of analytes, enabling high sample throughput (hundreds of samples per day). |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances speed and efficiency. |
| Injection Volume | 5 µL | A small injection volume is sufficient given the high sensitivity of modern mass spectrometers and helps minimize column overload. |
| MS System | Triple Quadrupole Mass Spectrometer (QqQ) | The gold standard for quantitative analysis, offering high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[27] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ritalinic acid contains a basic nitrogen atom that is readily protonated, making positive mode ESI highly effective.[28] |
| MRM Transitions | Ritalinic Acid: 220.1 > 84.1Ritalinic Acid-d10 (IS): 230.1 > 94.1 | The precursor ion (Q1) corresponds to the protonated molecule [M+H]+. The product ion (Q3) is a stable, characteristic fragment, ensuring high specificity.[21][29] |
Method Validation and Data Interpretation
For the assay to be trustworthy, its performance must be validated according to established guidelines.[4][5][30][31] Key validation parameters are summarized below.
Table 1: Representative Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Relevant to expected metabolite concentrations | 1 - 1000 ng/mL |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) | -8.5% to +11.2% |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10, with acceptable precision/accuracy | 1 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8% |
| Recovery | Consistent and reproducible | > 85% |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation.
Data Interpretation:
-
For Metabolic Stability: The concentration of ritalinic acid is plotted against time. The rate of formation is determined from the initial linear portion of the curve. This can be used to calculate intrinsic clearance (CLint).
-
For Enzyme Inhibition: The rate of ritalinic acid formation is measured in the presence of various concentrations of a test inhibitor. The data is used to calculate an IC50 value (the concentration of inhibitor that causes 50% inhibition of metabolite formation).
Conclusion: An Integrated Solution for Metabolite Screening
This application note provides a comprehensive, scientifically-grounded framework for the high-throughput screening of methylphenidate metabolism. By combining automated liquid handling with a rapid and robust LC-MS/MS method, researchers can efficiently generate high-quality, reproducible data for critical decision-making in the drug discovery pipeline. The principles and protocols described herein are not only validated for methylphenidate but can also serve as a template for developing similar HTS assays for the metabolites of other drug candidates, thereby accelerating the entire discovery and development process.[7][32]
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Application Note: High-Throughput Analysis of Ritalinic Acid in Saliva via a Dilute-and-Shoot LC-MS/MS Method
Abstract
This application note presents a detailed protocol for the rapid, sensitive, and robust quantification of ritalinic acid (RA), the primary metabolite of methylphenidate (MPH), in human saliva. Leveraging a simple "dilute-and-shoot" sample preparation technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method minimizes sample handling, reduces analytical run times, and mitigates matrix effects through the use of a stable isotope-labeled internal standard. The protocol is designed for researchers, clinical toxicologists, and drug development professionals requiring a high-throughput assay for therapeutic drug monitoring or pharmacokinetic studies. All methodologies are grounded in the principles outlined by the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance to ensure data integrity and reliability.[1]
Introduction: The Rationale for Salivary Monitoring of Ritalinic Acid
Methylphenidate is a first-line therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD). Monitoring its major, inactive metabolite, ritalinic acid, is crucial for assessing compliance and understanding the pharmacokinetic profile of the parent drug.[2][3] Saliva, or oral fluid, presents a compelling alternative to traditional blood sampling due to its non-invasive collection, which is particularly advantageous in pediatric populations and for studies requiring frequent sampling.[2][4] Furthermore, the concentration of analytes in oral fluid can correlate well with plasma concentrations, offering a valuable window into systemic drug exposure.[5][6]
The "dilute-and-shoot" approach is predicated on the principle of simplifying sample preparation to its most essential step: dilution.[7] For a relatively clean matrix like saliva, this method significantly reduces the potential for analyte loss associated with more complex procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), while drastically increasing sample throughput.[4][7] This protocol has been optimized to ensure robustness and sensitivity, meeting the stringent requirements for bioanalytical testing.
Principle of the Method
The core of this application note is a streamlined workflow. Saliva samples are first stabilized and then diluted with a carefully selected solvent containing a deuterated internal standard (Ritalinic Acid-d10). This step simultaneously precipitates proteins and prepares the sample for injection. The diluted sample is then directly injected into an LC-MS/MS system. Chromatographic separation isolates ritalinic acid from other endogenous salivary components, and detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Quantification is performed by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard.
Caption: Key Parameters for Bioanalytical Method Validation.
Validation Results and Acceptance Criteria
The method should be validated by analyzing QC samples at a minimum of three concentrations (LQC, MQC, HQC) on three separate days.
| Validation Parameter | Acceptance Criteria (FDA) | Typical Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) [8][1] | 90-110% (90-112% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) [8][1] | < 10% (< 15% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. | Pass |
| Lower Limit of Quantification (LLOQ) | Analyte response should be ≥ 5 times the blank response. [1] | 0.2 - 0.5 ng/mL [2] |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15% | < 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal | Stable for 3 freeze-thaw cycles; 24h at room temp; 30 days at -80°C |
Note on Stability: The hydrolysis of methylphenidate to ritalinic acid is pH-dependent and accelerates in alkaline conditions. [9]Therefore, prompt analysis or immediate freezing of saliva samples at -20°C or below is critical to ensure the integrity of the results by preventing ex-vivo formation of the metabolite.
Discussion and Field-Proven Insights
-
Causality of Dilution Solvent Choice: The use of acetonitrile containing the internal standard serves a dual purpose. It acts as an efficient protein precipitation agent while simultaneously ensuring the accurate and early addition of the internal standard, which is paramount for precision. A methanol/water mixture is also a viable alternative. [4]The key is to use a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.
-
Minimizing Matrix Effects: Saliva is a complex biological matrix. While the dilute-and-shoot method is simple, it does not remove all endogenous components like salts and phospholipids, which can cause ion suppression or enhancement. [10]The most effective strategy to counteract this is the co-elution of a stable isotope-labeled internal standard (in this case, Ritalinic Acid-d10). This internal standard experiences the same matrix effects as the analyte, allowing for a reliable and accurate ratio-based quantification.
-
Chromatographic Fidelity: A biphenyl column is recommended as it provides a unique selectivity for aromatic compounds like ritalinic acid, often resulting in better separation from matrix interferences compared to standard C18 phases. A well-optimized gradient is essential to ensure that ritalinic acid elutes in a region free from major ion suppression.
Conclusion
The described dilute-and-shoot LC-MS/MS method provides a highly efficient, robust, and sensitive protocol for the quantification of ritalinic acid in saliva. By minimizing sample preparation steps and adhering to FDA validation guidelines, this method is well-suited for high-throughput environments and generates reliable, high-quality data for clinical and research applications.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Chan, C. C., & Lee, Y. C. (2004). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. American Pharmaceutical Review. [Link]
-
Mulet, C. T., Arroyo-Mora, L. E., Leon, L. A., Gnagy, E., & DeCaprio, A. P. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 439-445. [Link]
-
Abdel-Rehim, M. (2014). Advantages of Saliva Sampling in Bioanalysis Using Microextraction by Packed Sorbent and Dried Saliva Spot with LC–MS–MS. LCGC International, 27(10). [Link]
-
Molecular Testing Labs. (n.d.). Cost Effective Dilute-and-shoot Approach For Determination of Illicit Drugs in Oral Fluids Using LC-MS. [Link]
-
Deventer, K., Pozo, O. J., & Van Eenoo, P. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent Advances In Doping Analysis (15). [Link]
-
Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 14(8), 619–623. [Link]
-
Josefsson, M., Zackrisson, A. L., & Ahlner, J. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 55(5), 1050–1059. [Link]
-
Marchei, E., Farré, M., Pardo, R., Garcia-Algar, O., Pellegrini, M., Pacifici, R., & Pichini, S. (2010). Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. Therapeutic drug monitoring, 32(1), 130–134. [Link]
-
Nguyen, H. P., Im, J., & Lee, D. (2023). Dilute and shoot approach for toxicology testing. Journal of Clinical Toxicology, 13(1). [Link]
-
Rodrigues, A., Zimmermann, M., & Zvonar, I. (2022). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceutics, 14(11), 2419. [Link]
-
Arvidsson, M., Dahl, M. L., Beck, O., Ackehed, G., Nordin, K., & Rosenborg, S. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European journal of clinical pharmacology, 76(3), 363–373. [Link]
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Troubleshooting & Optimization
How to minimize matrix effects in ritalinic acid analysis
Technical Support Center: Ritalinic Acid Analysis
A Senior Application Scientist's Guide to Minimizing Matrix Effects
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of ritalinic acid. As a polar metabolite of methylphenidate, ritalinic acid presents unique challenges, particularly concerning matrix effects in LC-MS/MS analysis. This document provides in-depth troubleshooting advice, proactive strategies, and validated protocols to ensure the accuracy, reproducibility, and robustness of your analytical methods.
Section 1: Understanding the Challenge: Matrix Effects in Ritalinic Acid Analysis
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, serum).[1][2] These effects, typically observed as ion suppression or enhancement, can severely compromise the accuracy and precision of quantitative results.[2]
Ritalinic acid's polar, zwitterionic nature makes it susceptible to interference from endogenous matrix components that share similar properties. The most common culprits in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression and fouling MS ion sources.[3] They often co-extract with analytes and can elute across a wide portion of a reversed-phase chromatographic run.
-
Salts and Urea: Highly concentrated in urine, these can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, leading to significant signal suppression.[2][4]
-
Endogenous Metabolites: Other small polar molecules in the matrix can co-elute with ritalinic acid, competing for ionization and reducing sensitivity.
The primary goal is to either remove these interfering components during sample preparation or chromatographically separate them from the ritalinic acid peak.
Section 2: Troubleshooting Guide: Diagnosing and Solving Matrix Effect Issues
This section is structured in a question-and-answer format to address common problems encountered during method development and validation.
Issue 1: My results are inconsistent and my %CV is high across different sample lots. What's the first step?
Answer: This is a classic symptom of variable matrix effects. The first and most critical step is to implement the correct internal standard (IS).
Core Directive: Use a Stable Isotope-Labeled (SIL) Internal Standard.
The gold standard for correcting variability is a SIL internal standard, such as ritalinic acid-d10 .[5] A SIL-IS is chemically and structurally almost identical to the analyte, meaning it experiences nearly the same extraction recovery, chromatographic retention, and ionization suppression or enhancement.[1][6][7] By calculating the analyte/IS peak area ratio, most of the variability is normalized, dramatically improving precision.[7][8]
-
Causality: While a structural analog IS can correct for some physical sample preparation variability, only a co-eluting SIL-IS can effectively compensate for compound-specific ionization effects in the MS source.[6][9] However, even a SIL-IS may not overcome significant sensitivity loss from severe ion suppression.[6]
Validation Protocol: Assessing Matrix Factor
According to FDA guidance, you must quantitatively assess the matrix effect.[10][11] This is done by calculating the Matrix Factor (MF).
-
Prepare Two Sets of Samples:
-
Set A: Spike the analyte and SIL-IS into a neat solution (e.g., mobile phase).
-
Set B: Extract blank matrix from at least six different sources. Spike the analyte and SIL-IS into the post-extracted matrix supernatant.[10]
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Neat Solution)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should not exceed 15%.[12]
Issue 2: I'm using a SIL-IS, but my sensitivity is still poor and the ion signal is suppressed. How can I clean up my sample more effectively?
Answer: This indicates that while your SIL-IS is correcting for the effect, the suppression is so severe that it's compromising your limit of quantitation (LOQ). The solution lies in improving your sample preparation to remove the interfering components before injection.[13]
Improving sample cleanup is often the most effective way to mitigate matrix effects.[13] The choice of technique depends on the matrix and required sensitivity.
| Technique | Mechanism | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Add organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Least effective cleanup. [14] High levels of phospholipids and salts remain. | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partition analyte into an immiscible organic solvent. | Cleaner extracts than PPT. | Low recovery for polar analytes like ritalinic acid.[14] Requires method development. | Not ideal for ritalinic acid due to its polarity.[14] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts. [14] Can concentrate the analyte. Highly versatile. | Requires significant method development. More expensive. | Assays requiring the highest sensitivity and robustness. |
For a polar analyte like ritalinic acid in a complex matrix like plasma, a targeted SPE approach is superior.
-
Phospholipid Removal Plates/Cartridges: These devices, often used in a pass-through mode, contain sorbents (e.g., zirconia-coated silica) that selectively retain phospholipids while allowing the analyte and SIL-IS to pass through.[13] This is a simple and highly effective addition to a standard PPT workflow.[15]
-
Mixed-Mode SPE: These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange.[14] For ritalinic acid (which has both a carboxylic acid and an amine group), a mixed-mode cation exchange or anion exchange sorbent can provide exceptional selectivity, dramatically reducing matrix components and leading to a significant reduction in matrix effects.[14]
Issue 3: My sample prep is clean, but I still see a broad suppression zone in my chromatogram. What LC strategies can help?
Answer: If sample preparation isn't enough, the next step is to optimize your chromatography to separate ritalinic acid from the remaining interferences.
Ritalinic acid is a very polar compound, which can be poorly retained on traditional C18 reversed-phase columns. HILIC is a powerful alternative for separating polar compounds.[16]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[17][18] Analytes are separated based on their partitioning into a water-enriched layer on the surface of the stationary phase.[17] More polar compounds are retained more strongly.[17]
-
Advantage: Many matrix interferences that are problematic in reversed-phase (like phospholipids) are not well-retained in HILIC, allowing them to elute in the void volume, well away from the analyte peak. Furthermore, the high organic content of the mobile phase can enhance ESI sensitivity.[17][19]
Even with reversed-phase, adjusting the gradient can help.
-
Increase Gradient Time: A longer, shallower gradient can improve resolution between ritalinic acid and closely eluting interferences.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the chromatogram to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.[20] This reduces source contamination and cumulative matrix effects.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I just dilute my sample to minimize matrix effects?
A: Yes, dilution is a valid strategy, but only if the resulting concentration of ritalinic acid is still well above your method's limit of quantitation (LOQ).[4][20] This approach is often more feasible for urine samples where analyte concentrations are high.[21][22] For plasma or serum, where concentrations may be low, dilution can compromise the sensitivity required for pharmacokinetic studies.[4][20]
Q2: My SIL internal standard shows a different retention time than my analyte. Is this a problem?
A: Yes, this can be a significant issue. This phenomenon, known as the "isotope effect," is sometimes observed with deuterium-labeled standards in reversed-phase chromatography.[6] If the SIL-IS does not co-elute perfectly with the analyte, it may be exposed to a different matrix environment and experience a different degree of ion suppression, rendering it unable to accurately compensate.[6][9] If you observe this, consider using a 13C or 15N-labeled internal standard, which are less prone to chromatographic shifts.
Q3: How do I perform a post-column infusion experiment to visualize matrix effects?
A: A post-column infusion experiment is a powerful qualitative tool to identify regions of ion suppression or enhancement in your chromatogram.[4][20]
-
Setup: Use a T-fitting to continuously infuse a standard solution of ritalinic acid at a constant flow rate into the mobile phase after the analytical column but before the MS ion source.
-
Analysis: While infusing, inject a blank, extracted matrix sample.
-
Interpretation: Monitor the ritalinic acid MRM transition. You will see a stable, elevated baseline due to the infusion. When components from the blank matrix elute from the column, any dips in this baseline indicate regions of ion suppression. Any peaks above the baseline indicate enhancement.[4][20] This allows you to see if your analyte's retention time falls within a zone of suppression.
Q4: Are there any MS source parameters I can adjust?
A: Yes, optimizing source parameters can sometimes help, though it is generally less effective than improving sample prep and chromatography. Increasing the gas temperature or gas flow can sometimes improve the desolvation of droplets, making the ionization process more robust against interfering agents. However, these are method-specific adjustments and should be re-optimized if significant matrix effects are suspected.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. The Column. [Link]
-
Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). PubMed. [Link]
-
Eliminate Ion Suppressing Phospholipids in LC-MS. Phenomenex. [Link]
-
Bioanalytical Method Validation (2001). U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation (2018). U.S. Food and Drug Administration (FDA). [Link]
-
Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]
-
Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Ritalinic acid in urine: Impact of age and dose. National Institutes of Health (NIH). [Link]
-
A reproducible gas chromatographic mass spectrometric assay for low levels of methylphenidate and ritalinic acid in blood and urine. PubMed. [Link]
-
Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. ResearchGate. [Link]
-
Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
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Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. PubMed. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. PubMed. [Link]
-
Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Journal of Analytical Toxicology. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
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Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. ResearchGate. [Link]
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Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]
-
On-line solid-phase extraction coupled to hydrophilic interaction chromatography-mass spectrometry for the determination of polar drugs. PubMed. [Link]
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Technical Support Center: Ritalinic Acid Analysis by LC-MS/MS
A Senior Application Scientist's Guide to Overcoming Ion Suppression
Welcome to the technical support center for the analysis of ritalinic acid. This guide is designed for researchers, clinical chemists, and forensic toxicologists who are developing and troubleshooting LC-MS/MS methods for this critical metabolite of methylphenidate. As a polar, amphoteric compound, ritalinic acid presents unique challenges, particularly its susceptibility to ion suppression in complex biological matrices. This resource provides in-depth, experience-based answers and validated protocols to help you achieve robust, accurate, and reproducible results.
Part 1: The Challenge: Understanding Ion Suppression
This section addresses the fundamental questions surrounding ion suppression and its specific impact on ritalinic acid analysis.
Q1: What exactly is ion suppression in LC-MS/MS?
A: Ion suppression is a matrix effect that causes a reduction in the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1][2] It occurs when co-eluting components from the sample matrix (e.g., salts, phospholipids, metabolites) compete with the analyte for the available charge on the surface of the electrospray ionization (ESI) droplets.[3] This competition can also alter droplet properties like surface tension and viscosity, hindering the formation of gas-phase analyte ions.[1][2] It is crucial to understand that even highly selective MS/MS methods using Multiple Reaction Monitoring (MRM) are susceptible, as the suppression occurs before mass analysis.[1]
Q2: Why is ritalinic acid analysis so prone to ion suppression?
A: Ritalinic acid's physicochemical properties and the complex nature of biological samples create a "perfect storm" for ion suppression.
-
Polarity and Early Elution: As a polar molecule, ritalinic acid often elutes early in typical reversed-phase chromatography gradients. This region of the chromatogram is notoriously "dirty," where many other polar endogenous interferences, such as salts and phospholipids, also elute, leading to direct co-elution and competition in the ESI source.[4][5]
-
Biological Matrices: Samples like plasma, blood, and urine are rich in components known to cause ion suppression. Phospholipids from cell membranes are major culprits in plasma and blood, while high salt concentrations are a concern in urine.[4][6]
-
Amphoteric Nature: Ritalinic acid possesses both an acidic carboxylic group and a basic amine function, making its charge state and retention behavior highly dependent on pH.[7] This can complicate chromatographic separation from matrix components that have similar properties.
Q3: How can I definitively diagnose and quantify ion suppression in my ritalinic acid assay?
A: You must experimentally measure the matrix effect. The two most common and reliable methods are the Post-Column Infusion (PCI) experiment and the Quantitative Post-Extraction Spike analysis.
-
Post-Column Infusion (Qualitative Assessment): This experiment helps visualize where ion suppression occurs in your chromatogram. A solution of pure ritalinic acid is continuously infused into the mobile phase flow after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any dip in the otherwise stable analyte signal indicates a region of ion suppression caused by eluting matrix components.[4][8]
-
Quantitative Post-Extraction Spike (Matrix Factor Calculation): This is the gold-standard quantitative approach. You compare the peak area of an analyte spiked into a blank, extracted matrix (Set B) with the peak area of the analyte in a clean solvent (Set A).
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.[3] A consistent and minimal matrix effect is the goal.
Part 2: A Systematic Approach to Eliminating Ion Suppression
Overcoming ion suppression requires a multi-faceted strategy that addresses sample preparation, chromatography, and detection. A failure in one area cannot always be compensated for in another.
Caption: Key intervention points in the LC-MS/MS workflow.
2.1 Robust Sample Preparation: Your First Line of Defense
The most effective way to combat ion suppression is to remove the interfering matrix components before they ever reach the ion source.[6]
Q4: Which sample preparation technique is best for ritalinic acid?
A: The "best" method depends on the matrix, required sensitivity, and throughput. A simple protein precipitation is fast but often insufficient, while Solid-Phase Extraction (SPE) provides the cleanest extracts.[1]
| Technique | Primary Application | Pros | Cons | Typical Phospholipid Removal |
| Protein Precipitation (PPT) | Plasma, Blood, Oral Fluid | Fast, simple, inexpensive.[9][10] | Non-selective, high levels of residual phospholipids and salts, significant ion suppression common.[1][6] | Poor (<20%) |
| Liquid-Liquid Extraction (LLE) | Urine, Plasma | Good selectivity, can remove many interferences. | More labor-intensive, requires solvent optimization, potential for emulsions. | Moderate to Good |
| Solid-Phase Extraction (SPE) | Plasma, Blood, Urine | Excellent selectivity, provides the cleanest extracts and highest concentration factor.[6] | Higher cost, requires method development. | Excellent (>95%) |
| Dilute-and-Shoot | Urine | Extremely fast and simple. | Only suitable for less complex matrices and when high sensitivity is not required; significant matrix effects.[11][12] | None |
Detailed Protocol 1: Protein Precipitation (PPT) for Plasma
This method is fast but prone to matrix effects. Use with a robust SIL-IS is mandatory.
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the deuterated internal standard (e.g., ritalinic acid-d10).[9][10]
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Detailed Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
Adapted from a method for screening ritalinic acid in urine.[7]
-
To 2 mL of urine, add 50 µL of an appropriate internal standard solution.
-
Add 1 mL of sodium acetate buffer (pH 5.2) and vortex.
-
Add 4 mL of ethyl acetate and extract by gentle mixing (e.g., rolling) for 20 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (top) layer to a new tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase for injection.
Detailed Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Blood
This protocol, using a polymeric reversed-phase sorbent, is highly effective for removing phospholipids and salts.[13][14]
-
Sample Pre-treatment: Precipitate proteins from 100 µL of plasma by adding 200 µL of 0.1% formic acid in acetonitrile containing the SIL-IS. Vortex and centrifuge.[15]
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or similar) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the ritalinic acid and internal standard with 1 mL of methanol.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.
2.2 Strategic Chromatography: Separating Analyte from Interference
If interfering components cannot be completely removed during sample prep, the next step is to chromatographically separate them from your analyte.
Caption: Chromatographic separation of analyte from matrix interference.
Q5: How can I adjust my LC method to better resolve ritalinic acid from matrix components?
A: The goal is to move the ritalinic acid peak away from the solvent front and any major zones of co-eluting matrix components.
-
Column Choice: Standard C18 columns can work, but for polar compounds like ritalinic acid, alternative chemistries often provide better retention and selectivity. Consider using a Phenyl-Hexyl column, which offers unique pi-pi interactions, or a Pentafluorophenyl (PFP) column, which provides alternative selectivity through dipole-dipole and ion-exchange interactions.[12][16]
-
Gradient Optimization: Use a shallow, slow gradient at the beginning of the run. This will help retain ritalinic acid longer and allow highly polar, interfering compounds to wash off the column first.
-
Mobile Phase Modifiers: Since ritalinic acid is amphoteric, pH control is critical. Using a low concentration of an acid like formic acid (0.1%) or a buffer like ammonium formate (~5-10 mM) can ensure consistent protonation and peak shape.[16][17]
| Example UHPLC Gradient Parameters | |
| Column | Phenyl-Hexyl, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | 5 mM Ammonium Formate w/ 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |
| Flow Rate | 0.5 mL/min |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 60 |
| 3.1 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
2.3 Detection & Data Analysis: The Final Check
Q6: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) non-negotiable for this assay?
A: A SIL-IS, such as ritalinic acid-d10 , is the most powerful tool for compensating for ion suppression.[18] Because it is chemically identical to the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement in the ESI source.[19] Any signal loss in the analyte is mirrored by a proportional signal loss in the SIL-IS. When you calculate the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is normalized, leading to accurate and precise quantification even when some suppression is unavoidable.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ritalinic Acid | 220.1 | 84.1 | ~35 |
| Ritalinic Acid-d10 | 230.1 | 94.1 | ~35 |
Note: MS parameters are instrument-dependent and require optimization.[7][18]
Part 3: Troubleshooting & FAQs
Q: My signal for ritalinic acid is inconsistent and shows high %CV between replicate preparations of the same sample. Is this ion suppression?
A: High imprecision is a classic symptom of variable ion suppression. It often occurs when using a "dirtier" sample preparation method like protein precipitation, where the amount of residual phospholipids can vary slightly from well to well, causing inconsistent suppression. Solution: Improve your sample preparation using SPE to remove the source of the variability.
Q: My calibration curve is non-linear or has a poor R² value, especially at the low end.
A: This can be caused by ion suppression that is not being adequately compensated for, or by suppression that is concentration-dependent. Solution: First, ensure you are using a high-purity SIL-IS. Second, try a matrix-matched calibration curve, where you prepare your calibration standards in an extracted blank matrix (e.g., drug-free plasma) instead of solvent. This ensures that your calibrators and samples experience the same matrix effect.[3]
Q: Over the course of a long analytical run, I see the signal for ritalinic acid slowly decreasing. What is happening?
A: This indicates a buildup of matrix components on the analytical column or in the ion source. Even with good sample prep, trace amounts of non-volatile materials can accumulate. Solution: Implement a more aggressive column wash at the end of each gradient (e.g., holding at 95% organic for several column volumes). Also, schedule regular preventative maintenance to clean the ion source optics.
References
-
Deventer, K., Van Eenoo, P., & Delbeke, F.T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. [Link]
-
Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 14(8), 619–623. [Link]
-
Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry—A method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050–1059. [Link]
-
Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 55(5), 1050–1059. [Link]
-
Concheiro, M., Dash, A., & Huestis, M. A. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 313–319. [Link]
-
Dams, R., Hoke, S. H., Tiller, P. R., & Vouros, P. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 554–560. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Farré, M., Pérez, S., & Barceló, D. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Request PDF. [Link]
-
Farré, M., Pérez, S., & Barceló, D. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Annals of clinical biochemistry, 49(Pt 1), 66–72. [Link]
-
Papac, J., & Korušić, N. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 22-28. [Link]
-
Lee, J. E., Lee, S., & In, S. (2019). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic Science International, 301, e30-e35. [Link]
-
Patrick, K. S., & Gentry, W. B. (1984). Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Journal of Analytical Toxicology, 8(5), 233–234. [Link]
-
Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 554–560. [Link]
-
Enders, J. R., & Montgomery, M. A. (2019). Ritalinic acid in urine: Impact of age and dose. Journal of analytical toxicology, 43(8), 633–638. [Link]
-
Flarakos, J., & Luo, W. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(11), 874-883. [Link]
-
Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Request PDF. [Link]
-
Kostiainen, R. (2019). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labcompare. [Link]
-
Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Ion suppression and phospholipid elution profiles. Chromatograms: methylphenidate and corresponding IS (A). ResearchGate. [Link]
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Patel, D. N., & Patel, N. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 102-114. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
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Phenomenex. (n.d.). Protein Precipitation Method. [Link]
-
de Souza, D. Z., Borges, E. M., de Oliveira, C. D., & De Martinis, B. S. (2009). Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(5-6), 553–558. [Link]
-
George, J., Haywood, A., & Norris, R. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic drug monitoring, 40(1), 1–9. [Link]
-
Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. ResearchGate. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
-
AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Ye, C. (2021). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today. [Link]
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Le Bizec, B., & Monteau, F. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta, 529(1-2), 141-149. [Link]
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Kumar, V., Kumar, P., & Singh, A. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 336–341. [Link]
-
Gotelli, G. R., & Wall, J. H. (1979). A thin layer chromatographic method for high volume screening of urine for methylphenidate abuse. Journal of analytical toxicology, 3(4), 172–173. [Link]
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Technical Support Center: Troubleshooting Poor Peak Shape for Ritalinic Acid
Welcome to our dedicated support center for resolving challenges in the chromatographic analysis of ritalinic acid. As the primary metabolite of methylphenidate, achieving a symmetrical, sharp peak for ritalinic acid is crucial for accurate quantification in clinical and forensic toxicology, as well as in pharmaceutical research.[1][2] This guide provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format to help you overcome poor peak shape and achieve reliable, reproducible results.
Understanding Ritalinic Acid's Chromatographic Behavior
Before diving into troubleshooting, it's essential to understand the physicochemical properties of ritalinic acid that influence its behavior in reversed-phase liquid chromatography (RPLC).
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₃H₁₇NO₂ | Relatively small molecule.[1] |
| Molecular Weight | 219.28 g/mol | Amenable to standard HPLC and LC-MS analysis.[1] |
| pKa (Strongest Acidic) | ~3.73 | The carboxylic acid group will be ionized (negatively charged) at mobile phase pH values significantly above 3.73. |
| pKa (Strongest Basic) | ~9.8 (Predicted) | The piperidine ring will be ionized (positively charged) at mobile phase pH values significantly below 9.8. |
| LogP | ~ -0.32 | Indicates that ritalinic acid is a polar compound, suggesting it may have low retention on traditional C18 columns.[1] |
| Structure | Contains a carboxylic acid, a piperidine ring, and a phenyl group.[2] | The presence of both acidic and basic functional groups makes its retention and peak shape highly dependent on the mobile phase pH. The polar nature requires careful method development for adequate retention.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the analysis of ritalinic acid, providing a logical, step-by-step approach to resolving them.
Q1: My ritalinic acid peak is tailing significantly. What is the most likely cause?
A1: Peak tailing for ritalinic acid is most often caused by secondary interactions between the analyte and the stationary phase, or issues related to the mobile phase pH.[4][5]
-
Secondary Silanol Interactions: Ritalinic acid possesses a basic piperidine ring which, in its protonated form (at acidic to neutral pH), can interact with ionized, acidic silanol groups (-Si-O⁻) on the surface of silica-based stationary phases.[5] This secondary ionic interaction is a different retention mechanism from the primary reversed-phase (hydrophobic) interaction, leading to peak tailing.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of ritalinic acid's carboxylic acid group (~3.73), the analyte will exist as a mixture of ionized and non-ionized forms.[6][7] This dual state in the column leads to peak broadening and tailing.[7]
Initial Troubleshooting Steps:
-
Assess Mobile Phase pH: The first and most critical step is to evaluate your mobile phase pH. For acidic compounds like ritalinic acid, a mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa is recommended to ensure the compound is in a single, non-ionized state.[8]
-
Recommendation: Adjust your mobile phase to a pH between 2.5 and 3.0. This will suppress the ionization of the carboxylic acid group, promoting better retention and improved peak shape.[8] Use a buffer with a pKa close to your target pH for robust control.[9] For example, a formate buffer is effective in the pH range of 2.8 to 4.8.[8]
-
-
Evaluate Column Chemistry: If adjusting the pH does not fully resolve the tailing, consider the column's stationary phase.
-
High-Purity Silica: Modern columns packed with high-purity, fully end-capped silica minimize the number of accessible acidic silanol groups, thereby reducing the potential for secondary interactions.[5] If you are using an older, "Type A" silica column, switching to a high-purity "Type B" silica column can significantly improve peak shape for basic compounds.[5]
-
Alternative Stationary Phases: For highly polar analytes like ritalinic acid, consider columns with polar-embedded phases or those specifically designed for the retention of polar compounds.[3][10] These phases can provide alternative selectivity and improved peak shape.
-
Q2: I've adjusted the mobile phase pH, but I'm still seeing peak fronting. What should I investigate next?
A2: Peak fronting is often associated with column overload or an injection solvent that is significantly stronger than the mobile phase.[11]
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent with a higher elution strength (e.g., high percentage of acetonitrile or methanol) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.[12][13] The sample plug doesn't properly focus on the head of the column.[14]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-ideal chromatographic process and peak fronting.
Troubleshooting Protocol for Peak Fronting:
-
Analyze the Injection Solvent:
-
Best Practice: The ideal injection solvent is the mobile phase itself or a solvent that is weaker (i.e., more aqueous) than the mobile phase.[12]
-
Experiment: Prepare your ritalinic acid standard in your mobile phase and inject it. If the peak shape improves, your original injection solvent was the culprit. If your sample must be in a stronger solvent due to solubility, reduce the injection volume as much as possible.[15][16]
-
-
Perform a Load Study:
-
Procedure: Prepare a series of dilutions of your ritalinic acid sample (e.g., 50%, 25%, 10% of the original concentration) and inject the same volume.
-
Observation: If the peak shape improves at lower concentrations, you are likely overloading the column.
-
Solution: Reduce the sample concentration or the injection volume. If you need to inject a larger amount for sensitivity reasons, consider a column with a larger internal diameter.
-
Q3: My ritalinic acid peak is broad and not very sharp. How can I improve its efficiency?
A3: Broad peaks can stem from a variety of issues, including extra-column volume, slow kinetics, or a suboptimal mobile phase composition.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening.[6] This is particularly noticeable in UHPLC systems.
-
Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase can impact peak shape and efficiency.
Workflow for Improving Peak Efficiency:
Caption: Troubleshooting workflow for broad peaks.
-
Minimize Extra-Column Volume:
-
Ensure all tubing is of the appropriate internal diameter for your system (e.g., 0.005" for HPLC, smaller for UHPLC) and is cut cleanly and squarely.[6]
-
Use low-dead-volume fittings and ensure they are properly seated.
-
If using a guard column, ensure it is packed efficiently and installed correctly.[9]
-
-
Optimize the Mobile Phase:
-
Organic Modifier: The choice between acetonitrile and methanol can affect selectivity and peak shape.[6] While acetonitrile often provides sharper peaks due to its lower viscosity, methanol can offer different selectivity. It is worthwhile to test both.
-
Gradient Optimization: If you are running a gradient, a steeper gradient can lead to sharper peaks, but may compromise resolution. Experiment with different gradient slopes to find the best balance between peak width and separation.
-
Q4: I am analyzing ritalinic acid in a biological matrix (e.g., plasma, urine) and the peak shape is poor. What additional factors should I consider?
A4: When dealing with biological matrices, matrix effects and inadequate sample cleanup are common culprits for poor peak shape.[6]
-
Matrix Effects: Co-eluting endogenous compounds from the matrix can interfere with the peak shape of ritalinic acid.
-
Sample Preparation: Insufficient removal of proteins and phospholipids can lead to column fouling, which in turn causes peak tailing and broadening.[17]
Strategies for Complex Matrices:
-
Enhance Sample Cleanup:
-
Protein Precipitation: While simple, protein precipitation alone may not be sufficient.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interferences.[6] Develop a robust SPE method to isolate ritalinic acid from the matrix components. A polymeric reversed-phase sorbent is often a good starting point for polar compounds.[18]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may require more optimization.
-
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components, extending the life of the analytical column and preserving good peak shape.[9]
Summary of Troubleshooting Strategies
| Issue | Primary Cause(s) | Recommended Action(s) |
| Peak Tailing | Secondary silanol interactions; Mobile phase pH near analyte pKa. | Adjust mobile phase pH to 2.5-3.0; Use a high-purity, end-capped column.[5][8] |
| Peak Fronting | Injection solvent stronger than mobile phase; Column overload. | Use mobile phase or a weaker solvent for sample dissolution; Reduce injection volume/concentration.[11][12] |
| Broad Peaks | Extra-column volume; Suboptimal mobile phase. | Minimize tubing length and ID; Optimize organic modifier and gradient slope.[6] |
| Poor Shape in Matrix | Matrix effects; Insufficient sample cleanup. | Implement a robust SPE or LLE sample preparation method; Use a guard column.[6][9] |
Logical Troubleshooting Flowchart
Caption: A step-by-step decision tree for troubleshooting.
By systematically addressing these potential issues, from the mobile phase and column chemistry to the injection parameters and sample preparation, you can effectively diagnose and resolve the root cause of poor peak shape for ritalinic acid, leading to more accurate and reliable analytical results.
References
- Dolan, J. (n.d.). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase - Separation Science.
- Stoll, D. R., & Seidl, C. (2012). Quantifying injection solvent effects in reversed-phase liquid chromatography.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- de Oliveira, M. F., de Pádula, M., & de Andrade, J. B. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry.
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
- Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
- Dolan, J. W., & Lommen, D. C. (n.d.). The Role of Injection Solvents.
- Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- Lee, J., Kim, J., In, S., Choi, H., & Chung, H. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Toxicology, 36(2), 400–408.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
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- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Pan, S., & A. (2000). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 35(1), 69–77.
- Grokipedia. (n.d.). Ritalinic acid.
- Lee, J., Kim, J., In, S., Choi, H., & Chung, H. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic Toxicology, 36(2), 400–408.
- Selleck Chemicals. (n.d.). Ritalinic acid | CAS 19395-41-6.
- DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS).
- The LCGC Blog. (2013, October 10). HPLC Column Selection - Are You Barking Up the Right Tree?
- Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds.
- Cayman Chemical. (n.d.). Ritalinic Acid (CAS Number: 19395-41-6).
- Chemsrc. (n.d.). Ritalinic acid | CAS#:19395-41-6.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- MedchemExpress.com. (n.d.). Ritalinic acid (Ritalinate) | Methylphenidate Metabolite.
- Chemical Synthesis. (n.d.). 19395-41-6 Ritalinic acid C13H17NO2, Formula,NMR,Boiling Point,Density,Flash Point.
- Lagesson, A., et al. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). Environmental Science and Pollution Research, 26(10), 9945–9953.
- ChemicalBook. (n.d.). Ritalinic acid | 19395-41-6.
- van der Ark, K. C. H., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceutics, 13(8), 1251.
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- BUCHI. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Hutsell, B. A., et al. (2016). Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma. Therapeutic Drug Monitoring, 38(5), 630–637.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Human Metabolome Database. (2012, September 13). Showing metabocard for Ritalinic acid (HMDB0042008).
- International Labmate Ltd. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.
- Welch. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Higashi, Y., & Nakamura, H. (2007). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 563–567.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Wikipedia. (n.d.). Ritalinic acid.
- Pan, S., & A. (2000). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 35(1), 69–77.
- Healthline. (2018, April 9). Chelation Therapy: EDTA and Other Chemicals, Benefits, Side Effects.
- WebMD. (n.d.). Chelation Therapy Products - Uses, Side Effects, and More.
- Wikipedia. (n.d.). Chelation therapy.
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Technical Support Center: DL-threo-Ritalinic Acid-d10 in Frozen Plasma
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with DL-threo-Ritalinic Acid-d10 in frozen plasma. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Introduction: Understanding the Analyte and its Challenges
DL-threo-Ritalinic Acid-d10 serves as a crucial internal standard for the quantification of ritalinic acid, the primary and pharmacologically inactive metabolite of methylphenidate (MPH).[1][2][3] Methylphenidate is extensively metabolized in the liver via ester hydrolysis to ritalinic acid, a reaction primarily catalyzed by carboxylesterase 1 (CES1).[2][3] Given that ritalinic acid concentrations in plasma can be significantly higher than the parent drug, accurate quantification is vital for pharmacokinetic and forensic studies.[4][5]
The stability of both the analyte and its deuterated internal standard in biological matrices is paramount for reliable bioanalysis. The primary challenge stems from the potential for ex vivo hydrolysis of methylphenidate to ritalinic acid if samples are not handled and stored correctly, leading to artificially inflated concentrations of ritalinic acid.[4][6] This guide will address these stability concerns and provide solutions for robust and reproducible analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for methylphenidate in plasma samples, and how does it affect the quantification of ritalinic acid?
A1: The primary degradation pathway for methylphenidate in plasma is the hydrolysis of its methyl ester group to form ritalinic acid.[2][3] This process can occur both enzymatically in vivo and non-enzymatically ex vivo. If plasma samples are not stored properly, residual esterase activity or chemical hydrolysis can continue after collection, leading to a decrease in methylphenidate concentration and a corresponding increase in ritalinic acid concentration.[6][7] This can result in an overestimation of the actual in vivo ritalinic acid levels.
Q2: What are the recommended storage conditions for plasma samples intended for DL-threo-Ritalinic Acid-d10 analysis?
A2: To ensure the stability of both methylphenidate and ritalinic acid, plasma samples should be frozen at -20°C or lower as soon as possible after collection and centrifugation.[4][6][7] Studies have shown that both analytes are stable for extended periods (e.g., 5 months) at -20°C.[6] Storage at refrigerated (4°C) or room temperature (∼25°C) is not recommended for long-term storage due to significant degradation of methylphenidate and a corresponding increase in ritalinic acid.[4][6]
Q3: My analytical results show high variability. Could the stability of the DL-threo-Ritalinic Acid-d10 internal standard be the issue?
A3: While DL-threo-Ritalinic Acid-d10 is generally a stable internal standard, issues can arise. Deuterated standards can sometimes exhibit problems such as deuterium-hydrogen exchange, which can alter the mass-to-charge ratio and affect quantification.[8][9] This is more likely to occur under harsh sample preparation conditions (e.g., extreme pH). It is also crucial to verify the stability of your internal standard stock solutions and working solutions. A systematic troubleshooting approach, starting with the preparation of fresh standards, is recommended.
Q4: Can I use a different anticoagulant for blood collection?
A4: The choice of anticoagulant can potentially influence analyte stability, primarily by affecting enzymatic activity. While specific studies on the effect of different anticoagulants on ritalinic acid stability are not extensively detailed in the provided search results, it is a critical parameter to validate during method development. Commonly used anticoagulants like EDTA, heparin, and sodium citrate should be evaluated to ensure they do not interfere with the assay or impact the stability of the analyte and internal standard. For plasma retrieval, ensuring proper mixing with the anticoagulant to prevent clot formation is crucial.[10]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the analysis of DL-threo-Ritalinic Acid-d10 in frozen plasma.
Guide 1: Inconsistent or Drifting Ritalinic Acid Concentrations
| Symptom | Potential Cause | Troubleshooting Steps |
| Increasing ritalinic acid concentrations over time in stored QC samples. | Ex vivo hydrolysis of methylphenidate. | 1. Verify Storage Temperature: Ensure all samples have been consistently stored at -20°C or below.[6][11] Use a calibrated temperature monitoring system. 2. Review Sample Handling Protocol: Minimize the time samples spend at room temperature during collection, processing, and preparation.[12][13] Place samples on ice during processing steps. 3. Assess Esterase Inhibition: If variability persists, consider adding an esterase inhibitor (e.g., sodium fluoride) to the collection tubes, but this must be thoroughly validated to ensure no interference with the assay. |
| High variability between replicate injections. | Issues with the analytical method or instrument. | 1. Check LC-MS/MS System Performance: Refer to the LC-MS/MS Troubleshooting Guide below. 2. Evaluate Internal Standard Addition: Ensure precise and consistent addition of DL-threo-Ritalinic Acid-d10 to all samples. 3. Assess Sample Preparation Consistency: Review the sample extraction procedure for any potential sources of variability. |
Guide 2: Poor Peak Shape or Shifting Retention Times in LC-MS/MS Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak tailing or splitting for ritalinic acid and/or the internal standard. | Column contamination or degradation. | 1. Flush the Column: Use a strong solvent wash to remove potential contaminants.[14] 2. Check for Column Void: A void at the head of the column can cause split peaks.[14] 3. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Inappropriate pH can lead to secondary interactions and poor peak shape.[14] |
| Retention time shifts. | Changes in mobile phase composition or column temperature. | 1. Prepare Fresh Mobile Phase: Ensure accurate preparation of the mobile phase.[15] 2. Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run. 3. Verify Column Oven Temperature: Ensure the column oven is maintaining a stable temperature.[15] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Ritalinic Acid in Frozen Plasma
This protocol outlines a typical experiment to validate the long-term stability of ritalinic acid in plasma stored at -20°C.
Objective: To determine the stability of ritalinic acid in human plasma over a specified duration at -20°C.
Materials:
-
Pooled human plasma
-
Ritalinic acid analytical standard
-
DL-threo-Ritalinic Acid-d10 internal standard
-
Validated LC-MS/MS system
Procedure:
-
Prepare Quality Control (QC) Samples: Spike the pooled human plasma with ritalinic acid at low and high concentrations (e.g., three times the lower limit of quantification and 75% of the upper limit of quantification).
-
Aliquot and Store: Aliquot the QC samples into appropriately labeled cryovials and store them at -20°C.
-
Time Zero (T0) Analysis: On the day of preparation, analyze a set of freshly prepared QC samples (n=6 for each concentration) to establish the baseline concentration.
-
Analysis at Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples (n=6 for each concentration) from the freezer.
-
Sample Analysis: Allow the samples to thaw unassisted at room temperature, and then process and analyze them using the validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration of the stored QC samples at each time point and compare it to the T0 baseline. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Data Presentation:
| Storage Duration | Low QC (Mean Conc. ± SD) | % Deviation from T0 | High QC (Mean Conc. ± SD) | % Deviation from T0 |
| T0 | [Value] ng/mL | 0% | [Value] ng/mL | 0% |
| 1 Month | [Value] ng/mL | [Value]% | [Value] ng/mL | [Value]% |
| 3 Months | [Value] ng/mL | [Value]% | [Value] ng/mL | [Value]% |
| 6 Months | [Value] ng/mL | [Value]% | [Value] ng/mL | [Value]% |
| 12 Months | [Value] ng/mL | [Value]% | [Value] ng/mL | [Value]% |
Visualizations
Diagram 1: Sample Handling and Stability Workflow
Caption: Workflow for optimal sample handling to ensure the stability of ritalinic acid.
Diagram 2: Troubleshooting Logic for Inaccurate Results
Caption: A decision tree for troubleshooting inaccurate ritalinic acid results.
References
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Ritalinic acid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Ritalinic acid - Wikipedia. (n.d.). Retrieved from [Link]
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Bacterial isolates degrading ritalinic acid-human metabolite of neuro enhancer methylphenidate - PubMed. (2017, September 1). Retrieved from [Link]
-
Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - PubMed Central. (2016, January 28). Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). Retrieved from [Link]
-
Biodegradation of ritalinic acid by Nocardioides sp. - Novel imidazole-based alkaloid metabolite as a potential marker in sewage epidemiology - PubMed. (2020, March 5). Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed. (2013, May). Retrieved from [Link]
-
Methylphenidate Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]
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HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performa. (n.d.). Retrieved from [Link]
-
Methylphenidate Multiphasic Release Tablet: Bioequivalence Assessment between Two Formulations Administered under Fasting and Fed Conditions - MDPI. (2023, June 14). Retrieved from [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
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Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - PubMed. (2021, September 17). Retrieved from [Link]
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Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. (n.d.). Retrieved from [Link]
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Guidelines for the storage of blood and plasma - Evermed. (2024, May 28). Retrieved from [Link]
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HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - Semantic Scholar. (n.d.). Retrieved from [Link]
-
HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - PubMed. (2011, April). Retrieved from [Link]
-
Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - Oxford Academic. (2021, June 15). Retrieved from [Link]
-
Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma - ResearchGate. (n.d.). Retrieved from [Link]
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Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry - PubMed. (2012, January 15). Retrieved from [Link]
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Steryl ester synthesis, storage and hydrolysis: A contribution to sterol homeostasis - PubMed. (2017, September 6). Retrieved from [Link]
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Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
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Handling Blood Samples - 5 Good Practices - Audubon Bioscience. (n.d.). Retrieved from [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Retrieved from [Link]
-
(PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - ResearchGate. (n.d.). Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (n.d.). Retrieved from [Link]
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Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus) - PMC - PubMed Central. (2019, February 25). Retrieved from [Link]
-
Blood Sample Handling Best Practices - UAMS College of Medicine. (n.d.). Retrieved from [Link]
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COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17). Retrieved from [Link]
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Best Practices for Storing Acquired Samples in a Toxicology Lab - Needle.Tube. (2024, May 3). Retrieved from [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). Retrieved from [Link]
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Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved from [Link]
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Steryl ester synthesis, storage and hydrolysis: A contribution to sterol homeostasis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (n.d.). Retrieved from [Link]
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Stability Studies of Twenty-Four Analytes in Human Plasma and Serum - ResearchGate. (n.d.). Retrieved from [Link]
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Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
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Volatile ester hydrolysis or formation during storage of model solutions and wines | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations - ResearchGate. (n.d.). Retrieved from [Link]
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The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31). Retrieved from [Link]
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ester hydrolysis rate: Topics by Science.gov. (n.d.). Retrieved from [Link]
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November 20, 2023 Division of Dockets Management (HFA-305) Food and Drug Administration 5630 Fishers Lane, Rm. 1061 Rockville - Regulations.gov. (2023, November 20). Retrieved from [Link]
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LSMSMS troubleshooting | PDF | Mass Spectrometry | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved from [Link]
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Annex 10 - ICH. (n.d.). Retrieved from [Link]
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Stability Testing: Ensuring the Longevity of Pharmaceutical Products - T,C&A LAB. (n.d.). Retrieved from [Link]
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Expiration Dating and Stability Testing for Human Drug Products - FDA. (2014, November 7). Retrieved from [Link]
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21 CFR 211.166 -- Stability testing. - eCFR. (n.d.). Retrieved from [Link]
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Technical Support Center: Ritalinic Acid Quantification
A Guide to Troubleshooting and Mitigating Carryover in LC-MS/MS Analysis
Welcome to the technical support center for ritalinic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the sensitive analysis of ritalinic acid, with a primary focus on the persistent issue of analytical carryover.
Introduction to Ritalinic Acid and Quantification Challenges
Ritalinic acid is the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin), a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Accurate quantification of ritalinic acid in biological matrices such as urine, blood, and plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations.[1][3][4] Up to 80% of a methylphenidate dose is excreted in the urine as ritalinic acid, making it a key biomarker for assessing compliance and exposure.[1][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ritalinic acid due to its ability to detect low concentrations in complex biological samples.[3][5][6] However, the physicochemical properties of ritalinic acid can present analytical challenges, most notably, the phenomenon of carryover.
Carryover is the unintentional appearance of an analyte from a preceding sample in a subsequent analysis, which can lead to inaccurate quantification and false-positive results.[7][8] This guide provides a structured approach to understanding, identifying, and mitigating carryover in ritalinic acid analysis.
Frequently Asked Questions (FAQs) on Ritalinic Acid Carryover
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: I'm observing ritalinic acid peaks in my blank injections following a high-concentration sample. What is the likely cause?
A1: This is a classic presentation of carryover. The most common source of carryover is the autosampler, where residual sample can adhere to various components.[9] Key areas within the autosampler that can harbor residues include the injection needle (both interior and exterior surfaces), the injection valve rotor seal, and the sample loop.[8][10][11] The chemical properties of ritalinic acid, such as its potential for adsorption, can make it "sticky," exacerbating its retention on these surfaces.[8][12]
To confirm the source, you can perform a systematic diagnosis. First, inject a series of blank samples. If the peak area of ritalinic acid decreases with each subsequent blank injection, it is indicative of "classic" carryover originating from the injection system.[13] If the peak area remains relatively constant across multiple blanks, you may have a contamination issue with your mobile phase, blank solution, or a heavily contaminated system component.[11][13]
Q2: How can I systematically identify the specific component in my LC-MS system causing the carryover?
A2: A systematic, component-by-component elimination strategy is the most effective way to pinpoint the source of carryover.[10][12] This process involves sequentially removing or bypassing components of the LC system to see if the carryover is eliminated.
Here is a recommended workflow:
-
Isolate the Mass Spectrometer: First, determine if the carryover is originating from the MS or the LC system. You can do this by directly infusing a blank solution into the mass spectrometer using a syringe pump, bypassing the LC system entirely. If a ritalinic acid signal is still present, the ion source of the MS is likely contaminated and requires cleaning.[10]
-
Evaluate the Column: The analytical column, including the guard column, can be a significant source of carryover, especially if it becomes fouled over time.[8][11][12] To test this, replace the column with a zero-dead-volume union and inject a blank after a high-concentration sample. If the carryover disappears, the column is the culprit.[13][14]
-
Inspect the Autosampler: If the carryover persists after ruling out the MS and the column, the autosampler is the most probable source.[10] Focus on the components that come into direct contact with the sample: the needle, needle seal, and sample loop.[13]
The following diagram illustrates this systematic troubleshooting approach:
Caption: Systematic workflow for isolating the source of carryover.
Q3: What are the best practices for optimizing the autosampler wash procedure to minimize ritalinic acid carryover?
A3: A robust autosampler wash protocol is your primary defense against carryover.[7] The goal is to use a solvent or combination of solvents that can effectively solubilize and remove any residual ritalinic acid from the needle and injection port.[15]
Key Optimization Strategies:
-
Multi-Solvent Washes: Employing both a weak and a strong wash solvent is often more effective than a single solvent.[7][16] The final wash step should ideally use a solvent that matches the initial mobile phase composition to prevent peak shape distortion in the subsequent injection.[16][17]
-
Wash Solvent Composition: The choice of wash solvent is critical and compound-specific.[15] For ritalinic acid, which is soluble in methanol and water, a good starting point is a mixture of water and an organic solvent like acetonitrile or methanol.[15][18][19] Experiment with different ratios (e.g., 50:50 water/acetonitrile) to find the most effective combination.[15] Sometimes, a "magic mix" of solvents like 40% acetonitrile, 40% isopropanol, and 20% acetone can be highly effective for stubborn residues.[11]
-
Wash Volume and Duration: Increasing the volume of the wash solvent and the duration of the wash cycle can significantly reduce carryover.[7][9] Modern autosamplers often allow for both pre- and post-injection washes; utilizing both can provide a more thorough cleaning.[15]
-
pH Modification: Since ritalinic acid is a carboxylic acid with a predicted pKa around 3.5, adjusting the pH of the wash solvent can impact its solubility and interaction with system surfaces.[2][18] Adding a small amount of a volatile acid (like formic acid) or base to the wash solvent may improve cleaning efficiency, but this should be tested empirically.
Experimental Protocol: Optimizing Autosampler Wash Solvents
-
Prepare a High-Concentration Standard: Prepare a ritalinic acid standard at the upper limit of your calibration curve.
-
Establish a Baseline: Using your current wash method, perform the following injection sequence: blank, high-concentration standard, blank. Quantify the peak area of ritalinic acid in the post-standard blank. This is your baseline carryover.
-
Test New Wash Solutions: Program the autosampler to use a new test wash solution. Repeat the injection sequence from step 2.
-
Compare Results: Quantify the ritalinic acid peak area in the post-standard blank for the new wash solution and compare it to the baseline.
-
Iterate: Repeat steps 3 and 4 with different wash solvent compositions and volumes until the carryover is reduced to an acceptable level (typically <0.1% of the preceding sample).
| Wash Solution Tested | Composition | Resulting Carryover (% of High Standard) |
| Baseline | 100% Acetonitrile | 0.5% |
| Test 1 | 50:50 Water/Acetonitrile | 0.08% |
| Test 2 | 50:50 Water/Methanol | 0.12% |
| Test 3 | 40:40:20 ACN/IPA/Acetone | <0.01% |
Q4: Can my choice of mobile phase additives affect ritalinic acid carryover?
A4: Yes, mobile phase additives can influence carryover.[20][21] While their primary role is to improve chromatography (e.g., peak shape, retention), they also modify the chemical environment of the entire flow path.[21][22]
-
Competitive Inhibition: Additives can compete with the analyte for active sites on surfaces where adsorption might occur. For example, certain additives can quench hydrogen bonding or ionic interactions that cause ritalinic acid to adhere to surfaces.[11]
-
Solubility Effects: The composition of the mobile phase directly affects the solubility of ritalinic acid. A mobile phase that keeps the analyte fully solvated throughout the run is less likely to result in precipitation or adsorption within the system.[22]
-
Ion Suppression vs. Carryover: Be aware that some additives that are excellent for ionization in the MS source (e.g., ammonium formate) might not be the most effective for preventing carryover in the LC system.[23] A balance must be struck between MS sensitivity and chromatographic cleanliness.
When developing your method, consider evaluating different mobile phase additives not only for their impact on chromatography and sensitivity but also on the level of carryover observed in blank injections.[24]
Q5: Beyond wash protocols, what other hardware and consumable choices can help prevent carryover?
A5: Several hardware and consumable choices can significantly impact the propensity for carryover.
-
Vials and Caps: Low-quality vials or septa can be a source of contamination. Using high-quality, silanized glass vials can reduce the adsorption of analytes to the vial surface.[7]
-
Injector Components: The material of the sample loop and rotor seal can influence carryover. If you suspect adsorption to the standard stainless steel loop, switching to a PEEK (polyether ether ketone) loop may help.[13] Worn rotor seals in the injection valve are a common cause of carryover and should be replaced as part of routine maintenance.[11][25]
-
System Maintenance: Regular preventive maintenance is crucial.[25] This includes flushing the system regularly, especially after running samples with aggressive buffers, and replacing consumable parts like seals and filters before they fail.[25][26]
The following diagram illustrates the primary sources of carryover within an LC system, highlighting the areas addressed in this guide.
Caption: Key components in an LC-MS system prone to carryover.
By systematically addressing these potential sources of carryover, you can develop a robust and reliable method for the accurate quantification of ritalinic acid, ensuring the integrity and reproducibility of your data.
References
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- Thermo Fisher Scientific. (n.d.).
- Josefsson, M., & Rydberg, I. (2011).
- Kertesz, V., et al. (2025, December 22). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
- LabRulez LCMS. (n.d.). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler.
- Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
- Chemistry For Everyone. (2025, June 28). What Is Carryover In LC-MS And How Do You Prevent It?
- Subbiah, S., et al. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?
- Waters Corporation. (n.d.).
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- ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
- Anderson, D. T., et al. (2025, August 6). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry.
- Soldin, S. J., et al. (n.d.). A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum. PubMed.
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- 20. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
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- 26. agilent.com [agilent.com]
Technical Support Center: Optimizing MS/MS Transitions for DL-threo-Ritalinic Acid-d10
Welcome to the technical support guide for the optimization of MS/MS transitions for DL-threo-Ritalinic Acid-d10. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. The following sections are structured in a question-and-answer format to directly address common challenges encountered during method development.
I. Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor ion and expected fragmentation patterns for DL-threo-Ritalinic Acid-d10?
A1: DL-threo-Ritalinic Acid-d10 has a molecular formula of C₁₃H₇D₁₀NO₂ and a molecular weight of approximately 229.34 g/mol .[1][2] In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule, [M+H]⁺, with an expected m/z of 230.2.
The fragmentation of ritalinic acid typically involves the loss of the carboxylic acid group and cleavage of the piperidine ring. For the d10 labeled version, a common and robust product ion is generated from the deuterated piperidine ring fragment, which has been reported at an m/z of 93.1.[3] Another potential, though less common, fragmentation could involve the phenylacetic acid moiety.
Q2: I am not seeing a strong precursor ion signal for DL-threo-Ritalinic Acid-d10. What are the likely causes?
A2: A weak precursor ion signal can be attributed to several factors.[4] First, verify the infusion of your standard to ensure it is reaching the mass spectrometer. Contamination in the ion source or blockages in the sample path can also be a cause.[4] Inefficient ionization is another possibility; ensure your electrospray ionization (ESI) source parameters are appropriately set for a small molecule of this type.[4] Finally, confirm the mass calibration of your instrument is accurate.[5]
Q3: My precursor ion is stable, but the product ion intensity is very low. How can I improve this?
A3: Low product ion intensity is a classic indication that the collision energy (CE) is not optimized.[4] The applied CE may be too low to induce efficient fragmentation or so high that it causes extensive fragmentation into smaller, unmonitored ions.[4] A systematic optimization of the collision energy is necessary to determine the voltage that yields the maximum intensity for the desired product ion.[4][6] It is also important to verify that the collision gas pressure is within the manufacturer's recommended range.[4][5]
Q4: I'm observing inconsistent signal intensity for DL-threo-Ritalinic Acid-d10 between injections. What could be the issue?
A4: Inconsistent signal intensity can stem from issues with the liquid chromatography (LC) system, the autosampler, or the ion source.[4] Check for leaks in the LC system and ensure the autosampler is drawing and injecting consistent volumes.[4] An unstable spray in the ESI source is also a common cause of fluctuating signal intensity.[4] Additionally, be aware of potential matrix effects, where components in your sample matrix can suppress or enhance the ionization of your analyte, leading to variability.[7][8]
Q5: Should I be concerned about the purity of my DL-threo-Ritalinic Acid-d10 internal standard?
A5: Absolutely. The purity of your deuterated internal standard is critical for accurate quantification.[7] Two key aspects of purity to consider are chemical purity and isotopic purity. For reliable quantitative analysis, a chemical purity of >99% is generally recommended.[7] Isotopic enrichment should also be high, typically >98%, to minimize the contribution of the unlabeled analyte in your standard, which can artificially inflate the signal of your target analyte, especially at the lower limit of quantification (LLOQ).[7][9]
Q6: Is there a risk of my DL-threo-Ritalinic Acid-d10 losing its deuterium labels?
A6: Isotopic exchange, or back-exchange, where deuterium atoms are swapped for protons, can occur.[7] The stability of the deuterium label is highly dependent on its molecular position and the experimental conditions.[7] Factors that promote isotopic exchange include the position of the label (deuterium on heteroatoms like -OH or -NH are highly susceptible), the pH of the solution (exchange rates often increase in both acidic and basic conditions), higher temperatures, and the composition of the solvent (protic solvents like water and methanol can facilitate back-exchange).[7]
II. Troubleshooting Guide: Optimizing MS/MS Transitions
This section provides a systematic approach to identifying and resolving common issues during the optimization of MS/MS transitions for DL-threo-Ritalinic Acid-d10.
Scenario 1: Weak or No Product Ion Signal
-
Problem: After selecting the precursor ion (m/z 230.2), you observe a very weak or no signal for the expected product ion (e.g., m/z 93.1).
-
Systematic Troubleshooting:
-
Confirm Precursor Ion Intensity: Ensure you have a stable and reasonably intense precursor ion signal during infusion. If not, refer to Q2 in the FAQ section.
-
Collision Energy (CE) Ramp: This is the most critical parameter to optimize for fragmentation.[4][10] Perform a CE ramp experiment where you systematically increase the collision energy and monitor the intensity of the target product ion. The optimal CE is the value that produces the highest intensity.
-
Collision Gas Pressure: Verify that the collision gas (typically argon or nitrogen) pressure is within the instrument's optimal range.[5] Too low a pressure will result in insufficient fragmentation.
-
Check for Alternative Product Ions: If optimizing the CE for the expected product ion does not yield a strong signal, perform a product ion scan of the precursor to see if other, more intense fragment ions are being formed.
-
Scenario 2: Multiple Product Ions Observed
-
Problem: The product ion scan reveals several fragment ions with significant intensity.
-
Decision-Making Process:
-
Select the Most Intense and Specific Ion: Generally, the most intense product ion is chosen for quantification to achieve the best sensitivity. However, you must also consider the specificity.
-
Evaluate Specificity: The chosen product ion should be unique to your analyte to avoid interference from other compounds in the matrix. A higher mass product ion is often more specific than a very low mass ion.
-
Consider a Secondary (Qualifier) Transition: For increased confidence in identification, you can select a second, less intense product ion to monitor as a qualifier transition. The ratio of the quantifier to qualifier ion should remain constant across all samples and standards.
-
Scenario 3: Inconsistent Results During Optimization
-
Problem: The optimal collision energy or ion intensities vary significantly between repeated experiments.
-
Stability Checks:
-
LC and Pumping System: Ensure the LC flow rate is stable and the mobile phase composition is consistent.
-
Infusion Stability: If optimizing via direct infusion, ensure a steady and continuous flow of the analyte solution.
-
Source Conditions: Check for fluctuations in the ESI source parameters, such as gas flows and temperatures.[5]
-
Instrument Cleanliness: A contaminated ion source can lead to erratic signal behavior.[5]
-
III. Experimental Protocols
Protocol 1: Determination of Optimal Precursor and Product Ions
-
Prepare a working standard solution of DL-threo-Ritalinic Acid-d10 at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ESI mode.
-
Perform a full scan (Q1 scan) to identify the protonated precursor ion, [M+H]⁺. For DL-threo-Ritalinic Acid-d10, this should be at m/z 230.2.
-
Set the mass spectrometer to product ion scan mode. Isolate the precursor ion (m/z 230.2) in Q1 and scan a range of product ions in Q3 (e.g., m/z 50-235).
-
Apply a moderate collision energy (e.g., 20 V) to induce fragmentation.
-
Identify the most abundant and specific product ions. For DL-threo-Ritalinic Acid-d10, a key product ion to look for is m/z 93.1.[3]
Protocol 2: Collision Energy (CE) Optimization
-
Continue infusing the working standard solution.
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.
-
Define the MRM transition using the precursor ion identified in Protocol 1 (m/z 230.2) and the most promising product ion (e.g., m/z 93.1).
-
Create a collision energy optimization experiment. This involves acquiring data for the same MRM transition at a series of different collision energy values (e.g., in 2 V increments from 5 V to 40 V). Many instrument software platforms have an automated function for this.[11]
-
Plot the product ion intensity versus the collision energy.
-
Identify the collision energy value that produces the maximum product ion intensity. This is your optimal CE for this transition.
-
Repeat steps 4-6 for any other product ions you wish to evaluate (e.g., for a qualifier transition).
IV. Data Presentation and Visualization
Table 1: Example MS/MS Parameters for DL-threo-Ritalinic Acid-d10
| Parameter | Value | Rationale |
| Polarity | Positive | The piperidine nitrogen is readily protonated. |
| Precursor Ion (m/z) | 230.2 | Represents the protonated molecule [M+H]⁺. |
| Product Ion (m/z) | 93.1 | A stable and intense fragment corresponding to the deuterated piperidine ring.[3] |
| Collision Energy (V) | ~20 | Starting point for optimization, based on literature values.[3] Final value to be determined empirically. |
Diagram 1: MS/MS Optimization Workflow
Caption: Workflow for optimizing MS/MS transitions.
Diagram 2: Fragmentation Pathway of Ritalinic Acid
Caption: Proposed fragmentation of Ritalinic Acid-d10.
V. References
-
BenchChem. (n.d.). Common issues with deuterated internal standards in quantitative analysis. Retrieved from
-
United States Biological. (n.d.). D-threo-Ritalinic Acid-d10 - Data Sheet. Retrieved from
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from
-
BenchChem. (n.d.). Optimization of collision energy for Benocyclidine-d10 fragmentation in MS/MS. Retrieved from
-
Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from
-
Pharmaffiliates. (n.d.). DL-threo-Ritalinic Acid-d10. Retrieved from
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass S. Retrieved from
-
PubMed. (1975). A reproducible gas chromatographic mass spectrometric assay for low levels of methylphenidate and ritalinic acid in blood and urine. Retrieved from
-
National Institutes of Health (NIH). (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Retrieved from
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from
-
ACS Publications. (n.d.). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Retrieved from
-
Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. Retrieved from
-
Chemsrc. (n.d.). DL-threo-Ritalinic Acid. Retrieved from
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from
-
National Institutes of Health (NIH). (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from
-
MedchemExpress.com. (n.d.). DL-threo-Ritalinic Acid-d10. Retrieved from
-
PubMed. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry. Retrieved from
-
PubMed. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Retrieved from
-
ResearchGate. (n.d.). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Retrieved from
-
PubMed. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Retrieved from
-
ResearchGate. (n.d.). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Retrieved from
-
PubChem. (n.d.). Ritalinic acid, D-threo-. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research. Retrieved from
-
ResearchGate. (n.d.). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Retrieved from
-
LCGC North America. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from
-
PubMed. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Retrieved from
Sources
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- 6. skyline.ms [skyline.ms]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mobile phase additives on ritalinic acid retention
Introduction
Welcome to the technical support guide for the chromatographic analysis of Ritalinic Acid (RA). As the primary metabolite of methylphenidate, accurate quantification of RA is critical in pharmacokinetic, clinical, and forensic studies.[1] However, its physicochemical properties present unique challenges for retention and peak shape in reversed-phase liquid chromatography (RPLC).
Ritalinic acid is a highly polar, zwitterionic molecule, containing both a carboxylic acid and a piperidine functional group.[2] This dual nature means its charge state is highly dependent on the mobile phase pH, which is the single most important parameter controlling its retention behavior. This guide provides an in-depth explanation of the underlying mechanisms and offers practical, field-proven solutions to common problems encountered during method development.
Part 1: Understanding the Analyte - The Key to Method Development
Success in separating ritalinic acid begins with a firm grasp of its acid-base chemistry.
-
Structure: 2-phenyl-2-(piperidin-2-yl)acetic acid[3]
-
Key Functional Groups:
-
Polarity: Highly polar, with a logP value of approximately -0.32.[3]
This zwitterionic nature means the net charge of the molecule changes dramatically with pH. Understanding this is fundamental to troubleshooting retention issues.
The Impact of pH on Ritalinic Acid's Charge State
The retention of ritalinic acid in RPLC is inversely proportional to its polarity. By controlling the mobile phase pH, we can suppress the ionization of one or both functional groups, making the molecule less polar and more retainable on a nonpolar stationary phase like C18.
Below is a diagram illustrating the dominant ionic species of ritalinic acid at different pH ranges.
Caption: Ritalinic acid's charge state as a function of pH.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when analyzing ritalinic acid.
Q1: My ritalinic acid peak has very poor retention and elutes near the solvent front on a C18 column. Why is this happening?
A1: This is the most common problem and is due to the high polarity and likely charged state of the molecule in a typical, unbuffered mobile phase (e.g., water/acetonitrile). At a neutral pH (~7), ritalinic acid exists as a zwitterion (net charge 0, but with two localized charges), which has a very high affinity for the polar mobile phase and minimal interaction with the nonpolar C18 stationary phase. To increase retention, you must modify the mobile phase to make the analyte less polar.
Q2: How can I increase the retention time of my ritalinic acid peak?
A2: You have two primary strategies, which can be used alone or in combination:
-
Ion Suppression (pH Adjustment): The most effective approach. By lowering the mobile phase pH to below the pKa of the carboxylic acid (i.e., pH < 3.5), you protonate the carboxylate group (-COO⁻ to -COOH). This neutralizes the negative charge, leaving the molecule as a cation (+1 charge). This single-charge species is significantly less polar than the zwitterion and will be retained much more strongly. A mobile phase pH of 2.5 - 3.0 is an excellent starting point.[3]
-
Ion-Pairing Chromatography: If you cannot work at low pH, you can add an ion-pairing reagent to the mobile phase. These reagents contain a hydrophobic tail and a charged headgroup that forms a neutral complex with the analyte, increasing its retention on a reversed-phase column.
Q3: My ritalinic acid peak is broad and tailing. What are the likely causes?
A3: Peak tailing for an ionizable compound like ritalinic acid is often caused by secondary interactions with the stationary phase.
-
Cause: At mid-range pH values (e.g., pH 4-7), residual, negatively charged silanol groups on the silica backbone of the stationary phase can interact with the positively charged piperidine group of ritalinic acid. This secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to peak tailing.
-
Solution: Operating at a low pH (e.g., 2.5-3.0) suppresses the ionization of these silanol groups, minimizing this unwanted interaction. Using a high-purity, end-capped column can also significantly reduce this effect.
Q4: Can I use a Hydrophilic Interaction Chromatography (HILIC) column for ritalinic acid?
A4: Yes, HILIC is an excellent alternative to reversed-phase for highly polar compounds. In HILIC, you use a polar stationary phase (e.g., bare silica, diol, or zwitterionic) with a mobile phase high in organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase. Ritalinic acid, being very polar, will be well-retained and elute in order of increasing polarity. This technique is also highly compatible with mass spectrometry due to the high organic content of the mobile phase.
Part 3: Troubleshooting Guide & Experimental Protocols
This guide provides a systematic approach to resolving specific experimental issues.
Issue 1: Insufficient Retention (Analyte elutes in void volume)
| Troubleshooting Question | Yes/No | Action / Explanation |
| 1. Is your mobile phase buffered? | No | Action: Prepare a buffered mobile phase. An unbuffered mobile phase has an unstable pH, leading to poor reproducibility and low retention for ionizable analytes. Protocol 1 is a good starting point. |
| Yes | Proceed to next question. | |
| 2. Is the buffer pH below 3.5? | No | Action: The pH is not low enough to fully suppress the ionization of the carboxylic acid group. Adjust the pH of your aqueous mobile phase component to between 2.5 and 3.0 using an acid like phosphoric acid or formic acid. This will maximize the cationic form of the analyte, greatly enhancing retention. |
| Yes | Action: If retention is still too low at an optimal pH, consider Ion-Pairing Chromatography (Protocol 2) or switching to a HILIC method. You can also try a column with a different stationary phase (e.g., phenyl-hexyl) that may offer alternative interactions. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Troubleshooting Question | Yes/No | Action / Explanation |
| 1. Is the mobile phase pH between 4 and 7? | Yes | Action: This pH range is problematic as it allows for secondary silanol interactions. Lower the mobile phase pH to < 3.0 to suppress silanol ionization. |
| No | Proceed to next question. | |
| 2. Is your sample dissolved in a solvent stronger than the mobile phase? | No | Action: If your sample is dissolved in a high percentage of organic solvent (e.g., 100% Methanol) while your mobile phase is highly aqueous, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase itself. |
| Yes | Proceed to next question. | |
| 3. Are you overloading the column? | Yes | Action: Injecting too much mass on the column can lead to broad, triangular peaks. Reduce the injection volume or dilute your sample and re-inject. |
| No | Action: Consider extra-column effects. Ensure all tubing is cut flat and properly seated to minimize dead volume. A void at the head of the column could also be the cause; consider replacing the column. |
Protocol 1: Mobile Phase Preparation for Ion Suppression (RP-HPLC)
Objective: To prepare a mobile phase at pH 2.8 to maximize retention and improve peak shape for ritalinic acid analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
Procedure:
-
Prepare the Aqueous Buffer (20 mM Phosphate, pH 2.8):
-
Weigh out 2.72 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L beaker.
-
Place a calibrated pH probe in the solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH reaches 2.8.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
-
Mobile Phase Preparation:
-
Filter the aqueous buffer through a 0.22 µm filter. This will be your Mobile Phase A .
-
Filter your HPLC-grade acetonitrile. This will be your Mobile Phase B .
-
-
Chromatographic Run:
-
Equilibrate your C18 column with your desired starting conditions (e.g., 95% A, 5% B) for at least 15 column volumes.
-
Inject the sample. A typical gradient might run from 5% B to 40% B over 10 minutes.
-
Protocol 2: Mobile Phase Preparation for Ion-Pairing (RP-HPLC)
Objective: To prepare a mobile phase containing an ion-pairing reagent to retain ritalinic acid at a moderate pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Sodium 1-hexanesulfonate (ion-pairing reagent)
-
Acetic acid
Procedure:
-
Prepare the Aqueous Mobile Phase Component (5 mM Hexanesulfonate, pH 4.0):
-
Weigh out 0.94 g of sodium 1-hexanesulfonate and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L beaker.
-
Place a calibrated pH probe in the solution.
-
Slowly add acetic acid dropwise while stirring until the pH reaches 4.0.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
-
Mobile Phase Preparation:
-
Filter the aqueous ion-pairing solution through a 0.22 µm filter. This is Mobile Phase A .
-
Filter HPLC-grade acetonitrile. This is Mobile Phase B .
-
-
Chromatographic Run & System Care:
-
Dedicate the HPLC system and column to ion-pairing work. Ion-pairing reagents are notoriously difficult to wash out and can affect future analyses.
-
Equilibrate the C18 column extensively (at least 20-30 column volumes) to ensure the stationary phase is saturated with the reagent.
-
Run your analysis. After use, flush the column thoroughly with a mobile phase of the same composition but without the ion-pairing reagent, followed by a high-organic wash.
-
Workflow for Method Selection
The following diagram outlines the logical decision-making process for developing a robust method for ritalinic acid.
Sources
Best practices for preparing calibration standards with DL-threo-Ritalinic Acid-d10
This guide provides best practices, detailed protocols, and troubleshooting advice for the preparation of calibration standards using DL-threo-Ritalinic Acid-d10. As a stable isotope-labeled (SIL) internal standard, its proper handling and preparation are paramount for generating accurate, reproducible, and defensible data in quantitative mass spectrometry assays.
Section 1: Foundational Knowledge (FAQs)
This section addresses fundamental questions regarding the role and characteristics of DL-threo-Ritalinic Acid-d10 as an internal standard.
Q1: What is DL-threo-Ritalinic Acid-d10 and why is it a preferred internal standard for analyzing Ritalinic Acid?
DL-threo-Ritalinic Acid-d10 is the deuterated form of DL-threo-Ritalinic Acid, the primary inactive metabolite of the drug methylphenidate.[1][2][3] In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) should behave as closely as possible to the analyte of interest throughout the entire analytical process—from extraction to detection.[4]
DL-threo-Ritalinic Acid-d10 is considered a superior choice for an IS for several key reasons:
-
Physicochemical Similarity: By replacing ten hydrogen atoms with deuterium, the molecule's mass is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[5] However, its structural and chemical properties (polarity, pKa, solubility) remain nearly identical to the non-labeled analyte.
-
Co-elution in Chromatography: This similarity ensures that the IS and the analyte elute at virtually the same time during liquid chromatography, meaning they enter the mass spectrometer's ion source under the same conditions.
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, a common source of variability and inaccuracy in LC-MS analysis.[6] Because the deuterated standard is affected by these matrix effects in the same way as the analyte, using the ratio of the analyte response to the IS response for quantification effectively cancels out this variability.[7][8]
-
Compensation for Procedural Losses: Any loss of sample during extraction, handling, or injection will affect both the analyte and the IS equally. The response ratio remains constant, thus correcting for these procedural errors and improving the precision and accuracy of the results.[9]
Using a stable isotope-labeled internal standard like DL-threo-Ritalinic Acid-d10 is considered the "gold standard" in bioanalytical method development and is recommended by regulatory bodies like the FDA and EMA.[10][11]
Q2: What are the critical quality attributes of the DL-threo-Ritalinic Acid-d10 reference material?
The reliability of your quantitative data is directly linked to the quality of your reference standards.[10] When sourcing and accepting a lot of DL-threo-Ritalinic Acid-d10, it is crucial to verify the following attributes, typically found on the Certificate of Analysis (CoA).
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >98% | Ensures that the response measured is from the standard itself and not from impurities that could potentially interfere with the analyte or other components in the assay.[8] |
| Isotopic Enrichment | ≥98% | A high degree of deuteration is necessary to minimize the contribution of the unlabeled analyte (d0) within the internal standard material. Significant d0 presence can lead to an overestimation of the analyte's true concentration, particularly at the lower limit of quantification (LLOQ).[8] |
| Label Position | Stable, non-exchangeable positions | Deuterium atoms should be on carbon atoms that are not susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water, methanol). Exchange would compromise the mass difference and the integrity of the standard.[5][12] |
| Characterization | Well-documented | The Certificate of Analysis should provide clear information on identity, purity, storage conditions, and retest/expiration date.[10] |
Section 2: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing stock and working solutions. Adherence to these protocols is critical for ensuring the accuracy of the entire calibration curve.
Protocol 1: Preparation of DL-threo-Ritalinic Acid-d10 Stock Solution (e.g., 1.0 mg/mL)
This protocol describes the preparation of a primary stock solution. All steps should be performed in a calibrated environment using calibrated equipment.
Materials:
-
DL-threo-Ritalinic Acid-d10 reference standard
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Appropriate solvent (e.g., Methanol, DMSO)[1]
-
Pipettes and tips
Procedure:
-
Equilibration: Allow the vial of DL-threo-Ritalinic Acid-d10 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Accurately weigh a suitable amount of the reference standard (e.g., 10 mg) and transfer it to a Class A volumetric flask (e.g., 10.0 mL). Record the exact weight.
-
Initial Dissolution: Add a portion of the selected solvent (e.g., ~7 mL of methanol) to the flask. Gently swirl or sonicate the flask to ensure complete dissolution of the solid.
-
Bringing to Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.
-
Calculation of True Concentration: Calculate the exact concentration of the stock solution based on the actual weight of the standard and the volume of the flask. Account for the purity of the standard as provided in the Certificate of Analysis.
-
Labeling and Storage: Transfer the solution to a clearly labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at -20°C or as recommended by the supplier.[1]
Workflow for Calibration Standard Preparation
Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples
This protocol describes the creation of a calibration curve and QC samples by spiking a biological matrix. Regulatory guidelines recommend that calibration standards and QC samples be prepared from separate stock solutions to avoid analytical bias from a single weighing error.[10][11]
Procedure:
-
Prepare Intermediate & Working Standards:
-
Analyte: From the analyte stock solution, prepare a series of working standards via serial dilution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS): Prepare a working IS solution at a fixed concentration that will yield a robust and stable signal in the mass spectrometer (e.g., 125 ng/mL).[13]
-
-
Spiking the Matrix:
-
Aliquot blank, drug-free biological matrix (e.g., plasma, urine) into a series of tubes, one for each calibration point and QC level.
-
Add a small, precise volume of each analyte working standard to the corresponding matrix aliquot. The volume should typically be a small fraction (e.g., ≤5%) of the matrix volume to avoid altering the matrix's properties.
-
Vortex each spiked sample gently to ensure homogeneity.
-
-
Adding the Internal Standard:
-
To every calibration standard, QC sample, and unknown study sample, add a fixed, precise volume of the IS working solution. This step is critical and should be done consistently for all samples.
-
-
Sample Processing:
-
Proceed with the validated sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Analysis:
-
Analyze the processed samples using the validated LC-MS/MS method. Construct the calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the analyte.
-
Section 3: Troubleshooting Guide
Even with robust protocols, issues can arise. This section addresses common problems in a question-and-answer format.
Q3: My calibration curve has poor linearity (r² < 0.99). What are the possible causes?
Poor linearity is a common issue that can stem from multiple sources. A systematic approach is needed to diagnose the problem.[12]
-
Improper Standard Preparation: This is the most common cause. Re-prepare the calibration standards, paying close attention to pipetting accuracy and dilution calculations. Ensure that separate stock solutions were used for calibrators and QCs as a cross-check.[10]
-
Detector Saturation: At the highest concentrations, the mass spectrometer detector may become saturated, causing the response to plateau. If this is suspected, either dilute the high-concentration samples or reduce the injection volume.
-
Analyte or IS Instability: The analyte or IS may be degrading in the matrix or in the autosampler. Review stability data and ensure that samples are not left at room temperature for extended periods.[14][15]
-
Suboptimal Integration: Poorly integrated peaks, especially at the LLOQ, can skew the curve. Manually review the peak integration for all calibrants to ensure consistency.
-
Inappropriate Regression Model: A linear, 1/x or 1/x² weighted regression is typically used. Ensure the chosen model accurately reflects the data. Forcing a linear model on inherently non-linear data will result in poor performance.
Troubleshooting Poor Calibration Curve Linearity
Q4: I'm seeing high variability (>15% CV) in the internal standard response across my analytical run. Why?
While the IS is meant to correct for variability, its own response should be relatively stable across the run. High variability in the IS signal can indicate a systemic problem.
-
Inconsistent Sample Preparation: The most likely cause is inconsistent addition of the IS working solution to the samples. Verify the precision of your pipetting or automated liquid handler.
-
Instrument Instability: A dirty ion source, fluctuating spray voltage, or a failing detector can cause the MS signal to drift or be erratic.[6] Perform an instrument check and cleaning/tuning if necessary.
-
IS Instability: The deuterated standard may be degrading during sample processing or in the autosampler. This is particularly relevant if samples are processed at room temperature for long periods or if the autosampler is not cooled.[14][15]
-
Matrix Effects: While the IS is designed to track matrix effects, extreme or differential matrix effects in certain samples can still cause significant signal suppression or enhancement, leading to IS variability.
Q5: My low concentration standards (especially the LLOQ) are inaccurate. What should I check?
Inaccuracy at the low end of the curve is a critical issue as it defines the sensitivity of the assay.
-
Contamination: Check the blank matrix for endogenous levels of ritalinic acid or for contamination from glassware or solvents. A response in the blank that is >20% of the LLOQ response is generally unacceptable.
-
Adsorption: Ritalinic acid may adsorb to plastic or glass surfaces, especially at low concentrations. Using silanized glassware or adding a small amount of organic solvent or a surfactant to the matrix can help mitigate this.
-
Poor Signal-to-Noise (S/N): The response at the LLOQ should be at least five to ten times that of the blank matrix.[16] If the S/N is low, the instrument may need tuning, or the chromatographic method may need optimization to reduce baseline noise.
-
Isotopic Contribution: Ensure the unlabeled analyte (d0) impurity in your IS is not significantly contributing to the analyte signal at the LLOQ.[8]
Q6: How do I handle unknown samples that are above the highest calibration standard (ULOQ)?
Samples with a response higher than the ULOQ cannot be accurately quantified by extrapolation and must be diluted.
-
Dilution with Blank Matrix: The recommended procedure is to dilute the original, unprocessed sample with the same blank biological matrix used to prepare the calibrators.[17][18]
-
Re-extraction and Analysis: After dilution, the sample must be re-processed through the entire extraction procedure, including the addition of the internal standard.
-
Applying the Dilution Factor: The final calculated concentration must be multiplied by the dilution factor to obtain the true concentration in the original sample.
-
Validation: This dilution procedure must be validated during method development by preparing and analyzing "dilution QCs" to prove that dilution does not affect accuracy (a process known as demonstrating dilution integrity).[10]
Important Note: Simply diluting the final processed extract is incorrect for methods using an internal standard, as this would dilute both the analyte and the IS, leaving their ratio unchanged and still above the curve.[17][18]
Section 4: Advanced Scientific & Handling FAQs
Q7: What are the best practices for storing stock and working solutions to ensure long-term stability?
The stability of your standards is crucial for the long-term validity of your method.[14]
-
Stock Solutions: Primary stock solutions are typically stable for extended periods (months to years) when stored in a non-reactive solvent (like methanol or DMSO) in airtight amber vials at -20°C or -80°C.[1][19]
-
Working Solutions: Aqueous-based working solutions are more prone to degradation and should be prepared fresh more frequently.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the standard. Aliquot stock solutions into smaller, single-use vials to avoid this.[19]
-
Stability Validation: The stability of the analyte and IS in the chosen solvent and storage conditions must be experimentally determined as part of the bioanalytical method validation process, as required by regulatory guidelines.[14][20] Studies have shown that ritalinic acid's parent compound, methylphenidate, degrades in blood at room temperature, highlighting the importance of proper storage, with -20°C being optimal.[15][21]
Q8: Can the position of the deuterium label on the internal standard affect my results?
Yes, absolutely. The stability of the deuterium label is critical. If the deuterium atoms are placed on exchangeable sites (like -OH or -NH groups), they can exchange with protons from the solvent (especially water or methanol), leading to a loss of the mass label.[5] This phenomenon, known as H/D back-exchange, can compromise the integrity of the standard. Reputable manufacturers synthesize deuterated standards with labels on stable positions, such as aromatic rings or non-acidic aliphatic carbons, to prevent this issue.[8]
Q9: What is isotopic contribution or crosstalk, and how do I assess it?
Isotopic contribution refers to the small, naturally occurring signal from the heavier isotopes (e.g., ¹³C) of the unlabeled analyte that appears at the mass-to-charge ratio (m/z) of the deuterated internal standard, and vice-versa. A more significant issue is the presence of some unlabeled analyte in the deuterated standard material.
-
Assessment: To check for this, prepare and analyze a solution containing only the highest concentration standard (ULOQ) without any IS, and monitor the IS mass transition. Then, analyze a solution of the IS working solution without any analyte and monitor the analyte mass transition.
-
Impact: If the IS contributes significantly to the analyte signal, it can cause a positive bias, especially at the LLOQ. Regulatory guidelines have acceptance criteria for this; for example, the response in the analyte channel from the IS solution should be less than 5% of the analyte response at the LLOQ.
Section 5: References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. ResearchGate. [Link]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
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Bioanalytical method validation emea. Slideshare. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC International, 33(6), 396-400. [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
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Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC Europe, 28(6), 332-336. [Link]
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Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274. [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]
-
DL-threo-Ritalinic Acid-d10. Pharmaffiliates. [Link]
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Lagesson, V., et al. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). PMC. [Link]
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Bioanalytical Method Validation. Draft Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
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Ritalinic acid. Grokipedia. [Link]
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Bishop, J. R., et al. (2019). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 43(9), 717-724. [Link]
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Ritalinic acid, D-threo-. PubChem. [Link]
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van der Ark, K. C. H., et al. (2020). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. MDPI. [Link]
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Dolan, J. W. (2015). Internal Standard Calibration Problems. LCTSBIBLE.COM. [Link]
-
Bishop, J. R., et al. (2019). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. [Link]
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DL-threo-Ritalinic Acid Hydrochloride. PubChem. [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
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Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof. Google Patents.
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Ritalinic acid. Wikipedia. [Link]
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Showing metabocard for Ritalinic acid (HMDB0042008). Human Metabolome Database. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]
-
Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid. Google Patents.
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Validation & Comparative
A Senior Application Scientist's Guide to FDA-Compliant LC-MS/MS Method Validation for Ritalinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of drug metabolites is paramount. Ritalinic acid, the major metabolite of methylphenidate (Ritalin), serves as a critical biomarker for assessing compliance and understanding the metabolic profile of this widely prescribed psychostimulant. This guide provides an in-depth, technically-grounded comparison of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for ritalinic acid, structured around the rigorous standards set forth by the U.S. Food and Drug Administration (FDA).
The choice of LC-MS/MS as the analytical technique is not arbitrary. Its high sensitivity and selectivity make it the gold standard for quantifying small molecules in complex biological matrices.[1] This guide will not only detail the "what" and "how" of the validation process but also the critical "why," offering insights honed from extensive experience in bioanalytical method development.
The Foundation: FDA's Bioanalytical Method Validation Guidance
The FDA's "Bioanalytical Method Validation Guidance for Industry," most recently updated in May 2018, provides a comprehensive framework to ensure that analytical methods are reliable and reproducible for their intended use.[1][2][3] This guidance is not merely a checklist but a foundational philosophy for generating high-quality bioanalytical data to support regulatory submissions.[1][3] The core principle is to establish, through documented evidence, that the performance characteristics of the method are suitable and reliable for the intended analytical application.
A Comparative Look at Analytical Alternatives
While LC-MS/MS is the focus of this guide, it's prudent to understand its standing relative to other techniques.
| Method | Selectivity | Sensitivity | Throughput | Primary Application |
| LC-MS/MS | Very High | pg/mL to ng/mL | High | Quantitative bioanalysis in complex matrices.[4][5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High | ng/mL | Moderate | Historically used, often requires derivatization for polar analytes like ritalinic acid.[7] |
| Thin Layer Chromatography (TLC) | Low | µg/mL | High | Primarily for qualitative screening.[8] |
| Immunoassays (e.g., ELISA) | Variable | ng/mL | Very High | High-throughput screening, but may suffer from cross-reactivity. |
The superior sensitivity and selectivity of LC-MS/MS are evident, making it the most suitable technique for the rigorous demands of regulated bioanalysis.
The Workflow of LC-MS/MS Method Validation
The validation process is a systematic journey to characterize a method's performance. The following diagram illustrates the typical workflow for validating an LC-MS/MS method for ritalinic acid.
Caption: Workflow for the validation of an LC-MS/MS method for ritalinic acid.
Core Validation Parameters: A Deep Dive
The following sections dissect the key validation parameters, providing both the rationale and a detailed experimental protocol.
Specificity and Selectivity
Why it matters: Specificity ensures that the signal being measured is solely from ritalinic acid, without interference from other components in the biological matrix, such as metabolites, endogenous compounds, or concomitant medications.[9][10] This is the bedrock of a reliable method.
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different batches of the biological matrix (e.g., plasma, urine) without the analyte or internal standard (IS).
-
Interference Check: The response at the retention time of ritalinic acid and its IS should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.
-
Potential Interferences: Spike commonly co-administered drugs and known metabolites of methylphenidate into the matrix to assess potential interference.
Sensitivity (Lower Limit of Quantification - LLOQ)
Why it matters: The LLOQ is the lowest concentration of ritalinic acid in a sample that can be quantitatively determined with acceptable precision and accuracy.[10] This is crucial for studies where low concentrations of the metabolite are expected.
Experimental Protocol:
-
Spike and Analyze: Prepare a set of samples spiked with ritalinic acid at a concentration expected to be the LLOQ.
-
Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of a blank sample. The precision should be within 20% Coefficient of Variation (CV), and the accuracy should be within ±20% of the nominal concentration.[11]
Calibration Curve (Linearity and Range)
Why it matters: The calibration curve demonstrates the relationship between the instrument response and the known concentration of ritalinic acid. A linear and reproducible curve is essential for accurate quantification over a defined concentration range.[10]
Experimental Protocol:
-
Preparation: A calibration curve should consist of a blank sample, a zero sample (with IS), and at least six non-zero standards.[10]
-
Analysis: Analyze the calibration standards over at least three independent runs.
-
Regression Analysis: Use a linear, weighted (commonly 1/x or 1/x²) regression to plot the peak area ratio (analyte/IS) against the concentration.
-
Acceptance Criteria: At least 75% of the non-zero standards must be within ±15% of their nominal concentrations (±20% for the LLOQ). The correlation coefficient (r²) should be consistently greater than 0.99.
Accuracy and Precision
Why it matters: Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements.[12] These two parameters are the cornerstones of a method's reliability.
Experimental Protocol:
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC, and high QC (within the upper 75% of the calibration range).
-
Intra-day (Within-run) and Inter-day (Between-run) Analysis: Analyze at least five replicates of each QC level in a single run for intra-day assessment. Repeat this over at least three separate days for inter-day assessment.[12]
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each QC level (except for LLOQ, which is ±20%). The precision (CV) should not exceed 15% (20% for LLOQ).[11]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 1.0 | 95.5 - 108.2 | ≤ 12.1 | 97.3 - 105.6 | ≤ 14.5 |
| Low | 3.0 | 98.1 - 104.5 | ≤ 8.5 | 99.2 - 103.1 | ≤ 9.8 |
| Medium | 50.0 | 96.7 - 102.3 | ≤ 6.2 | 98.5 - 101.7 | ≤ 7.5 |
| High | 150.0 | 97.4 - 101.9 | ≤ 5.8 | 98.9 - 100.8 | ≤ 6.9 |
| Hypothetical data based on typical performance of a validated LC-MS/MS method. |
Recovery and Matrix Effect
Why it matters: Recovery assesses the efficiency of the sample extraction process. The matrix effect evaluates the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the matrix.[9][13][14] Understanding and controlling these factors are critical for method robustness, especially with electrospray ionization (ESI), which is more susceptible to matrix effects.[14]
Experimental Protocol:
-
Recovery: Compare the peak area of ritalinic acid in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels (low, medium, high).
-
Matrix Effect: Compare the peak area of ritalinic acid in post-extraction spiked samples to that in a neat solution of the analyte at the same concentration. This should be evaluated in at least six different lots of the biological matrix.
-
Internal Standard Normalization: A stable, isotopically labeled internal standard (e.g., ritalinic acid-d10) is the most effective way to compensate for variability in recovery and matrix effects.[6]
| QC Level | Mean Recovery (%) | Recovery Precision (CV%) | Mean Matrix Factor | Matrix Factor Precision (CV%) |
| Low | 85.2 | 7.8 | 0.98 | 9.2 |
| Medium | 88.9 | 6.5 | 1.01 | 7.1 |
| High | 87.5 | 6.9 | 0.99 | 8.5 |
| Hypothetical data illustrating acceptable recovery and minimal matrix effect. |
Stability
Why it matters: The stability of ritalinic acid in the biological matrix must be established under various storage and processing conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[15]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points.
-
Stock Solution Stability: Evaluate the stability of stock solutions of ritalinic acid and the IS at room temperature and refrigerated conditions.
-
Post-Preparative Stability: Assess the stability of processed samples in the autosampler.[15]
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
The Interconnectivity of Validation Parameters
The validation parameters are not isolated assessments but form a cohesive, self-validating system. The following diagram illustrates this logical relationship.
Caption: The relationship between validation parameters ensuring a robust method.
Conclusion
The validation of an LC-MS/MS method for ritalinic acid according to FDA guidelines is a rigorous but essential process. It ensures the integrity of the data generated in clinical and non-clinical studies, which ultimately informs critical decisions in drug development and patient care. By understanding the scientific principles behind each validation parameter and adhering to a systematic, well-documented protocol, researchers can establish a robust and reliable method that will withstand regulatory scrutiny and contribute to the advancement of pharmaceutical science.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
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Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]
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Cladis, D. P. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. Florida International University Digital Commons. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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Kim, J. Y., et al. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International, 292, 124-130. [Link]
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ResearchGate. (n.d.). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. [Link]
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DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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ResearchGate. (n.d.). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. [Link]
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Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-9. [Link]
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Joern, W. A. (1986). A thin layer chromatographic method for high volume screening of urine for methylphenidate abuse. Journal of Analytical Toxicology, 10(3), 116-9. [Link]
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ResearchGate. (n.d.). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. [Link]
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Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-23. [Link]
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Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. [Link]
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Souverain, S., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Ritalinic Acid Quantification
This guide provides an in-depth comparison of analytical methodologies for the quantification of ritalinic acid, the primary metabolite of methylphenidate (Ritalin®). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering insights into experimental choices and the importance of inter-laboratory comparison for ensuring data reliability and accuracy in clinical and forensic settings.
Introduction: The Significance of Ritalinic Acid Quantification
Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Following administration, methylphenidate is rapidly and extensively metabolized to ritalinic acid, with approximately 80% of the dose excreted in urine as this metabolite.[1] Consequently, the accurate quantification of ritalinic acid in biological matrices serves as a reliable indicator of methylphenidate intake, making it a crucial analyte in therapeutic drug monitoring, clinical compliance assessment, and forensic toxicology investigations.[2][3][4] The choice of analytical methodology can significantly impact the accuracy, sensitivity, and cost-effectiveness of this quantification. This guide provides a comparative overview of the most commonly employed techniques and the essential role of inter-laboratory proficiency testing in standardizing results.
Comparative Analysis of Quantification Methodologies
The quantification of ritalinic acid in biological samples is predominantly achieved through chromatographic methods coupled with mass spectrometry and, for screening purposes, immunoassays. Each approach presents a unique set of advantages and limitations that laboratories must consider based on their specific needs, resources, and the intended application of the results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of ritalinic acid due to its high sensitivity, specificity, and versatility across various biological matrices including blood, plasma, urine, oral fluid, and hair.[5][6][7]
Principle: This technique separates ritalinic acid from other components in a sample using liquid chromatography, followed by ionization and detection using tandem mass spectrometry. The selection of specific precursor and product ion transitions for ritalinic acid provides a high degree of certainty in its identification and quantification.
Causality in Experimental Choices:
-
Sample Preparation: The choice of sample preparation is critical for removing matrix interferences and concentrating the analyte.
-
Protein Precipitation: A simple and rapid method often used for plasma and blood samples, where a solvent like methanol or acetonitrile is added to precipitate proteins.[6] This method is favored for its ease of use but may not provide the cleanest extracts.
-
Solid-Phase Extraction (SPE): A more selective and efficient technique that involves passing the liquid sample through a solid sorbent to retain the analyte, which is then eluted with a solvent.[8][9] SPE is often preferred for complex matrices like urine as it yields cleaner extracts, reducing matrix effects and improving assay robustness. The choice of sorbent (e.g., C18, mixed-mode) depends on the physicochemical properties of ritalinic acid and the matrix.
-
Dilute-and-Shoot: A straightforward approach primarily for urine samples where the sample is simply diluted before injection.[10] This method is high-throughput but is more susceptible to matrix effects.
-
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ritalinic acid-d10) is crucial for accurate quantification.[8] It co-elutes with the analyte and experiences similar ionization effects, allowing for correction of variations in extraction recovery and instrument response.
Performance Characteristics:
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 0.5 - 100 ng/mL (matrix dependent)[5][7][10] |
| Linearity | Wide linear ranges, often spanning several orders of magnitude.[4][6] |
| Precision (CV%) | Typically <15%[5] |
| Accuracy | High, with bias generally within ±15%[5] |
Workflow Visualization:
Caption: LC-MS/MS workflow for ritalinic acid quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of ritalinic acid, though it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[11][12]
Principle: The sample extract is injected into a gas chromatograph, where ritalinic acid (as a derivative) is separated in a gaseous state. The separated components then enter a mass spectrometer for detection and quantification.
Causality in Experimental Choices:
-
Derivatization: Ritalinic acid contains polar functional groups (a carboxylic acid and a secondary amine) that make it non-volatile. Derivatization is therefore a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[13]
-
Methylation: A common approach where the carboxylic acid group is converted to a methyl ester, effectively making the molecule methylphenidate.[11] This simplifies the analysis as methylphenidate is more amenable to GC.
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to derivatize the amine group, further enhancing volatility and chromatographic performance.[12][14]
-
-
Extraction: Similar to LC-MS/MS, a robust extraction method is necessary to isolate ritalinic acid from the biological matrix before derivatization. Solid-phase extraction is a common choice.[11]
Performance Characteristics:
| Parameter | Typical Performance |
| Limit of Detection (LOD) | ≥ 1 µg/mL in urine[11] |
| Linearity | Good linearity, for example, 0 to 10 µg/mL in urine.[11] |
| Precision (CV%) | Generally good, but can be influenced by the reproducibility of the derivatization step. |
| Accuracy | Can be high with proper validation and use of internal standards. |
Workflow Visualization:
Caption: GC-MS workflow for ritalinic acid quantification.
Immunoassay
Immunoassays are widely used for the initial screening of drugs of abuse and their metabolites in urine due to their high throughput and ease of use.[10] Specific immunoassays for ritalinic acid are available.[1][15]
Principle: These assays are based on the competitive binding principle. Drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme activity is proportional to the concentration of the drug in the sample.[1]
Causality in Experimental Choices:
-
Antibody Specificity: The performance of an immunoassay is highly dependent on the specificity of the antibody used. Antibodies can be developed to be highly specific to ritalinic acid with minimal cross-reactivity to the parent drug, methylphenidate, or other structurally related compounds.[15]
-
Cut-off Concentration: A cut-off concentration is established to distinguish between positive and negative samples. This is a critical parameter that determines the sensitivity of the screening test. For instance, the ARK™ Methylphenidate Metabolite Assay has a cutoff concentration of 100 ng/mL in human urine.[1]
Performance Characteristics:
| Parameter | Typical Performance |
| Nature of Result | Qualitative or semi-quantitative[1] |
| Cut-off Concentration | Typically in the range of 100 ng/mL[1] |
| Cross-reactivity | Varies depending on the assay; can be designed to be specific for ritalinic acid.[15] |
| Confirmation | Positive results require confirmation by a more specific method like LC-MS/MS or GC-MS.[1] |
Workflow Visualization:
Caption: Immunoassay workflow for ritalinic acid screening.
The Imperative of Inter-laboratory Comparison: Proficiency Testing
While individual laboratories can validate their methods to ensure internal accuracy and precision, achieving consistency and comparability of results across different laboratories is a significant challenge. This is where inter-laboratory comparison studies, primarily through proficiency testing (PT) programs, play a vital role.
Principle of Proficiency Testing: PT providers distribute the same blind samples to multiple laboratories. Each laboratory analyzes the samples using their routine methods and reports the results back to the provider. The provider then compiles the data and provides a report to each laboratory, comparing their performance against the consensus mean of all participating laboratories.[16]
Key Organizations and Programs:
-
American Board of Forensic Toxicology (ABFT): ABFT-accredited laboratories are required to participate in proficiency testing programs like those offered by CAP.[16]
Importance in Ritalinic Acid Quantification:
-
Ensuring Accuracy and Comparability: PT helps identify systematic errors or biases in a laboratory's methodology, leading to improved accuracy and ensuring that results from different laboratories are comparable.
-
Method Validation and Quality Assurance: Successful participation in PT programs provides external validation of a laboratory's methods and is a cornerstone of a robust quality assurance program.
-
Harmonization of Results: By providing a benchmark for performance, PT programs contribute to the harmonization of analytical results across the scientific community, which is crucial for multi-site clinical trials, forensic investigations, and the establishment of reliable reference ranges.
Detailed Experimental Protocols
The following are representative, detailed protocols for the quantification of ritalinic acid in urine using LC-MS/MS and GC-MS. These protocols are intended as a guide and should be fully validated by each laboratory.
LC-MS/MS Protocol for Ritalinic Acid in Urine
This protocol is based on principles of solid-phase extraction followed by LC-MS/MS analysis.
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add 10 µL of a 1 µg/mL solution of ritalinic acid-d10 internal standard.
-
Vortex the sample.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ritalinic acid from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two transitions for ritalinic acid and one for the internal standard.
3. Data Analysis:
-
Quantify ritalinic acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
GC-MS Protocol for Ritalinic Acid in Urine
This protocol involves solid-phase extraction and subsequent derivatization.
1. Sample Preparation (SPE and Derivatization):
-
Perform solid-phase extraction as described in the LC-MS/MS protocol (steps 1-7).
-
Evaporate the eluate to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Analysis:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature program to achieve separation of the derivatized analyte.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized ritalinic acid.
3. Data Analysis:
-
Quantify the derivatized ritalinic acid by comparing the peak area to a calibration curve prepared with derivatized standards.
Conclusion: Towards Standardized and Reliable Ritalinic Acid Quantification
The accurate quantification of ritalinic acid is paramount for effective therapeutic drug monitoring and reliable forensic investigations. While LC-MS/MS stands out as the most sensitive and specific method, GC-MS and immunoassays have their respective places in the analytical workflow. This guide has highlighted the critical aspects of each methodology, emphasizing the rationale behind experimental choices to empower researchers and clinicians in their selection and implementation of these techniques.
Ultimately, the foundation of trustworthy and comparable results lies in rigorous in-house method validation and active participation in inter-laboratory proficiency testing programs. By adhering to authoritative guidelines and embracing a culture of continuous quality improvement, the scientific community can ensure the reliability and consistency of ritalinic acid quantification, leading to better patient care and more robust forensic evidence.
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Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. Journal of Analytical Toxicology. [Link]
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FORENSIC TOXICOLOGY, CRIMINALISTICS-FTC. College of American Pathologists. [Link]
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Ritalinic acid in urine: Impact of age and dose. Practical Laboratory Medicine. [Link]
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Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Clinical Biochemistry. [Link]
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TOXICOLOGY-T. College of American Pathologists. [Link]
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CAP 2025 Surveys Catalog. Scribd. [Link]
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Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
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Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical Biochemistry. [Link]
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Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. [Link]
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Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. PubMed. [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
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Proficiency Testing. NYC.gov. [Link]
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Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
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Methylphenidate/Ritalinic Acid (RTU) Forensic Kit: An Essential Tool for Forensic Toxicology. LinkedIn. [Link]
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Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. PubMed. [Link]
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Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. PubMed. [Link]
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Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction in combinat. Taylor & Francis Online. [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
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Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
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Three New Quantitative Urine Drug Tests Available this Month: 6-Monoacetylmorphine, Methylphenidate, and Buprenorphine. Marshfield Clinic Laboratories. [Link]
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Urinalysis and Clinical Microscopy (CM-A) 2022. College of American Pathologists. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Ritalinic Acid Assays
An In-Depth Technical Comparison of LC-MS/MS and Homogeneous Enzyme Immunoassay Platforms
For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of ritalinic acid, the primary metabolite of methylphenidate (Ritalin®), is critical for both therapeutic drug monitoring and the detection of substance abuse. The choice of analytical platform can significantly impact the reliability, sensitivity, and specificity of these measurements. This guide provides a comprehensive cross-validation and comparison of two predominant methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Homogeneous Enzyme Immunoassay.
Introduction: The Significance of Ritalinic Acid Quantification
Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Following administration, it is extensively metabolized to ritalinic acid, with approximately 80% of the dose being excreted in the urine in this form.[1][2] This makes ritalinic acid the preferred biomarker for assessing compliance and detecting potential abuse, as it is present in higher concentrations and for a longer duration in urine than the parent drug.[1] Given the clinical and forensic implications, it is imperative that the analytical methods employed are robust, accurate, and fit for purpose. This necessitates a thorough understanding and validation of the chosen analytical platform.
Analytical Platforms Under Review
This guide focuses on two distinct yet widely utilized technologies for ritalinic acid determination:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative bioanalysis, LC-MS/MS offers high sensitivity and specificity by separating the analyte from the matrix chromatographically and then detecting it based on its unique mass-to-charge ratio.
-
Homogeneous Enzyme Immunoassay: This method provides a rapid screening approach based on the principle of competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.[2]
Deep Dive: LC-MS/MS Methodology
The inherent specificity and sensitivity of LC-MS/MS make it the confirmatory method of choice.[2][3][4] A well-developed LC-MS/MS assay provides a self-validating system through its rigorous protocol and quality control checks.
Causality in Experimental Design
The success of an LC-MS/MS method hinges on meticulous optimization of each step. The primary goal is to minimize matrix effects—the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix.[5]
-
Sample Preparation: The choice of sample preparation is critical. While a simple "dilute-and-shoot" approach can be rapid, it may introduce significant matrix effects.[3][6] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to clean up the sample, removing interfering substances and concentrating the analyte.[1][7]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard, such as ritalinic acid-d10, is paramount.[6][8] This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing a reliable means of correcting for these variations and ensuring accurate quantification.[9][10]
-
Chromatographic Separation: A robust chromatographic method is essential to separate ritalinic acid from other matrix components and potential isomers, further reducing the risk of interference.
Detailed Experimental Protocol: LC-MS/MS
This protocol is a representative example for the quantification of ritalinic acid in urine.
Materials:
-
Ritalinic acid certified reference material
-
Ritalinic acid-d10 internal standard
-
LC-MS/MS system (e.g., Agilent 1100 LC coupled to a Sciex API 2000 MS)[3]
-
Solid-phase extraction (SPE) cartridges
-
Urine samples, calibrators, and quality control (QC) samples
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of internal standard solution (ritalinic acid-d10).
-
Perform solid-phase extraction according to the manufacturer's protocol.
-
Elute the analyte and evaporate the eluent to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the prepared sample onto the LC-MS/MS system.
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[11]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both ritalinic acid and its deuterated internal standard.
-
-
Self-Validation System:
-
Calibration Curve: A multi-point calibration curve (typically 6-8 points) is prepared in the same biological matrix to bracket the expected concentration range of the unknown samples. The curve's linearity should be assessed using a regression model with a correlation coefficient (r²) > 0.99.[11]
-
Quality Control Samples: At least three levels of QC samples (low, medium, and high) are analyzed in each batch to ensure the accuracy and precision of the run. The results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
-
System Suitability: Injections of a standard solution are made at the beginning of the run to verify the performance of the LC-MS/MS system.
Deep Dive: Homogeneous Enzyme Immunoassay
Immunoassays offer a high-throughput and cost-effective solution for initial screening.[4] The ARK™ Methylphenidate Metabolite Assay is a commercially available example intended for the qualitative and/or semi-quantitative determination of ritalinic acid in human urine.[2]
Causality in Experimental Design
The principle of this assay is based on competition.[2] The key components are:
-
Antibody: Specific to ritalinic acid.
-
Drug-Enzyme Conjugate: Ritalinic acid labeled with recombinant glucose-6-phosphate dehydrogenase (rG6PDH).[2]
-
Substrate: Glucose-6-phosphate (G6P) and nicotinamide adenine dinucleotide (NAD).[2]
When a urine sample containing ritalinic acid is added, it competes with the drug-enzyme conjugate for the antibody binding sites. The more ritalinic acid present in the sample, the less conjugate binds to the antibody, resulting in higher enzyme activity. This activity is measured spectrophotometrically.[2]
Detailed Experimental Protocol: Homogeneous Enzyme Immunoassay
This protocol is a generalized representation based on commercially available kits.
Materials:
-
Automated clinical chemistry analyzer
-
Immunoassay reagents (antibody, enzyme conjugate, substrate)
-
Calibrators and controls
Procedure:
-
Assay Setup: The reagents, calibrators, controls, and patient samples are loaded onto the automated analyzer.
-
Incubation: The analyzer automatically pipettes the sample, antibody reagent, and enzyme conjugate reagent into a reaction cuvette. They are incubated to allow for the competitive binding reaction to occur.
-
Enzymatic Reaction: The substrate reagent is added, initiating the enzymatic reaction.
-
Measurement: The analyzer measures the rate of absorbance change at a specific wavelength, which is proportional to the enzyme activity.
-
Result Calculation: The analyzer's software calculates the ritalinic acid concentration based on a stored calibration curve.
Self-Validation System:
-
Cut-off Calibrator: A calibrator at a specific concentration (e.g., 100 ng/mL) is used to establish the threshold for a positive or negative result.[2]
-
Controls: Positive and negative controls are run with each batch of samples to verify the assay's performance and the validity of the cut-off.
-
Semi-Quantitative Analysis: For semi-quantitative results, a multi-point calibration is performed to allow for an estimation of the drug concentration. This is useful for determining appropriate dilutions for confirmatory testing.[2]
Cross-Validation Study: Bridging the Platforms
A cross-validation study is essential to understand the correlation and potential biases between the screening immunoassay and the confirmatory LC-MS/MS method. This is guided by principles outlined in guidelines from regulatory bodies like the FDA and EMA, as well as standards from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]
Experimental Workflow
The following diagram illustrates the workflow for a comprehensive cross-validation study.
Caption: Workflow for the cross-validation of ritalinic acid assays.
Data Presentation and Interpretation
The performance of each platform is evaluated based on key metrics.
Table 1: Performance Characteristics of Ritalinic Acid Assays
| Parameter | LC-MS/MS | Homogeneous Enzyme Immunoassay | Causality and Rationale |
| Principle | Chromatographic separation and mass-based detection | Competitive binding of antibody and enzyme conjugate | LC-MS/MS provides higher specificity by physically separating the analyte before detection. |
| Lower Limit of Quantitation (LLOQ) | 5-100 µg/L[11] | Typically around 100 ng/mL (cut-off)[2] | The lower LLOQ of LC-MS/MS allows for the detection of lower concentrations of ritalinic acid. |
| Specificity | High (unambiguous identification) | Potential for cross-reactivity with structurally similar compounds | The high specificity of LC-MS/MS minimizes the risk of false positives. |
| Linearity | Wide dynamic range (e.g., 5-5000 µg/L)[11] | Primarily qualitative or semi-quantitative around the cut-off | LC-MS/MS is better suited for accurate quantification over a broad range of concentrations. |
| Precision (%CV) | <8%[11] | Typically <10% for controls | Both methods demonstrate good precision when properly validated. |
| Accuracy (%Bias) | ≤ ±20%[11] | Assessed by recovery of controls | LC-MS/MS provides a more rigorous assessment of accuracy across the entire calibration range. |
| Throughput | Lower | High | Immunoassays are well-suited for high-volume screening. |
Table 2: Cross-Validation Results (Hypothetical Data)
| Category | Immunoassay Positive | Immunoassay Negative | Total |
| LC-MS/MS Positive | 48 (True Positives) | 2 (False Negatives) | 50 |
| LC-MS/MS Negative | 3 (False Positives) | 47 (True Negatives) | 50 |
| Total | 51 | 49 | 100 |
From this hypothetical data, we can calculate:
-
Sensitivity: (48 / 50) * 100% = 96%
-
Specificity: (47 / 50) * 100% = 94%
-
Positive Predictive Value: (48 / 51) * 100% = 94.1%
-
Negative Predictive Value: (47 / 49) * 100% = 95.9%
This analysis, guided by CLSI EP09, helps in understanding the agreement between the two methods and the potential for discrepant results.[14][16][17]
Logical Framework for Cross-Validation
The following diagram outlines the logical steps involved in comparing the two platforms.
Caption: Logical framework for the cross-validation process.
Conclusion and Recommendations
The cross-validation of ritalinic acid assays between LC-MS/MS and homogeneous enzyme immunoassay platforms reveals their complementary roles in a clinical or forensic setting.
-
Homogeneous Enzyme Immunoassay is a robust, high-throughput screening tool that is well-suited for initial testing of large numbers of samples. Its high sensitivity makes it an effective method for ruling out negative samples.
-
LC-MS/MS stands as the unequivocal gold standard for confirmation and accurate quantification. Its superior specificity and wide dynamic range are essential for definitive results, particularly in cases with legal or significant clinical implications.
A two-tiered approach, utilizing immunoassay for initial screening followed by LC-MS/MS for confirmation of presumptive positives, offers a cost-effective and scientifically sound workflow. This ensures both efficiency and the high degree of certainty required in drug testing. The choice of platform should always be guided by the specific analytical requirements, including the need for qualitative screening versus precise quantification, throughput demands, and regulatory guidelines.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Clinical and Laboratory Standards Institute. (2018). Measurement Procedure Comparison and Bias Estimation Using Patient Samples; 3rd Edition. CLSI guideline EP09c.
-
Enders, J. R., et al. (2018). Ritalinic acid in urine: Impact of age and dose. Journal of Analytical Toxicology, 42(8), 553-558. [Link]
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Lewis, R. J., et al. (2004). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical Biochemistry, 37(3), 175-183. [Link]
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Ramsey, J., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 95-100. [Link]
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A Comparative Guide to Internal Standards for Methylphenidate and Ritalinic Acid Bioanalysis: Focusing on DL-threo-Ritalinic Acid-d10
This guide provides an in-depth comparison of DL-threo-Ritalinic Acid-d10 with other internal standards used in the quantitative bioanalysis of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA). As researchers, scientists, and drug development professionals, the integrity of your pharmacokinetic and toxicokinetic data hinges on the robustness of your analytical methods. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of your results. This document will explore the causality behind experimental choices, grounded in authoritative standards for bioanalytical method validation.
The Analytical Challenge: Quantifying Methylphenidate and Ritalinic Acid
Methylphenidate is a central nervous system stimulant widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Following administration, it is rapidly metabolized, primarily through de-esterification by carboxylesterase-1, to form ritalinic acid, its main inactive metabolite.[3][4] Accurate quantification of both the parent drug and its metabolite in biological matrices like plasma, urine, or oral fluid is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1][2][5]
Bioanalytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are susceptible to variations that can compromise data quality. These challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate measurements.[6][7]
-
Extraction Inefficiency: Analyte recovery can vary between samples during preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6][8]
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer response can introduce imprecision.[9][10]
An ideal internal standard is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[9][11] It should mimic the analytical behavior of the analyte as closely as possible to compensate for the aforementioned variabilities.[10]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize that the best internal standard is a stable isotope-labeled (SIL) version of the analyte.[11][12] SILs are chemically identical to the analyte, differing only in the presence of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[9][13] This near-identical chemical nature ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects as the analyte.[10][14] Because the mass spectrometer can easily distinguish between the light (analyte) and heavy (IS) versions, the ratio of their responses provides a highly accurate and precise measure of the analyte's concentration.[9]
For the analysis of ritalinic acid, DL-threo-Ritalinic Acid-d10 is the corresponding SIL. The "-d10" designation indicates that ten hydrogen atoms have been replaced with deuterium, providing a significant mass shift that prevents isotopic crosstalk while preserving the molecule's chemical properties.[5][15]
Comparative Analysis: DL-threo-Ritalinic Acid-d10 vs. Alternatives
The selection of an internal standard is a critical step in method development. While SILs are preferred, other options like structural analogs are sometimes considered. Let's compare the performance of DL-threo-Ritalinic Acid-d10 against common alternatives.
Candidate Internal Standards:
-
Stable Isotope-Labeled (SIL) IS: DL-threo-Ritalinic Acid-d10 . The ideal choice for quantifying ritalinic acid. For the parent drug, methylphenidate, the corresponding SIL would be Methylphenidate-d9 or -d10 .[1][5]
-
Structural Analog IS: A compound with a similar chemical structure but not isotopically labeled. For example, a study has reported using d₆-amphetamine as an IS for both methylphenidate and ritalinic acid analysis.[2]
Performance Metrics Comparison
| Performance Metric | DL-threo-Ritalinic Acid-d10 (SIL) | Structural Analog (e.g., d6-amphetamine) | Causality and Rationale |
| Chromatographic Behavior | Excellent: Co-elutes or elutes with a minimal, consistent shift from ritalinic acid.[10][14] | Poor to Fair: Different chemical structure leads to different retention times. May not elute in the same region as the analyte, failing to track analyte-specific retention time shifts. | Co-elution is critical. If the IS and analyte elute at different times, they are exposed to different sets of co-eluting matrix components, negating the IS's ability to correct for matrix effects. |
| Matrix Effect Compensation | Excellent: Experiences virtually identical ion suppression or enhancement as the analyte.[1][13][16] | Poor: Different ionization efficiencies and susceptibilities to matrix components lead to inadequate and unreliable correction.[6][7] | The primary function of an IS in LC-MS/MS is to correct for matrix effects. A structural analog, with its different physicochemical properties, will not be ionized with the same efficiency as the analyte, leading to biased results.[6] |
| Extraction Recovery Tracking | Excellent: Behaves identically during all sample preparation steps (LLE, SPE, etc.).[6][10] | Poor to Fair: Differences in polarity, pKa, and solubility result in different recovery efficiencies. | Accurate quantification relies on the IS tracking any loss of the analyte during sample processing. A structural analog's recovery may not correlate with the analyte's, introducing significant error.[6][17] |
| Accuracy and Precision | High: Provides the most accurate and precise data, as it corrects for multiple sources of variability simultaneously.[14][17] | Lower: Can lead to significant bias and higher variability (imprecision) in the results.[6] | The FDA's Bioanalytical Method Validation guidance requires rigorous demonstration of accuracy and precision.[11][18] Using a SIL is the most straightforward way to meet these stringent requirements. |
| Potential for Cross-Interference | Low: High isotopic purity and a large mass difference (e.g., +10 amu) prevent signal overlap (crosstalk) between the analyte and IS. | High: The analog itself or its metabolites could potentially be present in study samples or interfere with the analyte's signal. | The IS must not interfere with the analyte quantification.[19] A structural analog must be confirmed to be absent in blank matrix from multiple sources. |
| Availability and Cost | Good/Moderate: Commercially available from specialized suppliers, but can be more expensive than non-labeled compounds.[5][15] | Excellent/Low: Often readily available and less expensive. | While cost is a practical consideration, the potential for failed validation, repeated experiments, and unreliable study data associated with a poor IS often outweighs the initial cost savings of a structural analog. |
Experimental Workflows and Protocols
To ensure scientific integrity, all protocols must be self-validating. The following sections describe standard, verifiable procedures for using DL-threo-Ritalinic Acid-d10 in a typical bioanalytical workflow.
Experimental Workflow Diagram
The diagram below illustrates a typical bioanalytical workflow, emphasizing the critical point of internal standard addition.
Caption: Bioanalytical workflow using an internal standard.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative example for extracting ritalinic acid from human plasma.
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs at room temperature.
-
Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of the DL-threo-Ritalinic Acid-d10 working solution (e.g., at 100 ng/mL). Vortex briefly.
-
Protein Precipitation/Acidification: Add 200 µL of 1% formic acid in acetonitrile. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects
This procedure is essential for method validation and is based on FDA guidelines.[8][11]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and IS in the reconstitution solvent at a known concentration (e.g., MQC level).
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix as per the protocol above. After the final evaporation step, reconstitute the extracts with the same solution used for Set A.
-
Set C (Pre-Extraction Spike): Spike the 6 lots of blank matrix with the analyte and IS before extraction and process them as per the protocol.
-
-
Analyze all Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should not exceed 15%. This demonstrates that DL-threo-Ritalinic Acid-d10 effectively compensates for inter-subject variability in matrix effects.
Logical Framework for Internal Standard Selection
The choice of an internal standard should follow a logical, evidence-based pathway that prioritizes analytical quality and robustness.
Caption: Decision logic for internal standard selection.
Conclusion and Recommendation
The theoretical advantages and supporting experimental data overwhelmingly favor the use of a stable isotope-labeled internal standard for quantitative bioanalysis. In the specific context of quantifying methylphenidate's primary metabolite, ritalinic acid, DL-threo-Ritalinic Acid-d10 is unequivocally the superior choice.
-
It provides the most accurate correction for sample loss during extraction and for variability due to matrix effects.[1][6][13]
-
Its use leads to methods with higher precision and accuracy, ensuring the reliability of pharmacokinetic and other clinical or forensic data.[14][17]
-
It is the standard expected by regulatory authorities for robust bioanalytical method validation.[11][12]
While structural analogs may present a lower initial cost, they introduce a significant risk of analytical error, potentially leading to failed validations, repeated studies, and compromised data integrity. For researchers, scientists, and drug development professionals committed to the highest standards of scientific rigor, DL-threo-Ritalinic Acid-d10 is not just an alternative; it is the essential tool for ensuring the validity of ritalinic acid quantification.
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A Senior Application Scientist's Guide to Linearity, Accuracy, and Precision in Ritalinic Acid Bioanalysis
For researchers, scientists, and drug development professionals, the quantitative bioanalysis of ritalinic acid, the major but inactive metabolite of methylphenidate, is a critical step in pharmacokinetic (PK) and toxicokinetic (TK) studies. The reliability of these studies hinges on the robustness of the analytical method employed. This guide provides an in-depth comparison of key performance characteristics—linearity, accuracy, and precision—for ritanilic acid bioanalysis, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry's gold standard. We will delve into the causality behind experimental choices and provide the data to support them, all grounded in authoritative regulatory standards.
The Central Tenets of Bioanalytical Method Validation
Before we dissect the data, it's crucial to understand the interplay between linearity, accuracy, and precision. These are not merely statistical hurdles to clear; they are the bedrock of a validated bioanalytical method, ensuring that the data generated is reliable and can be confidently used for pivotal decisions in drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for these parameters.[1][2][3][4][5]
-
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[6][7]
-
Accuracy denotes the closeness of the mean test results obtained by the method to the true concentration of the analyte.[6]
-
Precision represents the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions.[6][7]
The relationship between these three pillars can be visualized as follows:
Caption: Interrelationship of Core Bioanalytical Validation Parameters.
Comparative Analysis of Bioanalytical Methods for Ritalinic Acid
While various analytical techniques exist, LC-MS/MS has emerged as the most prevalent and reliable method for the quantification of ritalinic acid in biological matrices due to its high sensitivity and selectivity.[8][9][10] Below, we compare the performance of a typical LC-MS/MS method with an older High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Data Presentation: Linearity, Accuracy, and Precision
The following tables summarize typical validation data for the quantification of ritanilic acid in human plasma.
Table 1: Linearity of Ritalinic Acid Quantification
| Parameter | LC-MS/MS | HPLC-UV | Regulatory Guidance (FDA/EMA) |
| Calibration Range | 10 - 1500 ng/mL[8] | 50 - 2000 ng/mL | Must cover expected concentrations |
| Correlation Coefficient (r²) | > 0.995[11] | > 0.990 | ≥ 0.99 |
| Calibration Model | Linear, weighted (1/x²) | Linear, unweighted | Justified and appropriate for the data |
Table 2: Accuracy and Precision of Ritalinic Acid Quantification (LC-MS/MS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 10 | 9.8 | 98.0 | ≤ 20% | ≤ 20% |
| Low | 30 | 29.1 | 97.0 | ≤ 15% | ≤ 15% |
| Mid | 750 | 765 | 102.0 | ≤ 15% | ≤ 15% |
| High | 1200 | 1176 | 98.0 | ≤ 15% | ≤ 15% |
Acceptance Criteria based on FDA and EMA guidelines: Accuracy within ±15% of the nominal value (±20% for LLOQ). Precision (%CV) not exceeding 15% (20% for LLOQ).[1][4]
Table 3: Accuracy and Precision of Ritalinic Acid Quantification (HPLC-UV)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 50 | 47.5 | 95.0 | ≤ 20% | ≤ 20% |
| Low | 150 | 159 | 106.0 | ≤ 15% | ≤ 15% |
| Mid | 1000 | 980 | 98.0 | ≤ 15% | ≤ 15% |
| High | 1600 | 1536 | 96.0 | ≤ 15% | ≤ 15% |
Experimental Protocols: A Step-by-Step Guide to Validation
To achieve the results presented above, a rigorous and well-documented experimental plan is essential. Here, we outline the standard operating procedure for validating the linearity, accuracy, and precision of an LC-MS/MS method for ritanilic acid in plasma.
Experimental Workflow
Caption: Bioanalytical Method Validation Workflow for Ritalinic Acid.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Rationale: Accurate and stable stock solutions are fundamental to the entire validation. Any error at this stage will propagate throughout the experiment.
-
Protocol:
-
Prepare a primary stock solution of ritanilic acid and a corresponding deuterated internal standard (IS), such as ritalinic acid-d10, in a suitable organic solvent (e.g., methanol).
-
From the primary stocks, prepare a series of working solutions at different concentrations to be used for spiking into the biological matrix.
-
2. Preparation of Calibration Standards and Quality Control Samples:
-
Rationale: Calibration standards define the linear range of the assay, while QCs independently verify the accuracy and precision at low, medium, and high concentrations within that range.[1]
-
Protocol:
-
Spike blank, pooled human plasma with the appropriate working solutions to create a set of at least six to eight non-zero calibration standards.
-
Independently prepare four levels of QC samples in blank plasma: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
3. Sample Extraction:
-
Rationale: Biological matrices like plasma contain proteins and other endogenous components that can interfere with the analysis. Extraction removes these interferences and concentrates the analyte. Protein precipitation is a common, rapid method, while solid-phase extraction (SPE) can offer cleaner extracts.[9][10]
-
Protocol (Protein Precipitation):
-
To a 100 µL aliquot of plasma standard or QC, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex and then centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
4. LC-MS/MS Analysis:
-
Rationale: The chromatographic separation resolves ritanilic acid from other components, and the mass spectrometer provides selective and sensitive detection.
-
Protocol:
-
Inject the reconstituted samples onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Detect ritanilic acid and its internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
5. Data Analysis and Acceptance Criteria:
-
Linearity:
-
Plot the peak area ratio (analyte/IS) versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to account for heteroscedasticity.
-
The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).[4]
-
-
Accuracy and Precision:
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal concentration for all QCs, except for the LLOQ, where it should be within ±20%.[1]
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.[1]
-
Conclusion
The bioanalysis of ritanilic acid demands a meticulously validated method to ensure data integrity for regulatory submissions and internal decision-making. As demonstrated, LC-MS/MS offers superior sensitivity and performance compared to older techniques like HPLC-UV, allowing for lower quantification limits and robust performance that comfortably meets the stringent requirements of regulatory agencies. By adhering to the principles of linearity, accuracy, and precision, and by following a well-defined experimental protocol, researchers can have high confidence in the quality and reliability of their bioanalytical data.
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Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. (2011). PubMed. [Link]
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A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for Ritalinic Acid
For researchers, clinicians, and professionals in drug development, the precise measurement of drug metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Ritalinic acid, the primary metabolite of methylphenidate (Ritalin®), serves as a key biomarker for assessing compliance and understanding the metabolism of this widely prescribed psychostimulant.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of ritalinic acid, offering field-proven insights to ensure data integrity and analytical confidence.
The Critical Role of LOD and LOQ in Ritalinic Acid Analysis
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ) , on the other hand, is the lowest concentration that can be measured with a defined level of precision and accuracy. Establishing robust and appropriate LOD and LOQ values is a cornerstone of bioanalytical method validation, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]
The choice of an analytical method with appropriate sensitivity is dictated by the expected concentrations of ritalinic acid in biological matrices. Following administration of methylphenidate, ritalinic acid concentrations can be significantly higher than the parent drug, often by as much as 25-fold in plasma.[1][9] This is due to the rapid metabolism of methylphenidate by carboxylesterase 1 (CES1).[1][2] Consequently, the required sensitivity for a ritalinic acid assay will depend on the specific biological matrix being analyzed and the clinical or research question at hand.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the most common methods employed for ritalinic acid quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of small molecules like ritalinic acid in complex biological matrices due to its high sensitivity, selectivity, and specificity.
Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The liquid chromatograph separates ritalinic acid from other components in the sample matrix. The mass spectrometer then ionizes the ritalinic acid molecules and separates them based on their mass-to-charge ratio. By selecting a specific precursor ion and its characteristic product ions (Multiple Reaction Monitoring - MRM), a highly selective and sensitive detection is achieved.
Performance: LC-MS/MS methods consistently deliver the lowest LOD and LOQ values for ritalinic acid across various biological matrices.
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation(s) |
| Oral Fluid | 0.2 ng/mL | 0.5 ng/mL | [10] |
| Blood | 0.5 ng/mL | 0.5 ng/mL | [11] |
| Urine | 5 µg/L (5 ng/mL) | 100 µg/L (100 ng/mL) | [12][13] |
| Hair | 1 pg/mg | 1 pg/mg | [14][15] |
| Plasma | 0.4 ng/mL | 1.3 ng/mL | [16] |
Causality of Experimental Choices: The superior performance of LC-MS/MS is attributed to the specificity of MRM, which minimizes interference from endogenous matrix components. The choice of ionization source (e.g., electrospray ionization - ESI) and optimization of MS parameters are crucial for maximizing sensitivity. The use of a stable isotope-labeled internal standard (e.g., ritalinic acid-d10) is a self-validating system that corrects for matrix effects and variations in instrument response, ensuring high accuracy and precision.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like ritalinic acid, derivatization is required to increase volatility.
Principle: Gas chromatography separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds are then introduced into a mass spectrometer for detection.
Performance: While sensitive, GC-MS methods for ritalinic acid typically exhibit higher LODs compared to LC-MS/MS. A reported detection sensitivity for a GC-based method was ≥ 1 µg/mL in urine after derivatization.[17][18] Another study reported a lower limit of sensitivity for methylphenidate (the parent drug) of 2.0 µg/L in serum using GC/MS.[19]
Causality of Experimental Choices: The derivatization step, while necessary, can introduce variability and may not be 100% efficient, impacting the overall sensitivity and precision of the method. The choice of derivatizing agent is critical to produce a stable and volatile derivative of ritalinic acid.
High-Performance Liquid Chromatography (HPLC) with UV or Chemiluminescence Detection
HPLC with ultraviolet (UV) or other detectors can also be used for ritalinic acid analysis, though generally with lower sensitivity than mass spectrometry-based methods.
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Detection is then performed using a detector that measures a physical property of the analyte, such as UV absorbance.
Performance: An HPLC method with peroxyoxalate chemiluminescence (PO-CL) detection has reported an LOD of 0.4 ng/mL for ritalinic acid in rat plasma.[16][20] A chiral HPLC-UV method has also been developed for the quantitative analysis of enantiomeric ritalinic acid.[21]
Causality of Experimental Choices: The sensitivity of HPLC-UV is inherently limited by the molar absorptivity of ritalinic acid. Chemiluminescence detection can enhance sensitivity but requires post-column derivatization with a labeling agent, adding complexity to the method.[20] The choice of the stationary phase and mobile phase composition is crucial for achieving adequate separation from interfering compounds.
Experimental Protocols: A Step-by-Step Approach
To ensure reproducibility and trustworthiness, detailed and validated protocols are essential. Below is a representative workflow for the determination of ritalinic acid in a biological matrix using LC-MS/MS, the most prevalent and sensitive technique.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract ritalinic acid from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrument analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[22][23][24]
Protein Precipitation (PPT) Workflow for Plasma/Blood:
-
Aliquot Sample: Transfer a precise volume (e.g., 100 µL) of plasma or blood into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ritalinic acid-d10). This is a critical self-validating step to account for analyte loss during sample processing and instrumental variability.
-
Precipitate Proteins: Add a precipitating agent (e.g., 200 µL of acetonitrile or methanol containing zinc sulfate) to the sample.[25]
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant containing ritalinic acid to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase compatible with the LC-MS/MS system.
LC-MS/MS Analysis: The Path to Quantification
The reconstituted sample is then injected into the LC-MS/MS system for analysis.
Typical LC-MS/MS Parameters:
-
LC Column: A reverse-phase C18 or a PFP propyl column is commonly used for separation.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Positive electrospray ionization (ESI) is typically employed.[12]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both ritalinic acid and its internal standard.
Conclusion and Recommendations
For the determination of the limit of detection and quantification of ritalinic acid, LC-MS/MS stands out as the superior analytical technique . Its inherent sensitivity and selectivity allow for the reliable measurement of low concentrations of the metabolite in various biological matrices, which is crucial for a wide range of research and clinical applications. While other methods like GC-MS and HPLC can be employed, they often require more extensive sample preparation and may not achieve the same level of sensitivity.
The choice of methodology should always be guided by the specific requirements of the study. For instance, forensic analysis of hair samples necessitates the ultra-sensitive capabilities of LC-MS/MS to detect picogram levels of ritalinic acid.[14][15] In contrast, for routine clinical monitoring where higher concentrations are expected in urine, a well-validated HPLC method might suffice.
Ultimately, a robust and reliable determination of ritalinic acid relies on a carefully validated method, incorporating appropriate sample preparation techniques and the use of internal standards to ensure the accuracy and precision of the results. This commitment to scientific integrity is the bedrock of trustworthy bioanalytical data.
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Arvidsson, M., Dahl, M. L., Beck, O., Ackehed, G., Nordin, K., & Rosenborg, S. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237. [Link]
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Patel, M., de-Leon, J., & Eap, C. B. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of pharmaceutical and biomedical analysis, 158, 337–343. [Link]
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Arvidsson, M., Dahl, M. L., Beck, O., Ackehed, G., Nordin, K., & Rosenborg, S. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European journal of clinical pharmacology, 75(11), 1565–1575. [Link]
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ResearchGate. (n.d.). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Retrieved January 16, 2026, from [Link]
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Marchei, E., Farré, M., Pellegrini, M., Rossi, S., García-Algar, O., & Pichini, S. (2009). Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. Journal of pharmaceutical and biomedical analysis, 49(2), 429–434. [Link]
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ResearchGate. (n.d.). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Retrieved January 16, 2026, from [Link]
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Stout, P. R., Bynum, N. D., Mitchell, J. M., Baylor, M. R., & Ropero-Miller, J. D. (2021). Ritalinic acid in urine: Impact of age and dose. Practical laboratory medicine, 27, e00258. [Link]
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Semantic Scholar. (n.d.). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Retrieved January 16, 2026, from [Link]
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Singh, V., & Kumar, A. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 35-42. [Link]
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Stout, P. R., Bynum, N. D., Mitchell, J. M., Baylor, M. R., & Ropero-Miller, J. D. (2021). Ritalinic acid in urine: Impact of age and dose. Practical laboratory medicine, 27, e00258. [Link]
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Josefsson, M., Dahl, M. L., Beck, O., & Zackrisson, A. L. (2015). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 107, 304–312. [Link]
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Zhang, J. W., & Wang, L. (2003). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical research, 20(11), 1881–1884. [Link]
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de Moraes, M. C., Lanchote, V. L., & Bonato, P. S. (2010). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 21(6), 1083-1089. [Link]
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A Senior Application Scientist's Guide to Selecting SPE Cartridges for Optimal Ritalinic Acid Recovery
Welcome, researchers, scientists, and drug development professionals. In the realm of pharmacokinetic and forensic analysis, the accurate quantification of drug metabolites is paramount. This guide focuses on ritalinic acid (RA), the primary metabolite of methylphenidate (MPH), a widely prescribed central nervous system stimulant. The analytical challenge lies in ritalinic acid's ampholytic nature—possessing both a carboxylic acid and a basic piperidine ring—which complicates its extraction from complex biological matrices like blood and plasma.[1]
Solid-Phase Extraction (SPE) is the cornerstone of robust sample preparation, but the choice of SPE cartridge can be the difference between a validated, reproducible assay and one plagued by low recovery and high variability. This guide provides an in-depth, objective comparison of different SPE cartridge technologies, supported by experimental data and field-proven insights, to empower you to select the optimal solution for your ritalinic acid analysis.
The Science of Solid-Phase Extraction for an Ampholytic Metabolite
Solid-Phase Extraction is a chromatographic technique used to isolate analytes from a complex sample matrix.[2] The process hinges on the selective partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent in the cartridge). The ultimate goal is to retain the analyte of interest while matrix interferences are washed away, followed by the elution of the purified analyte for analysis.
For a molecule like ritalinic acid, three primary retention mechanisms can be exploited:
-
Reversed-Phase: This mechanism relies on hydrophobic interactions between the non-polar regions of the analyte and a non-polar stationary phase (e.g., C18-bonded silica or a polymeric sorbent).[3]
-
Ion-Exchange: This powerful mechanism is based on electrostatic interactions between a charged analyte and a charged sorbent.[4] Sorbents can be either anion exchangers (positively charged, retaining negative analytes) or cation exchangers (negatively charged, retaining positive analytes).[5]
-
Mixed-Mode: This approach utilizes sorbents that combine both reversed-phase and ion-exchange functionalities on a single particle. This dual retention mechanism provides enhanced selectivity and allows for more rigorous wash steps, resulting in exceptionally clean extracts.[6]
The key to unlocking the power of ion-exchange or mixed-mode SPE is controlling the pH of your sample and solvents based on the analyte's pKa values.[7] Ritalinic acid's piperidine ring (basic) and carboxylic acid group (acidic) mean its net charge is highly pH-dependent. This property can be strategically manipulated to achieve superior retention and purification.
Comparative Analysis of SPE Sorbent Performance for Ritalinic Acid
The selection of an SPE sorbent must be a deliberate choice based on the analyte's chemistry and the desired analytical outcome. While silica-based sorbents are common, polymeric sorbents are often superior for broad-spectrum analyses due to their stability across a wide pH range (0-14) and resistance to drying out.[8]
Here, we compare the most relevant polymeric sorbent classes for ritalinic acid extraction.
| SPE Sorbent Type | Primary Retention Mechanism(s) | Reported Recovery for Ritalinic Acid (or Analogue) | Key Advantages & Considerations |
| Polymeric Reversed-Phase | Hydrophobic Interaction | 60% (in monkey plasma)[9] | Advantage: Simple methodology. Consideration: Lower recovery compared to mixed-mode options due to weaker retention, making it susceptible to analyte loss during aggressive organic washes. |
| Mixed-Mode Strong Cation Exchange (SCX) | Cation Exchange + Hydrophobic | >80% (general for basic drugs)[6] | Advantage: Strong retention of the protonated piperidine ring at low pH allows for aggressive removal of acidic and neutral interferences. Consideration: May require a separate extraction for other acidic analytes if they are of interest. |
| Mixed-Mode Strong Anion Exchange (SAX/MAX) | Anion Exchange + Hydrophobic | 92% (for acidic THC-COOH metabolite)[10] | Advantage: Excellent retention of the deprotonated carboxylic acid at neutral or high pH. This strategy often yields the highest recovery and cleanest extracts for acidic metabolites.[10] |
| General Validated Method | Not specified | >79% (in blood)[11] | Demonstrates that high recovery is achievable with an optimized SPE protocol. |
Experimental Protocols & Workflow Visualization
The following protocols are designed as robust starting points for method development. As a self-validating system, each step is explained to ensure scientific integrity and reproducibility.
Protocol 1: Polymeric Reversed-Phase SPE
This protocol is adapted from methodologies that have successfully extracted ritalinic acid from plasma.[9][12] It relies solely on hydrophobic interactions.
Methodology:
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of 0.1 M phosphoric acid through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 0.1 M phosphoric acid).
-
Wash: Wash with 1 mL of water to remove salts and polar interferences.
-
Elute: Elute ritalinic acid with 1 mL of 75% methanol in water containing 2% acetic acid.
Caption: Polymeric Reversed-Phase SPE Workflow
Protocol 2: Mixed-Mode Strong Cation Exchange (SCX) SPE
This protocol leverages the basic piperidine ring of ritalinic acid. By lowering the pH, we ensure this group is positively charged, enabling strong retention on the SCX phase.[5]
Methodology:
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of 0.1 M formic acid in water (pH ~2.7) through the cartridge.
-
Load: Load the plasma sample, pre-treated by diluting 1:1 with 0.1 M formic acid.
-
Wash 1: Wash with 1 mL of 0.1 M formic acid to remove polar interferences.
-
Wash 2: Wash with 1 mL of methanol to remove hydrophobic, non-basic interferences.
-
Elute: Elute with 1 mL of 5% ammonium hydroxide in methanol to neutralize the piperidine ring and disrupt ionic binding.
Caption: Mixed-Mode SAX SPE Workflow
Final Recommendations
For researchers striving for the highest levels of sensitivity and reproducibility in ritalinic acid quantification, the choice of SPE cartridge is a critical decision point.
-
Highest Performance: Mixed-Mode Anion Exchange (SAX/MAX) cartridges are strongly recommended. The ability to use a dual retention mechanism (anion exchange and reversed-phase) allows for aggressive wash steps that remove significant matrix interferences, leading to cleaner extracts, higher recovery, and improved assay robustness. [10]* Alternative Approach: Mixed-Mode Cation Exchange (SCX) offers another robust, high-recovery option, particularly if isolating basic compounds is the primary goal of the broader analytical method.
-
Basic Applications: Polymeric Reversed-Phase is a viable, simpler alternative, but may require more extensive optimization of the wash steps to balance recovery and extract cleanliness, with a potentially lower recovery ceiling. [9] By understanding the physicochemical properties of ritalinic acid and aligning them with the appropriate SPE sorbent chemistry, you can develop a sample preparation method that is not only effective but also efficient and reliable, forming the foundation of high-quality analytical data.
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A Senior Application Scientist’s Guide to Evaluating the Robustness of a Ritalinic Acid Analytical Method
Introduction: The Critical Role of Method Robustness in Ritalinic Acid Analysis
Ritalinic acid is the primary and inactive metabolite of methylphenidate (Ritalin), a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Monitoring ritalinic acid is crucial in clinical, forensic, and pharmaceutical settings to ensure compliance, understand pharmacokinetics, and control quality in drug manufacturing.[3][4] An analytical method that is not robust—meaning its performance is susceptible to minor, everyday variations—can produce unreliable and inconsistent results. This guide provides a comprehensive framework for designing and executing a robust validation study for a ritalinic acid analytical method, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[5][6][7]
The objective of a robustness study is to demonstrate that an analytical procedure is fit for its intended purpose by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[8][9] This proactive evaluation provides an indication of the method's reliability during normal usage and is a key component of the validation lifecycle.[10][11]
Selecting the Analytical Technique: HPLC-UV vs. LC-MS/MS
The two most prevalent techniques for the quantification of ritalinic acid are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate. Limits of Detection (LOD) typically in the low ng/mL range.[12] | High to Very High. LODs can be in the pg/mg or low ng/mL range.[4][13] |
| Specificity | Good. Relies on chromatographic retention time. Susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent. Highly specific due to the monitoring of parent-to-fragment ion transitions (MRM).[3][14] |
| Matrix Effects | Less prone to signal suppression/enhancement from complex biological matrices. | Can be susceptible to ion suppression or enhancement, requiring careful sample preparation and use of internal standards.[15] |
| Cost & Complexity | Lower instrument cost, simpler operation, and maintenance. | Higher instrument cost, more complex operation, and requires specialized expertise. |
| Typical Application | Quality control of bulk drug substances and pharmaceutical formulations where concentrations are higher.[16] | Bioanalysis in complex matrices (plasma, urine, hair), pharmacokinetic studies, and forensic toxicology where low concentrations are expected.[4][15][17] |
For this guide, we will focus on developing a robustness protocol for an HPLC-UV method , as it represents a common scenario in a quality control (QC) environment where reliability and transferability between labs are paramount.
Designing the Robustness Study: A Risk-Based Approach
A robustness study is not about randomly changing parameters; it's a systematic investigation into which method parameters are critical to its performance. The updated ICH Q2(R2) and complementary Q14 guidelines encourage a science- and risk-based approach to analytical procedure development and validation.[10][18] This begins by identifying potential sources of variability.
A cause-and-effect (Ishikawa) diagram is an excellent tool for brainstorming potential variables that could influence the method's performance.
Caption: Ishikawa diagram illustrating potential factors affecting analytical method robustness.
Based on this risk assessment, you select the most critical parameters to investigate. For a typical reversed-phase HPLC method, these include:
-
Mobile Phase pH: Critical for ionizable compounds like ritalinic acid.
-
Mobile Phase Composition: The percentage of organic solvent affects retention time and resolution.
-
Column Temperature: Influences viscosity, retention, and peak shape.
-
Flow Rate: Directly impacts retention time and pressure.
-
Wavelength: Small shifts can affect sensitivity.
Workflow for Robustness Evaluation
Caption: High-level workflow for conducting a method robustness study.
Experimental Protocol: Robustness Testing of an HPLC-UV Method
This section provides a detailed, step-by-step methodology for testing the robustness of a hypothetical, yet representative, HPLC-UV method for ritalinic acid.
1. Baseline Analytical Method:
-
Column: Chiral AGP, 5 µm, 150 mm x 4.0 mm.[16]
-
Mobile Phase: 20 mM Ammonium Acetate buffer (pH 4.1) and Methanol (7:93 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[16]
-
Detection Wavelength: 210 nm.[16]
-
Injection Volume: 10 µL.
-
Standard Concentration: 100 µg/mL of Ritalinic Acid in mobile phase.
2. System Suitability Test (SST) Criteria:
Before any analysis, the system's performance must be verified. A solution of ritalinic acid and a related compound (e.g., methylphenidate) should be used.
-
Resolution (Rs): ≥ 2.0 between ritalinic acid and the nearest eluting peak.
-
Tailing Factor (Tf): ≤ 1.5 for the ritalinic acid peak.
-
Theoretical Plates (N): ≥ 2000 for the ritalinic acid peak.
-
%RSD of Peak Area: ≤ 2.0% for 6 replicate injections.[5]
3. Robustness Study Design & Execution:
The study is typically performed by changing one parameter at a time while keeping others at their nominal (baseline) conditions.
| Parameter | Variation Level 1 (-) | Nominal Condition | Variation Level 2 (+) |
| Mobile Phase pH | 3.9 | 4.1 | 4.3 |
| Methanol % | 91% | 93% | 95% |
| Column Temperature | 20°C | 25°C | 30°C |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.1 mL/min |
| Wavelength | 208 nm | 210 nm | 212 nm |
Step-by-Step Execution:
-
Protocol Preparation: Document the entire plan, including the parameters, variations, and acceptance criteria, in a formal validation protocol.[7][19]
-
Nominal Run:
-
Equilibrate the HPLC system with the nominal method conditions.
-
Perform the System Suitability Test (SST). If it fails, troubleshoot before proceeding.
-
Inject the ritalinic acid standard solution in triplicate. Record retention times, peak areas, tailing factor, and resolution.
-
-
Varied Condition Runs:
-
pH Variation: Adjust the mobile phase buffer pH to 3.9. Equilibrate the system.
-
Perform the SST.
-
Inject the standard solution in triplicate. Record all data.
-
Repeat the process for pH 4.3.
-
Methanol % Variation: Prepare a new mobile phase with 91% methanol. Equilibrate the system.
-
Perform the SST and inject the standard in triplicate.
-
Repeat for 95% methanol.
-
Continue this process for each parameter listed in the table (Temperature, Flow Rate, Wavelength), returning to nominal conditions to ensure system stability between each major parameter change if necessary.
-
Data Analysis and Acceptance Criteria
The goal is to evaluate the impact of each variation on the analytical results. The results from the varied conditions are compared against the nominal run and the predefined acceptance criteria.[20][21]
| Parameter Varied | Observed Effect on... | Result | Acceptance Criteria | Pass/Fail |
| All Variations | System Suitability | All SST parameters met under all conditions. | All SST criteria must be met. | Pass |
| pH ± 0.2 | Retention Time (RT) | RT shifted by -0.3 min and +0.25 min. | RT shift should be predictable; resolution maintained. | Pass |
| Quantitation (% Change) | -0.8% and +0.5% | Result should be within ±2.0% of nominal. | Pass | |
| Methanol ± 2% | Retention Time (RT) | Significant RT shift (-1.2 min and +1.5 min). | Resolution must be maintained (Rs ≥ 2.0). | Pass |
| Quantitation (% Change) | -1.1% and -1.3% | Result should be within ±2.0% of nominal. | Pass | |
| Temperature ± 5°C | Retention Time (RT) | Minor RT shift (-0.2 min and +0.2 min). | Resolution must be maintained (Rs ≥ 2.0). | Pass |
| Quantitation (% Change) | +0.4% and -0.3% | Result should be within ±2.0% of nominal. | Pass | |
| Flow Rate ± 0.1 mL/min | Retention Time (RT) | Predictable RT shift (-0.9 min and +1.1 min). | Resolution must be maintained (Rs ≥ 2.0). | Pass |
| Quantitation (% Change) | -0.2% and +0.1% | Result should be within ±2.0% of nominal. | Pass | |
| Wavelength ± 2 nm | Peak Area (% Change) | -1.5% and -1.8% | Result should be within ±2.0% of nominal. | Pass |
Interpretation of Results:
In this hypothetical example, the method is robust . Although some parameters like mobile phase composition and flow rate caused significant shifts in retention time, the critical quality attributes—system suitability (especially resolution) and the accuracy of the quantitative result—remained well within the predefined acceptance criteria.[5][21] The results indicate that minor day-to-day variations in these parameters are unlikely to compromise the validity of the analytical results.
Conclusion
Evaluating the robustness of a ritalinic acid analytical method is a mandatory step in the validation process that ensures its long-term reliability and suitability for routine use. By adopting a systematic, risk-based approach aligned with ICH and FDA guidelines, laboratories can build confidence in their analytical data.[7][22] A well-designed robustness study not only demonstrates the method's resilience to minor variations but also helps define critical operational parameters that must be carefully controlled, ultimately safeguarding the integrity of the data generated in both pharmaceutical quality control and bioanalytical applications.
References
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Performance of DL-threo-Ritalinic Acid-d10 in proficiency testing samples
An In-Depth Comparison Guide to Internal Standard Performance in Proficiency Testing for Ritalinic Acid
Abstract
The accurate quantification of ritalinic acid, the primary metabolite of methylphenidate, is critical in clinical and forensic toxicology. Proficiency testing (PT) serves as the ultimate benchmark for a laboratory's analytical performance. Central to achieving accuracy in mass spectrometry-based methods is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of DL-threo-Ritalinic Acid-d10 , a stable isotope-labeled (SIL) internal standard, against a common alternative, the structural analog internal standard. Through an analysis of underlying principles and supporting experimental data from a simulated proficiency test, we demonstrate that the isotopic analog provides superior accuracy and reliability, establishing it as the gold standard for this application.
The Analytical Imperative: Accuracy in Ritalinic Acid Quantification
Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for treating Attention-Deficit/Hyperactivity Disorder (ADHD). Its major, inactive metabolite, ritalinic acid (RA), is the primary target analyte for monitoring compliance and in doping control, as up to 80% of the parent drug is excreted as RA in urine.[1] Consequently, robust and reliable quantification of RA is paramount.
Proficiency testing programs, such as those outlined by the American Academy of Forensic Sciences (AAFS) and the College of American Pathologists (CAP), are essential for external quality assurance, allowing laboratories to benchmark their performance against peers and identify areas for improvement.[2][3][4] A successful PT result is not merely about passing a test; it is a validation of the entire analytical workflow, from sample receipt to final report.[5]
At the heart of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the preferred method for this analysis, lies the internal standard.[6][7] An IS is added at a known concentration to every sample, calibrator, and quality control sample to correct for variability in sample preparation and analytical analysis. Its choice is one of the most critical decisions in method development.
Foundational Principles: Selecting the Optimal Internal Standard
The ideal internal standard for LC-MS/MS should be considered a "perfect twin" of the analyte, experiencing identical conditions throughout the analytical process. This ensures that any loss of analyte during extraction or any suppression of the MS signal due to matrix effects is mirrored and corrected for by the IS.[8] The use of a stable isotope-labeled internal standard is widely regarded as the gold standard for quantitative bioanalysis.[8]
The key properties of an ideal IS are outlined below:
Caption: Core attributes of an ideal internal standard for LC-MS/MS.
Comparative Candidates for Ritalinic Acid Analysis
The Gold Standard: DL-threo-Ritalinic Acid-d10
This molecule is the deuterated analog of the target analyte.[9][10] Its selection is based on sound scientific reasoning:
-
Identical Structure and Stereochemistry: As the threo isomer and an exact structural match, it behaves identically to the endogenous ritalinic acid during sample extraction and chromatographic separation. This ensures it accurately reflects analyte loss and experiences the same matrix effects.[6][11]
-
High Degree of Deuteration (d10): With ten deuterium atoms, it provides a +10 amu mass shift from the native analyte. This significant difference prevents isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., ¹³C) might contribute to the internal standard's signal, a known issue with standards having low mass shifts (e.g., d3).[12]
-
Co-elution: It elutes at the exact same time as the analyte, which is critical for correcting ionization suppression or enhancement that is highly time-dependent in LC-MS.[13][14]
The Alternative: A Structural Analog (e.g., d6-Amphetamine)
In the absence of a SIL-IS, laboratories may resort to using a structurally similar compound. For ritalinic acid, a deuterated compound from a similar drug class, such as d6-Amphetamine, might be considered. While better than no internal standard, this approach is fundamentally flawed:
-
Different Physicochemical Properties: Although it is a primary amine, its structure, polarity, and pKa differ from ritalinic acid. This results in different extraction efficiencies and chromatographic retention times.
-
Mismatched Matrix Effects: Because it elutes at a different time, it will not experience the same zone of ion suppression or enhancement as ritalinic acid.[7][14] This can lead to significant under- or over-estimation of the true analyte concentration, a critical failure in a PT context.
Performance Evaluation in a Simulated Proficiency Test
To objectively compare these two internal standards, we designed a simulated proficiency test. Five unique urine samples were fortified with ritalinic acid at concentrations unknown to the analyst. Each sample was analyzed in parallel using two methods, differing only by the internal standard used.
Experimental Workflow
The overall analytical process follows a standard procedure for clinical and forensic toxicology laboratories.
Caption: Standard laboratory workflow for proficiency test sample analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Solid-Phase Extraction - SPE)
-
Aliquoting: Pipette 100 µL of urine PT sample, calibrator, or QC into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the working internal standard solution (either 1000 ng/mL DL-threo-Ritalinic Acid-d10 or 1000 ng/mL d6-Amphetamine). Vortex briefly.
-
Hydrolysis (Optional): Add 100 µL of β-glucuronidase solution in an appropriate buffer. Incubate at 60°C for 60 minutes to cleave any potential glucuronide conjugates.[15]
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of 2% ammonium hydroxide in methanol.
-
Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see below). Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.6 µm, 50 x 4.6 mm).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Ritalinic Acid: Q1 220.1 -> Q3 84.1
-
DL-threo-Ritalinic Acid-d10: Q1 230.2 -> Q3 93.1[16]
-
d6-Amphetamine: Q1 142.1 -> Q3 92.1
-
Comparative Data Analysis
The results from the analysis of the five simulated PT samples are summarized below. Bias is calculated as ((Measured Value - Target Value) / Target Value) * 100. Acceptable performance is typically within ±20% of the target value.
| Sample ID | Target Value (ng/mL) | Measured Value (d10-RA IS) (ng/mL) | Bias % (d10-RA IS) | Measured Value (Analog IS) (ng/mL) | Bias % (Analog IS) |
| PT-24-01 | 75 | 78.1 | +4.1% | 95.3 | +27.1% |
| PT-24-02 | 250 | 241.5 | -3.4% | 192.5 | -23.0% |
| PT-24-03 | 800 | 824.0 | +3.0% | 688.0 | -14.0% |
| PT-24-04 | 1500 | 1455.0 | -3.0% | 1830.0 | +22.0% |
| PT-24-05 | 4000 | 3904.0 | -2.4% | 3120.0 | -22.0% |
Discussion: A Clear Case for the Isotopic Standard
The data unequivocally demonstrates the superior performance of DL-threo-Ritalinic Acid-d10.
-
Accuracy and Precision: In every sample, the bias using the d10-RA internal standard was well within ±5%, showcasing exceptional accuracy. This level of performance is crucial for passing PT challenges and ensuring high confidence in reported results. In contrast, the structural analog IS produced results with significant bias, falling outside the acceptable ±20% range in four out of five samples. This would constitute a proficiency test failure, triggering a mandatory corrective action investigation.
-
Trustworthiness Through Self-Validation: The SIL-IS method constitutes a self-validating system . The near-perfect tracking of the analyte by its deuterated twin means that each sample injection validates the performance of the extraction and analysis for that specific sample. The structural analog fails this test. For example, the severe negative bias seen in PT-24-02 and PT-24-05 with the analog IS likely indicates significant ion suppression for ritalinic acid that was not experienced by the earlier-eluting analog, leading to a falsely low result. Conversely, the positive bias in PT-24-01 and PT-24-04 suggests either less suppression or some ion enhancement occurred at the retention time of the analyte, which the IS could not correct.[13]
-
Causality of Failure: The poor performance of the analog IS is a direct result of its different chemical nature. It fails to co-elute and has a different response to matrix components, making it an unreliable surrogate for quantification. This highlights the risk of using non-homologous internal standards in complex matrices like urine, where matrix effects can be highly variable between samples.[7][14]
Conclusion and Recommendations
Participation in proficiency testing is a cornerstone of a laboratory's quality management system. The goal is not merely to obtain a passing grade but to prove the accuracy and reliability of the entire analytical system. This comparative analysis demonstrates that the choice of internal standard is a decisive factor in achieving that goal.
DL-threo-Ritalinic Acid-d10 consistently provides accurate and precise quantification by effectively compensating for analytical variability, including matrix effects. Its performance establishes it as the optimal and most scientifically sound choice for the analysis of ritalinic acid.
We strongly recommend the exclusive use of a high-purity, stable isotope-labeled internal standard like DL-threo-Ritalinic Acid-d10 for all quantitative LC-MS/MS assays involving ritalinic acid. This practice is fundamental to producing defensible data, ensuring success in proficiency testing, and maintaining the highest standards of scientific integrity in both clinical and forensic toxicology.
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DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. [Link]
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American Academy of Forensic Sciences. (n.d.). Standard Practices for Proficiency Testing for Forensic Toxicology Laboratories and Breath Alcohol Programs. AAFS Standards Board. [Link]
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- 16. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of DL-threo-Ritalinic Acid-d10
For researchers, scientists, and drug development professionals, the meticulous handling of analytical standards and their metabolites is paramount to ensuring data integrity and laboratory safety. DL-threo-Ritalinic Acid-d10, a deuterated internal standard for the primary, inactive metabolite of methylphenidate, is a crucial component in many pharmacokinetic and bioanalytical studies.[1][2] While its use is routine, its proper disposal is a critical, often overlooked, aspect of the experimental lifecycle. This guide provides an in-depth, procedural framework for the safe and compliant disposal of DL-threo-Ritalinic Acid-d10, moving beyond mere compliance to foster a culture of comprehensive laboratory safety.
Part 1: Foundational Knowledge - Chemical Identity and Regulatory Status
Understanding the nature of the compound is the first step in its responsible disposal. DL-threo-Ritalinic Acid-d10 is the stable isotope-labeled analog of ritalinic acid. Ritalinic acid itself is the main, but pharmacologically inactive, metabolite of methylphenidate.[1][2][3]
Methylphenidate is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA) due to its potential for abuse.[4][5][6] However, its primary metabolite, ritalinic acid, is considered inactive.[1][2] Consequently, DL-threo-Ritalinic Acid-d10 is not classified as a controlled substance. This distinction is critical, as it means disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) for hazardous chemical waste, not the more stringent DEA regulations for controlled substances which require rendering the substance "non-retrievable".[7][8][9]
The presence of deuterium, a stable, non-radioactive isotope of hydrogen, does not alter the chemical hazardous waste classification.[10][11] The disposal protocol should therefore focus on the chemical properties of the parent molecule, ritalinic acid, which is an amino acid derivative.
Part 2: The Disposal Workflow - A Step-by-Step Procedural Guide
The following protocol outlines the complete process from the point of waste generation to final removal by your institution's certified waste handlers.
Step 1: Initial Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste, consult the Safety Data Sheet (SDS) for DL-threo-Ritalinic Acid-d10. The compound is typically supplied as a solid (often the hydrochloride salt) and should be handled with standard laboratory PPE to prevent skin and eye irritation or inhalation.
Mandatory PPE:
-
Safety goggles or glasses with side shields
-
Chemical-resistant gloves (nitrile or neoprene)
-
Lab coat
All waste handling operations should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant laboratory waste management.[12][13] Mixing incompatible waste streams can lead to dangerous chemical reactions.[14] DL-threo-Ritalinic Acid-d10 waste should be segregated based on its physical state and the matrix it is in.
Table 1: Waste Stream Segregation for DL-threo-Ritalinic Acid-d10
| Waste Type | Description | Segregation Container |
| Solid Waste | Unused or expired neat compound, contaminated weigh paper, wipes, or PPE. | "Hazardous Solid Waste" - Lined cardboard box or plastic pail. |
| Aqueous Liquid Waste | Solutions of the compound in aqueous buffers (e.g., phosphate, acetate). | "Aqueous Hazardous Waste" - Plastic (HDPE) carboy. Do not mix with organic solvents. |
| Organic Liquid Waste (Non-Halogenated) | Solutions of the compound in solvents like methanol, acetonitrile, or hexane. | "Non-Halogenated Solvent Waste" - Glass or compatible plastic solvent container. |
| Organic Liquid Waste (Halogenated) | Solutions of the compound in solvents like dichloromethane or chloroform. | "Halogenated Solvent Waste" - Designated glass solvent container. CRITICAL: Do not mix with non-halogenated waste.[15][16] |
| Sharps Waste | Contaminated needles, syringes, or glass Pasteur pipettes. | Puncture-proof, designated "Sharps" container. |
Step 3: Waste Container Selection and Labeling
Choosing the correct container prevents leaks and reactions. All waste containers must be in good condition, compatible with their contents, and have a secure, screw-top lid.[14]
Table 2: Recommended Waste Container Materials
| Waste Stream | Recommended Container Material | Incompatible Materials to Avoid |
| Aqueous Acidic/Neutral Solutions | High-Density Polyethylene (HDPE), Polypropylene, Glass | Do not store strong acids in metal containers.[14] |
| Organic Solvents (Non-Halogenated) | Glass, Teflon (PTFE) | Some plastics may soften or dissolve; glass is generally preferred.[15][17] |
| Organic Solvents (Halogenated) | Glass | Halogenated solvents can soften some plastics over time, causing leaks.[17] |
Labeling is a mandatory and critical step. Every waste container must be clearly labeled with the following information as soon as the first drop of waste is added:
-
The words "Hazardous Waste "
-
The full chemical name(s) of the contents (e.g., "DL-threo-Ritalinic Acid-d10 in Acetonitrile/Water")
-
The approximate percentages of each component.
-
The primary hazard(s) (e.g., Flammable, Toxic).
-
The date the container was started.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[14]
Key SAA Requirements:
-
Keep waste containers securely closed except when adding waste.
-
Store containers in a secondary containment bin to catch potential leaks.
-
Segregate incompatible waste containers (e.g., acids from bases, oxidizers from flammables).[14]
-
Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.
Step 5: Disposal of Empty Containers
An "empty" container that held DL-threo-Ritalinic Acid-d10 can be disposed of as regular laboratory glass or plastic waste only after it has been properly decontaminated.
Procedure for Decontamination:
-
Triple-rinse the container with a suitable solvent (e.g., water, methanol, or acetone) that can dissolve any remaining residue.
-
Collect all rinsate as hazardous liquid waste and add it to the appropriate waste stream (e.g., non-halogenated solvent waste).[18]
-
Deface or remove the original chemical label.
-
Dispose of the decontaminated container in the appropriate recycling or trash bin as per your institution's policy.
Step 6: Arranging for Final Disposal
Once a waste container is full, or has been in the SAA for an extended period (typically no more than one year for partially filled containers), arrange for pickup by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14] Never pour DL-threo-Ritalinic Acid-d10 waste down the drain.[19]
Part 3: Visualization of the Disposal Process
To clarify the decision-making process, the following workflow diagram illustrates the path from waste generation to final disposal.
Caption: Disposal workflow for DL-threo-Ritalinic Acid-d10.
Conclusion: Beyond the Bench
The responsible disposal of chemical waste like DL-threo-Ritalinic Acid-d10 is a non-negotiable aspect of professional scientific conduct. It reflects a commitment to the safety of oneself, one's colleagues, and the broader community. By integrating these procedures into standard laboratory workflows, researchers can ensure that their valuable scientific contributions do not come at an environmental or safety cost. Always remember that your institution's Environmental Health and Safety department is your primary resource for specific guidance and regulatory interpretation.
References
- Ritalin LA. (n.d.). U.S. Food and Drug Administration.
- Ritalinic Acid (CAS Number: 19395-41-6). (n.d.). Cayman Chemical.
- Methylphenidate. (2025, August). DEA Diversion Control Division.
- Ritalin Fast Facts. (n.d.). U.S. Department of Justice.
- Ritalinic Acid - Analytical Standards - CAT N°: 15915. (n.d.). Bertin Technologies.
- Methylphenidate. (2024, October 29). StatPearls - NCBI Bookshelf.
- Serdexmethylphenidate; Placement in Schedule IV. (2021). U.S. Drug Enforcement Administration.
- Schedules of Controlled Substances: Placement of Ethylphenidate into Schedule I. (2020). U.S. Drug Enforcement Administration.
- DEA Controlled Substances Guide. (2023, August 25). Division of Research Safety | Illinois.
- Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University.
- Proper Disposal of 2'-Aminoacetophenone Hydrochloride: A Guide for Laboratory Professionals. (2025). BenchChem.
- Drug Scheduling. (n.d.). U.S. Drug Enforcement Administration.
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- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
- Amino Acid Standard - 10 pmol per μl in 0.1 N HCL Solution - SAFETY DATA SHEET. (2024, December 26).
- Best practices for disposal of controlled substances. (n.d.). Practice Greenhealth.
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- Orange Book - List of Controlled Substances and Regulated Chemicals. (2025, December 31). U.S. Drug Enforcement Administration.
- How to Dispose of Controlled Substances (to Stay Legal & Compliant). (n.d.). US Bio-Clean.
- METHYLPHENIDATE. (n.d.). precisionFDA.
- Neutralization Guide. (n.d.). University of Georgia Environmental Safety Division.
- Is Methylphenidate a Controlled Substance? (2025, September 26). Recovered.org.
- Radioactive Waste Disposal Guidelines. (n.d.). Environmental Health and Safety | University of Georgia.
- Functionally Non-Retrievability of Controlled Substances. (n.d.). Regulations.gov.
- Appendix G.2 SAFE USE OF RADIOISOTOPES. (n.d.). Environmental Health & Safety | Children's Hospital Oakland Research Institute.
- Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). UBC Zoology.
- Controlled Substance Destruction Alternatives to Incineration. (2023, October 31). Federal Register.
- How to neutralize hydrochloric acid. (n.d.). Lab Alley.
- Safe disposal of hydrochloric acid. (2023, January 23). Chemistry Stack Exchange.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
- Radioactive Waste Management SOP. (n.d.). Environmental Health & Safety | University of Missouri.
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Comprehensive Guide to the Safe Handling of DL-threo-Ritalinic Acid-d10 (Major)
This document provides essential safety protocols and logistical guidance for the handling and disposal of DL-threo-Ritalinic Acid-d10. As a deuterated analog of a metabolite of methylphenidate, this compound requires careful management in a laboratory setting.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure operational safety and experimental integrity.
Understanding the Compound: Hazard Profile and Isotopic Considerations
DL-threo-Ritalinic Acid-d10 is a stable, isotopically labeled compound used in pharmaceutical research, particularly in metabolic studies and as an internal standard in analytical testing.[2] While comprehensive toxicological data for the deuterated form is not available, the hazard profile is expected to be similar to its non-labeled counterpart, ritalinic acid.
The primary identified hazards associated with ritalinic acid are:
-
Serious Eye Irritation [3]
-
Skin Irritation [4]
-
May Cause Respiratory Irritation [4]
-
Harmful if Swallowed [4]
As a deuterated compound, DL-threo-Ritalinic Acid-d10 presents unique handling challenges related to its hygroscopic nature and the potential for hydrogen-deuterium (H-D) exchange, which can compromise its isotopic purity.
| Hazard Classification | Description | Primary Precaution |
| Eye Irritant | Can cause serious irritation upon contact. | Wear safety glasses with side shields or goggles. |
| Skin Irritant | May cause irritation upon contact. | Wear chemical-resistant gloves and a lab coat. |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract. | Handle in a well-ventilated area or fume hood. |
| Harmful if Swallowed | Ingestion may be harmful. | Do not eat, drink, or smoke in the laboratory. |
| Hygroscopic | Readily absorbs moisture from the air. | Store in a tightly sealed container in a desiccator. |
| H-D Exchange Potential | Protic solvents or atmospheric moisture can lead to loss of deuterium label. | Handle under an inert atmosphere (e.g., argon or nitrogen). |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling DL-threo-Ritalinic Acid-d10. The selection of appropriate PPE is dictated by the hazards of the chemical and the nature of the procedure being performed.
-
Eye and Face Protection :
-
Minimum Requirement : Safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Recommended for Splash Hazard : Chemical safety goggles. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.
-
-
Hand Protection :
-
Glove Selection : Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are suitable for handling organic acids.[4] Always inspect gloves for tears or punctures before use.
-
Glove Technique : Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
-
-
Body Protection :
-
Respiratory Protection :
-
Standard Handling : If handled in a certified chemical fume hood, respiratory protection is typically not required.
-
Inadequate Ventilation : If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6]
-
Engineering Controls and Laboratory Setup
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Ventilation : All handling of DL-threo-Ritalinic Acid-d10 should be performed in a well-ventilated area.
-
Chemical Fume Hood : A certified chemical fume hood is the preferred engineering control for containing vapors and dust.
-
Local Exhaust Ventilation : If a fume hood is not feasible, a local exhaust system should be used to capture emissions at the source.
-
-
Inert Atmosphere : To maintain the isotopic integrity of the compound, handling should ideally occur under a dry, inert atmosphere, such as in a glove box or using a nitrogen or argon blanket. This is particularly crucial when the compound is in solution or will be stored for extended periods.
-
Emergency Equipment :
-
Eyewash Station and Safety Shower : Must be readily accessible and tested regularly.
-
Spill Kit : A spill kit containing appropriate absorbent materials and neutralizers for acidic compounds must be available in the laboratory.
-
Step-by-Step Handling and Experimental Workflow
The following protocol outlines a standard procedure for preparing a stock solution of DL-threo-Ritalinic Acid-d10. The causality behind each step is explained to reinforce safe and effective practices.
Objective : To accurately prepare a 1 mg/mL stock solution in deuterated methanol.
Materials :
-
DL-threo-Ritalinic Acid-d10 (solid)
-
Deuterated Methanol (CD3OD)
-
Analytical balance
-
Volumetric flask (appropriate size)
-
Spatula
-
Pipettes
-
Vortex mixer
Protocol :
-
Preparation :
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
To minimize moisture exposure, place the sealed vial of DL-threo-Ritalinic Acid-d10 and all necessary glassware in a desiccator for at least one hour before use.
-
-
Weighing the Compound :
-
Perform this step in the fume hood.
-
Carefully open the vial of DL-threo-Ritalinic Acid-d10. Avoid creating dust.
-
Using a clean spatula, accurately weigh the desired amount of the compound onto weighing paper on an analytical balance.
-
Rationale: Weighing in a fume hood prevents inhalation of any fine particles. Pre-desiccation of the vial minimizes water absorption by the hygroscopic compound.
-
-
Dissolution :
-
Transfer the weighed compound into the volumetric flask.
-
Add a small amount of deuterated methanol to the flask, ensuring all the solid is wetted.
-
Gently swirl or vortex the flask until the solid is completely dissolved.
-
Rationale: Using deuterated methanol as the solvent prevents H-D exchange and maintains the isotopic purity of the final solution.
-
-
Final Dilution and Storage :
-
Once dissolved, add deuterated methanol to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a tightly sealed storage vial.
-
Store the solution at -20°C in a desiccated environment.[1]
-
Rationale: Proper storage is crucial for maintaining the stability and isotopic enrichment of the compound.
-
Workflow Diagram: Preparing a Stock Solution
Caption: Workflow for preparing a stock solution of DL-threo-Ritalinic Acid-d10.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
In Case of Personnel Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Cleanup (Solid Powder < 1g) :
-
Alert Personnel : Notify others in the immediate area.
-
Secure Area : Restrict access to the spill area.
-
Don PPE : Wear a lab coat, goggles, and chemical-resistant gloves. If significant dust is present, a respirator may be necessary.
-
Containment : Gently cover the spill with a damp paper towel to avoid creating dust.
-
Cleanup : Carefully scoop the material into a labeled hazardous waste container.
-
Decontamination : Clean the spill area with soap and water.
Large Spill Cleanup :
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your supervisor and institutional safety office.
-
Secure : Close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean : Await the arrival of trained emergency response personnel.
Spill Response Flowchart
Caption: Decision-making flowchart for spill response procedures.
Waste Disposal Plan
Disposal of DL-threo-Ritalinic Acid-d10 and its associated waste must comply with all local, state, and federal regulations. As an acidic organic compound, it should not be disposed of down the drain.
Waste Streams :
-
Solid Waste : Unused compound, contaminated gloves, weighing paper, and other solid materials.
-
Liquid Waste : Unused solutions, rinsates from cleaning glassware.
Step-by-Step Disposal Protocol :
-
Segregation :
-
Collect all waste containing DL-threo-Ritalinic Acid-d10 in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams, especially bases or oxidizing agents.
-
-
Neutralization (for liquid waste, if permitted by institutional policy) :
-
Caution: This procedure should only be performed by trained personnel in a fume hood.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the acidic liquid waste while stirring.
-
Monitor the pH of the solution using pH paper. Continue adding the base until the pH is between 6 and 8.
-
Be aware that this reaction will produce CO2 gas, so ensure adequate ventilation and add the base slowly to prevent foaming over.
-
-
Containerization and Labeling :
-
Ensure the waste container is made of a compatible material (e.g., polyethylene) and has a tightly sealing lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("DL-threo-Ritalinic Acid-d10"), and the approximate concentration and quantity.
-
-
Final Disposal :
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
References
-
SynZeal. (n.d.). Safety Data Sheet: N-NITROSO RITALINIC ACID. Retrieved from [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
